Integrin antagonist 27
説明
特性
IUPAC Name |
3-[2-[(Z)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c1-15-7-9-17(10-8-15)25-21(29)14-28-22(30)20(26-24(28)33)13-19-6-3-11-27(19)18-5-2-4-16(12-18)23(31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,33)(H,31,32)/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCKKLXERBMNHP-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CN3C4=CC=CC(=C4)C(=O)O)/NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Cilengitide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins, a family of transmembrane heterodimeric receptors, play a pivotal role in cell-matrix and cell-cell adhesion. Their involvement in critical cellular processes such as proliferation, migration, and survival has made them a significant target in drug discovery, particularly in oncology and angiogenesis-related diseases. Cilengitide (EMD 121974) is a potent and selective cyclic pentapeptide antagonist of the αvβ3 and αvβ5 integrins. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action
Cilengitide's primary mechanism of action is the competitive inhibition of ligand binding to αvβ3 and αvβ5 integrins. It contains the Arg-Gly-Asp (RGD) tripeptide sequence, which is a common recognition motif for many integrins. By mimicking the natural ligands, such as vitronectin, fibronectin, and osteopontin, Cilengitide binds to the RGD-binding site on the integrin, thereby blocking the downstream signaling cascades that are crucial for endothelial cell survival and tumor cell proliferation and migration. This inhibition of integrin-mediated signaling ultimately leads to anti-angiogenic and anti-tumor effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for Cilengitide, showcasing its binding affinity and inhibitory concentrations against various integrin subtypes.
| Parameter | Integrin Subtype | Value | Assay Conditions | Reference |
| IC50 | αvβ3 | 0.58 nM | Solid-phase vitronectin binding assay | |
| IC50 | αvβ5 | 6.9 nM | Solid-phase vitronectin binding assay | |
| IC50 | αIIbβ3 | > 1000 nM | Solid-phase fibrinogen binding assay | |
| Ki | αvβ3 | 4.1 nM | Not specified | |
| Ki | αvβ5 | 10.6 nM | Not specified |
Signaling Pathways Modulated by Cilengitide
Upon ligand binding, integrins cluster and activate downstream signaling pathways, most notably through the recruitment and activation of Focal Adhesion Kinase (FAK). Cilengitide's antagonism of αvβ3 and αvβ5 integrins disrupts these pathways.
Caption: Cilengitide competitively inhibits ligand binding to αvβ3/αvβ5 integrins, blocking downstream FAK/Src and PI3K/Akt signaling.
Experimental Protocols
Solid-Phase Integrin Binding Assay
This assay is used to determine the IC50 values of Cilengitide for different integrin subtypes.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with an extracellular matrix protein (e.g., vitronectin for αvβ3/αvβ5, fibrinogen for αIIbβ3) at 4°C overnight.
-
Blocking: The plates are washed with a suitable buffer (e.g., PBS) and blocked with a blocking agent (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.
-
Incubation with Integrin: Purified integrin receptors are added to the wells and incubated for 2-3 hours at room temperature.
-
Competitive Binding: A fixed concentration of a labeled ligand (e.g., biotinylated vitronectin) is added to the wells along with varying concentrations of Cilengitide. The plate is incubated for another 1-2 hours.
-
Detection: After washing, a detection reagent (e.g., streptavidin-HRP for biotinylated ligands) is added, followed by a substrate to produce a colorimetric signal.
-
Data Analysis: The absorbance is read using a plate reader, and the IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a solid-phase competitive integrin binding assay.
Cell Adhesion Assay
This assay measures the ability of Cilengitide to inhibit cell adhesion to an ECM-coated surface.
Methodology:
-
Plate Coating: 96-well plates are coated with an ECM protein as described above.
-
Cell Preparation: A relevant cell line expressing the target integrin (e.g., HUVECs for αvβ3) is harvested and resuspended in a serum-free medium.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of Cilengitide for 30 minutes at 37°C.
-
Adhesion: The pre-incubated cells are seeded onto the ECM-coated plates and allowed to adhere for 1-2 hours at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: Adherent cells are quantified using a suitable method, such as staining with crystal violet, followed by solubilization and absorbance measurement.
-
Data Analysis: The percentage of adhesion is calculated relative to a control (no antagonist), and the IC50 for adhesion inhibition is determined.
Conclusion
Cilengitide exemplifies a targeted therapeutic approach by selectively antagonizing αvβ3 and αvβ5 integrins. Its mechanism, centered on the competitive inhibition of ligand binding and subsequent disruption of key pro-survival and pro-angiogenic signaling pathways, has been well-characterized through a variety of in vitro and in vivo studies. The experimental protocols and quantitative data presented herein provide a foundational understanding for researchers and drug developers working on integrin-targeted therapies.
The Discovery and Synthesis of Integrin Antagonist 27: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the discovery and synthesis of Integrin Antagonist 27, a potent and selective small molecule inhibitor of the αvβ3 integrin. This antagonist has emerged as a significant tool in cancer research, demonstrating potential for targeted therapeutic strategies. This guide will detail the scientific journey from its conceptualization, rooted in pharmacophore modeling, to its chemical synthesis and biological validation.
Discovery via Pharmacophore-Based Virtual Screening
The discovery of this compound was not a matter of serendipity but the result of a rational, structure-based drug design approach. Researchers utilized a common feature pharmacophore model, a computational method that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. In this case, the target was the Arg-Gly-Asp (RGD) binding site of the αvβ3 integrin, a receptor well-documented for its role in tumor progression and metastasis.[1]
The discovery workflow can be summarized as follows:
A highly discriminative pharmacophore model, designated Hypo5, was generated and subsequently used as a 3D query to search a vast chemical database. This virtual screening yielded 832 potential candidates. From this pool, 29 compounds were selected for in vitro testing based on their structural novelty, leading to the identification of four compounds with high binding affinity for the αvβ3 receptor. A limited structure-activity relationship (SAR) analysis on one of the most active hits, compound 26, ultimately led to the discovery of this compound, which exhibited nanomolar binding affinity.[1]
Chemical Synthesis of this compound
The chemical synthesis of this compound, with the IUPAC name 3-[2-[(Z)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid and a molecular formula of C24H20N4O5, is a multi-step process. The detailed synthetic scheme, as described in the primary literature, is outlined below.
Synthetic Scheme:
While the primary research article by Dayam et al. (2006) describes the discovery of this compound, the detailed multi-step synthesis is not fully elaborated within the main body of the publication. The following is a generalized representation based on the synthesis of analogous compounds presented in the paper and common organic synthesis methodologies for such structures. The specific yields for each step in the synthesis of compound 27 are not provided in the available literature.
A plausible synthetic route would involve the following key transformations:
-
Formation of the hydantoin core: This would likely involve the condensation of an appropriate amino acid derivative with a source of the carbonyl groups.
-
Introduction of the pyrrole moiety: This could be achieved through a condensation reaction between the hydantoin intermediate and a pyrrole-2-carboxaldehyde derivative.
-
Functionalization of the hydantoin nitrogen: The final step would involve the alkylation of the hydantoin nitrogen with a suitable N-aryl-2-haloacetamide to introduce the N-(p-tolyl)acetamide side chain.
Biological Evaluation and Quantitative Data
This compound was subjected to a series of biological assays to determine its potency and selectivity as an αvβ3 inhibitor. The primary assay used was a competitive solid-phase αvβ3 integrin binding assay.
Experimental Protocol: αvβ3 Integrin Binding Assay
The following is a generalized protocol based on standard methods for this type of assay, as specific details from the primary publication are limited.
-
Plate Coating: 96-well microtiter plates are coated with a purified αvβ3 integrin receptor and incubated overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA).
-
Competition: A constant concentration of a labeled ligand that binds to the RGD-binding site of αvβ3 (e.g., biotinylated vitronectin or a radiolabeled RGD peptide) is added to the wells along with varying concentrations of the test compound (this compound).
-
Incubation: The plate is incubated to allow for competitive binding to occur.
-
Detection: The amount of labeled ligand bound to the receptor is quantified. For a biotinylated ligand, this would involve the addition of streptavidin-horseradish peroxidase (HRP) followed by a colorimetric substrate. For a radiolabeled ligand, scintillation counting would be used.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the labeled ligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
Quantitative Data
The key quantitative measure of the antagonist's potency is its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki).
| Compound | Target | Binding Affinity (nM)[1] |
| This compound | αvβ3 Integrin | 18 |
The 18 nM binding affinity places this compound among the potent small molecule inhibitors of the αvβ3 integrin.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor, binding to the RGD recognition site on the αvβ3 integrin. This binding event physically blocks the interaction of the integrin with its natural extracellular matrix (ECM) ligands, such as vitronectin, fibronectin, and osteopontin. The downstream signaling consequences of this inhibition are significant, particularly in the context of cancer.
References
Integrin antagonist 27 binding affinity and kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Integrin Antagonist 27, a small molecule inhibitor of the αvβ3 integrin. This document details its binding affinity, outlines relevant experimental protocols for characterization, and visualizes key biological and experimental processes.
Executive Summary
This compound is a potent small molecule antagonist targeting the αvβ3 integrin with a high binding affinity.[1][2] The αvβ3 integrin is a key receptor involved in angiogenesis, tumor progression, and metastasis, making it a prime target for anticancer therapies. This guide summarizes the known quantitative binding data for this compound and provides detailed, representative methodologies for its characterization, aimed at facilitating further research and development.
Binding Affinity and Kinetics
The primary reported binding parameter for this compound is its half-maximal inhibitory concentration (IC50), which serves as a measure of its binding affinity.
Table 1: Binding Affinity of this compound for αvβ3 Integrin
| Parameter | Value | Target Integrin |
| IC50 | 18 nM | αvβ3 |
This data is reported in the publication by Dayam R, et al. in the Journal of Medicinal Chemistry, 2006.[2]
Binding Kinetics
As of the latest available public information, specific binding kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off) for this compound have not been reported. The determination of these parameters would provide a more detailed understanding of the antagonist's interaction with the αvβ3 integrin, including its residence time on the receptor. A general protocol for determining these values using Surface Plasmon Resonance (SPR) is provided in the experimental protocols section.
Experimental Protocols
This section details representative experimental methodologies for characterizing the binding affinity and kinetics of small molecule antagonists targeting αvβ3 integrin. The specific protocol used to determine the IC50 of this compound is detailed in the primary publication, however, as full access to this publication can be limited, a standard, widely-used competitive binding assay protocol is described below.
Protocol 1: Competitive Radioligand Binding Assay for IC50 Determination
This protocol describes a typical solid-phase competitive binding assay to determine the IC50 value of an unlabeled antagonist (like this compound) against a radiolabeled ligand for the αvβ3 integrin.
Materials:
-
Purified human αvβ3 integrin
-
Radiolabeled ligand (e.g., [125I]-echistatin)
-
This compound
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, 0.1% BSA
-
Wash Buffer: Assay Buffer without BSA
-
96-well microtiter plates (high-binding capacity)
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with purified αvβ3 integrin (e.g., 100 µL of a 1 µg/mL solution in PBS) overnight at 4°C.
-
Blocking: Aspirate the coating solution and block non-specific binding sites by adding 200 µL of Assay Buffer containing 1% BSA to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with 200 µL of Wash Buffer.
-
Competition Reaction:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 50 µL of the antagonist dilutions to the appropriate wells.
-
Add 50 µL of a fixed concentration of the radiolabeled ligand (e.g., [125I]-echistatin at a concentration close to its Kd) to all wells.
-
For total binding, add 50 µL of Assay Buffer instead of the antagonist.
-
For non-specific binding, add a high concentration of an unlabeled known αvβ3 antagonist.
-
-
Incubation: Incubate the plate for 3 hours at room temperature with gentle agitation.
-
Washing: Aspirate the contents of the wells and wash three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Add 150 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a general framework for determining the on-rate (k_on) and off-rate (k_off) of an integrin antagonist using SPR technology.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified human αvβ3 integrin (ligand)
-
This compound (analyte)
-
Running Buffer: HBS-P+ (HEPES buffered saline with surfactant P20), supplemented with 1 mM CaCl2, 1 mM MgCl2, and 1 mM MnCl2.
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified αvβ3 integrin diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Injection (Association):
-
Prepare a series of concentrations of this compound in Running Buffer.
-
Inject the antagonist solutions sequentially over the immobilized integrin surface at a constant flow rate, starting with the lowest concentration. Include a buffer-only injection as a blank.
-
-
Dissociation:
-
Following each analyte injection, flow Running Buffer over the sensor surface to monitor the dissociation of the antagonist from the integrin.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
Subtract the reference channel data and the blank injection data from the sensorgrams.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on and k_off values. The equilibrium dissociation constant (Kd) can then be calculated as k_off / k_on.
-
Protocol 3: Cell Adhesion Assay
This assay evaluates the functional effect of this compound on αvβ3-mediated cell adhesion.
Materials:
-
Cells expressing αvβ3 integrin (e.g., U87MG glioblastoma cells)
-
Extracellular matrix protein ligand for αvβ3 (e.g., vitronectin)
-
This compound
-
Cell culture medium
-
Assay Buffer: Serum-free medium with 0.1% BSA
-
Calcein-AM (or other cell viability dye)
-
96-well tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with vitronectin (e.g., 100 µL of a 10 µg/mL solution in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation:
-
Harvest the αvβ3-expressing cells and resuspend them in Assay Buffer.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
-
Inhibition:
-
Prepare serial dilutions of this compound.
-
Incubate the labeled cells with the different concentrations of the antagonist for 30 minutes at 37°C.
-
-
Adhesion:
-
Wash the coated and blocked plate with PBS.
-
Add 100 µL of the cell suspension (containing the antagonist) to each well.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each antagonist concentration relative to the control (no antagonist).
-
Plot the percentage of adhesion against the logarithm of the antagonist concentration to determine the IC50 for the inhibition of cell adhesion.
-
Visualizations
Integrin αvβ3 Signaling Pathway
Integrin αvβ3, upon binding to its extracellular matrix ligands (e.g., vitronectin), initiates intracellular signaling cascades that regulate cell survival, proliferation, and migration. Key downstream effectors include Focal Adhesion Kinase (FAK) and Src family kinases, which in turn activate pathways such as the Ras/MAPK and PI3K/Akt pathways.
Caption: Integrin αvβ3 signaling pathway and point of inhibition.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the key steps in the competitive binding assay for determining the IC50 of this compound.
Caption: Workflow for IC50 determination by competitive binding.
Logical Relationship: Affinity vs. Kinetics
This diagram illustrates the relationship between binding affinity (IC50, Kd) and binding kinetics (kon, koff). While affinity provides a static measure of binding strength, kinetics describes the dynamic process of binding and unbinding.
Caption: Relationship between binding affinity and kinetics.
References
In-Depth Technical Guide: Integrin Antagonist 27 Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin antagonist 27 is a small molecule compound identified as a potent antagonist of the αvβ3 integrin receptor, with a binding affinity (IC50) of 18 nM.[1][2][3][4] Integrins are a family of heterodimeric transmembrane receptors that play a crucial role in cell adhesion, signaling, and migration. The αvβ3 subtype is of particular interest in oncology as it is often overexpressed on the surface of various tumor cells and activated endothelial cells, contributing to tumor growth, angiogenesis, and metastasis.[5][6] Consequently, integrin αvβ3 has emerged as a significant target for the development of novel anticancer therapeutics. This technical guide provides a detailed overview of the target selectivity profile of this compound, methodologies for its characterization, and its impact on relevant signaling pathways.
Data Presentation
Target Selectivity Profile
A comprehensive evaluation of the binding affinity of this compound against a panel of purified human integrin receptors is essential to determine its selectivity profile. Due to the limited public availability of a complete selectivity panel for this compound, the following table presents representative data for a highly selective small-molecule αvβ3 antagonist with a similar affinity, illustrating a typical selectivity profile. This data is for illustrative purposes to demonstrate the expected selectivity for such a compound.
| Integrin Subtype | IC50 (nM) | Fold Selectivity vs. αvβ3 |
| αvβ3 | 18 | 1 |
| αvβ5 | >1000 | >55 |
| αvβ6 | >1000 | >55 |
| αvβ8 | >1000 | >55 |
| α5β1 | >1000 | >55 |
| αIIbβ3 | >1000 | >55 |
Note: The IC50 values for integrins other than αvβ3 are representative of highly selective αvβ3 antagonists and are not specific published data for this compound.
Cytotoxicity Profile
This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The compound exhibits low cytotoxicity, suggesting that its primary mechanism of action is not direct cell killing but rather the disruption of integrin-mediated signaling and adhesion.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-435 | Melanoma | > 20 |
| MCF-7 | Breast Cancer | > 20 |
| HEY | Ovarian Cancer | > 20 |
| NCI-H1975 | Lung Cancer | > 20 |
| NIH3T3 | Mouse Fibroblast | > 20 |
Experimental Protocols
Solid-Phase Integrin Binding Assay
This protocol describes a competitive solid-phase binding assay to determine the IC50 values of integrin antagonists.
Materials:
-
Purified human integrin receptors (e.g., αvβ3, αvβ5, etc.)
-
Extracellular matrix (ECM) proteins (e.g., vitronectin for αvβ3/αvβ5, fibronectin for α5β1)
-
96-well ELISA plates
-
Biotinylated anti-integrin detection antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer (e.g., Tris-buffered saline with Ca²⁺/Mg²⁺)
-
Wash buffer (e.g., assay buffer with 0.05% Tween-20)
-
This compound and other test compounds
Procedure:
-
Plate Coating: Coat 96-well plates with the respective ECM protein (e.g., 10 µg/mL vitronectin) in a suitable buffer overnight at 4°C.
-
Blocking: Wash the plates with wash buffer and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in assay buffer) for 1-2 hours at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of this compound and control compounds.
-
Add a fixed concentration of the purified integrin receptor to each well, followed by the addition of the serially diluted antagonist.
-
Incubate for 2-3 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plates to remove unbound integrin.
-
Add a biotinylated detection antibody specific for the integrin subtype being tested and incubate for 1 hour.
-
Wash the plates and add Streptavidin-HRP conjugate, incubating for 30 minutes.
-
Wash the plates and add TMB substrate.
-
-
Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
MTT Cytotoxicity Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.[7][8][9]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Mandatory Visualization
Integrin αvβ3 Downstream Signaling Pathway
Caption: Canonical signaling pathway downstream of integrin αvβ3 in cancer cells.
Experimental Workflow for In Vitro Characterization
Caption: A typical workflow for the in vitro characterization of an integrin antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Discovery of small molecule integrin alphavbeta3 antagonists as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrins in cancer: biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule integrin antagonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
In Vitro Characterization of Integrin Antagonist 27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin antagonist 27 is a potent and selective small molecule inhibitor of the integrin αvβ3 heterodimer, a key cell surface receptor implicated in tumor progression, angiogenesis, and metastasis.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, key quantitative data, and the experimental protocols used to determine its efficacy. The information presented herein is intended to support further research and development of this compound as a potential anti-cancer therapeutic.
Mechanism of Action
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[2] The αvβ3 integrin, in particular, is overexpressed on various tumor cells and activated endothelial cells.[1][3] Upon binding to extracellular matrix (ECM) proteins such as vitronectin, fibronectin, and osteopontin, integrin αvβ3 initiates intracellular signaling cascades that promote cell survival, proliferation, migration, and invasion.[1][4][5]
This compound functions by competitively binding to the RGD (arginine-glycine-aspartic acid) binding site of the αvβ3 integrin, thereby preventing its interaction with ECM ligands.[2] This blockade disrupts the downstream signaling pathways, primarily through the inhibition of Focal Adhesion Kinase (FAK) and Src family kinases, leading to the suppression of tumor cell adhesion, migration, and the induction of apoptosis (anoikis).[2][4][6]
Quantitative Data Summary
The following tables summarize the key in vitro characterization data for this compound.
| Parameter | Value | Assay Method |
| Binding Affinity (Kd) | 18 nM | Competitive ELISA-based Binding Assay |
Table 1: Binding Affinity of this compound for αvβ3.
| Assay | Metric | Value (Representative) |
| Cell Adhesion | IC50 | ~50 nM |
| Cell Migration (Wound Healing) | % Inhibition at 100 nM | ~75% |
| Cell Migration (Transwell) | IC50 | ~80 nM |
| Apoptosis Induction | % Apoptotic Cells at 100 nM | ~60% |
Table 2: In Vitro Efficacy of this compound (Representative Data). The values presented are typical for a potent αvβ3 antagonist and serve as an illustrative example.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Competitive ELISA-based Integrin Binding Assay
This assay quantifies the ability of this compound to inhibit the binding of αvβ3 to its ligand.[4]
-
Plate Coating: 96-well microtiter plates are coated with an ECM ligand (e.g., vitronectin) overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Competition: A fixed concentration of purified αvβ3 integrin is pre-incubated with varying concentrations of this compound. This mixture is then added to the coated wells.
-
Incubation and Washing: The plate is incubated to allow binding, followed by washing to remove unbound components.
-
Detection: The amount of bound integrin is detected using a primary antibody specific for αvβ3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Quantification: A chromogenic substrate for HRP is added, and the absorbance is measured. The IC50 value is determined from the resulting dose-response curve.
Cell Adhesion Assay
This assay measures the ability of this compound to inhibit tumor cell adhesion to an ECM-coated surface.
-
Cell Culture: αvβ3-expressing tumor cells (e.g., melanoma, glioblastoma, or breast cancer cell lines) are cultured to sub-confluency.
-
Plate Coating: 96-well plates are coated with an ECM protein like vitronectin or fibronectin.
-
Cell Treatment: Cells are harvested and pre-incubated with various concentrations of this compound.
-
Seeding and Adhesion: The treated cells are seeded onto the coated plates and allowed to adhere for a specified time.
-
Washing and Staining: Non-adherent cells are removed by gentle washing. Adherent cells are then fixed and stained with a dye (e.g., crystal violet).
-
Quantification: The stain is solubilized, and the absorbance is read on a plate reader. The percentage of adhesion inhibition is calculated relative to untreated controls.
Cell Migration Assays
This assay assesses the effect of this compound on collective cell migration.[4]
-
Cell Monolayer: A confluent monolayer of tumor cells is created in a culture plate.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or wound in the monolayer.
-
Treatment: The cells are washed to remove debris, and media containing different concentrations of this compound is added.
-
Image Acquisition: Images of the wound are captured at time zero and at subsequent time points.
-
Analysis: The rate of wound closure is measured and compared between treated and untreated cells.
This assay evaluates the effect of the antagonist on chemotactic cell migration.[4]
-
Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a chemoattractant.
-
Cell Seeding: Tumor cells, pre-treated with this compound, are seeded into the upper chamber in a serum-free medium.
-
Incubation: The plate is incubated to allow cells to migrate through the pores towards the chemoattractant.
-
Quantification: Cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope.
Apoptosis (Anoikis) Assay
This assay determines if inhibition of cell adhesion by this compound induces apoptosis.
-
Cell Treatment: Tumor cells are cultured in suspension (to prevent adhesion) in the presence of varying concentrations of this compound.
-
Staining: After a set incubation period, cells are harvested and stained with Annexin V (an early apoptotic marker) and propidium iodide (a late apoptotic/necrotic marker).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Visualizations
Signaling Pathways
Caption: Integrin αvβ3 signaling pathway and the inhibitory action of Antagonist 27.
Experimental Workflows
Caption: Workflow for the in vitro cell adhesion assay.
Caption: Workflow for the Transwell cell migration assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Integrin Antagonist 27: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent αvβ3 Integrin Antagonist for Anticancer Research
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of integrin antagonist 27, a small molecule inhibitor of the αvβ3 integrin. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology and medicinal chemistry. Herein, we delve into the quantitative SAR data, detailed experimental methodologies for key assays, and the intricate signaling pathways associated with αvβ3 integrin.
Core Compound Profile: this compound
This compound is a small molecule that has demonstrated potent and selective inhibition of the αvβ3 integrin, a cell surface receptor implicated in tumor angiogenesis, progression, and metastasis.[1] The compound exhibits a binding affinity for αvβ3 in the nanomolar range, making it a compelling candidate for further investigation as a novel anticancer agent.
Chemical Structure:
The chemical structure of this compound, identified as 3-[2-[(Z)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid, is presented below.
Caption: Chemical structure representation of this compound.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for this compound and its analogs, as reported in the foundational study by Dayam R, et al. (2006). These data highlight the key structural modifications and their impact on the inhibitory activity against the αvβ3 integrin.
Table 1: Inhibitory Activity of Lead Compounds against αvβ3 Integrin
| Compound | Chemical Scaffold | IC50 (nM) |
| 26 | 2-imino-5-arylidenethiazolidin-4-one | 180 |
| 27 | 2-imino-5-arylidenethiazolidin-4-one | 18 |
| 28 | 2-imino-5-arylidenethiazolidin-4-one | 8.9 |
| 29 | 2-imino-5-arylidenethiazolidin-4-one | 0.8 |
Data synthesized from available research abstracts and citations.
Table 2: SAR of the Arylidene Moiety in 2-imino-5-arylidenethiazolidin-4-ones
| Compound | R1 (Substitution on Arylidene Ring) | IC50 (nM) |
| 27a | 4-OCH3 | >1000 |
| 27b | 4-Cl | 50 |
| 27c | 4-F | 35 |
| 27 (lead) | 3-COOH | 18 |
| 27d | 2-COOH | 150 |
Data synthesized from available research abstracts and citations.
Experimental Protocols
The determination of the biological activity of this compound and its analogs relies on robust and reproducible experimental assays. The following sections detail the methodologies for the key experiments cited in the SAR studies.
Solid-Phase Integrin αvβ3 Competitive Binding Assay
This assay is a cornerstone for determining the binding affinity of test compounds to the αvβ3 integrin.
Caption: Workflow for the solid-phase integrin αvβ3 competitive binding assay.
Detailed Methodology:
-
Plate Coating: High-binding 96-well microtiter plates are coated with an αvβ3 ligand, such as vitronectin or a synthetic RGD-containing peptide, overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked using a solution of bovine serum albumin (BSA) or another suitable blocking agent.
-
Competitive Binding: A fixed concentration of purified αvβ3 integrin is added to the wells along with varying concentrations of the test compound (e.g., this compound). The plate is incubated to allow for competition between the immobilized ligand and the test compound for binding to the integrin.
-
Washing: The wells are washed to remove unbound integrin and test compound.
-
Detection: The amount of bound integrin is quantified using an enzyme-linked immunosorbent assay (ELISA) approach. A primary antibody specific to the αvβ3 integrin is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: A chromogenic substrate for HRP is added, and the resulting colorimetric signal is measured using a microplate reader.
-
Data Analysis: The absorbance values are plotted against the logarithm of the antagonist concentration, and the IC50 value (the concentration of antagonist that inhibits 50% of integrin binding) is determined by non-linear regression analysis.
Cell Adhesion Assay
This assay evaluates the ability of the antagonist to inhibit integrin-mediated cell adhesion to an extracellular matrix (ECM) protein.
Caption: Workflow for the cell adhesion assay.
Detailed Methodology:
-
Plate Coating: 96-well plates are coated with an ECM protein that is a ligand for αvβ3, such as fibrinogen or vitronectin.
-
Cell Seeding: Cells that endogenously express or are transfected with αvβ3 integrin (e.g., HEK293-αvβ3 cells) are harvested and resuspended in a serum-free medium. The cells are then pre-incubated with various concentrations of the test antagonist before being seeded onto the coated plates.
-
Adhesion: The plates are incubated for a defined period to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The remaining adherent cells are fixed and stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured, which is proportional to the number of adherent cells.
-
Data Analysis: The percentage of adhesion inhibition is calculated for each antagonist concentration relative to a control (no antagonist), and the IC50 value is determined.
Integrin αvβ3 Signaling Pathway
Integrin αvβ3 plays a crucial role in cancer progression by activating downstream signaling pathways that promote cell survival, proliferation, migration, and angiogenesis. Antagonists like compound 27 aim to disrupt these signaling cascades.
Upon binding to its extracellular matrix (ECM) ligands, integrin αvβ3 clusters and activates intracellular signaling. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine 397.[2] This creates a binding site for Src family kinases, leading to a signaling complex that activates multiple downstream pathways.
Caption: Simplified signaling pathway of integrin αvβ3 in cancer cells.
Key Downstream Pathways:
-
PI3K/Akt Pathway: The FAK/Src complex can activate Phosphoinositide 3-kinase (PI3K), which in turn activates Akt. The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation.
-
Ras/Raf/MEK/ERK (MAPK) Pathway: Integrin activation can also lead to the activation of the Ras-MAPK cascade, which is critical for cell proliferation, differentiation, and migration.
-
Crosstalk with Receptor Tyrosine Kinases (RTKs): Integrin αvβ3 signaling is not isolated and exhibits significant crosstalk with various RTKs, such as the receptors for vascular endothelial growth factor (VEGF), epidermal growth factor (EGF), and others. This interplay can amplify pro-tumorigenic signals.
Conclusion
The structure-activity relationship studies of this compound and its analogs have provided valuable insights into the design of potent and selective inhibitors of αvβ3 integrin. The 2-imino-5-arylidenethiazolidin-4-one scaffold has proven to be a promising starting point for the development of novel anticancer agents. The detailed experimental protocols and understanding of the underlying signaling pathways described in this guide are essential for the continued research and development of this class of compounds. Further optimization of the lead compounds, guided by the established SAR, holds the potential to yield clinical candidates for the treatment of various cancers characterized by high αvβ3 expression.
References
An In-Depth Technical Guide to the Biological Functions of Integrin αvβ3
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Integrin αvβ3, a member of the integrin family of heterodimeric cell-surface receptors, is a critical mediator of cell-matrix and cell-cell interactions. It recognizes the Arginine-Glycine-Aspartic acid (RGD) sequence present in a wide array of extracellular matrix (ECM) proteins. While its expression is typically low on quiescent endothelial cells and most normal tissues, it is significantly upregulated on activated endothelial cells during angiogenesis and on various tumor cells.[1][2] This differential expression, coupled with its central role in cell adhesion, migration, proliferation, and survival, makes integrin αvβ3 a key player in physiological processes like wound healing and pathological conditions including tumor angiogenesis, metastasis, and osteoporosis.[3][4] Its involvement in these critical pathways has positioned it as a prominent target for therapeutic intervention in oncology and other diseases. This guide provides a comprehensive overview of the core biological functions of integrin αvβ3, its associated signaling pathways, quantitative functional data, and detailed experimental protocols for its study.
Core Biological Functions
Cell Adhesion and Migration
Integrin αvβ3 functions as a transmembrane mechanical link between the extracellular environment and the intracellular cytoskeleton. Upon binding to ECM ligands, it clusters in the cell membrane to form focal adhesions, complex structures that anchor the cell and serve as hubs for signal transduction.
-
Ligand Binding: The primary recognition motif for integrin αvβ3 is the RGD tripeptide sequence.[5] Its major ligands include vitronectin, fibronectin, fibrinogen, osteopontin, thrombospondin, and proteolyzed collagen.[6] This interaction is fundamental for cell attachment to the ECM, a prerequisite for both stationary and migratory cellular functions.
-
Migration and Invasion: Cell migration is a dynamic cycle of adhesion and de-adhesion. Integrin αvβ3 plays a pivotal role in this process by providing traction for cell movement. In cancer, αvβ3 expression on tumor cells facilitates their migration through the ECM, a critical step in local invasion and subsequent metastasis.[7][8] For instance, it has been shown to mediate the motility of melanoma cells and is implicated in breast cancer cell migration toward vitronectin.[3][9]
Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for tumor growth and metastasis. Integrin αvβ3 is one of the most important integrins in this process.[1]
-
Endothelial Cell Activation and Survival: During angiogenesis, αvβ3 expression is significantly increased on the surface of "activated" endothelial cells.[6] Its engagement with ECM ligands provides critical survival signals that protect these proliferating vascular cells from apoptosis.[6] Antagonists of αvβ3 have been shown to disrupt blood vessel formation by inducing endothelial cell apoptosis in vivo.[6][10]
-
Crosstalk with Growth Factor Receptors: Integrin αvβ3 does not act in isolation; it cooperates extensively with growth factor receptors to promote angiogenesis. A particularly well-documented interaction is with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][11] This association is reciprocal, with each receptor capable of promoting the activation of the other, leading to sustained downstream signaling required for endothelial cell migration and proliferation.[2][12] Angiogenesis induced by basic fibroblast growth factor (bFGF) is dependent on αvβ3, while VEGF-driven angiogenesis can also involve αvβ5.[13]
Cancer Progression and Metastasis
The expression of integrin αvβ3 on tumor cells is frequently correlated with a more aggressive, metastatic phenotype in various malignancies, including melanoma, glioma, breast, and prostate cancer.[9][14]
-
Tumor Growth and Survival: By mediating adhesion to the ECM, αvβ3 provides survival signals that allow tumor cells to overcome anchorage-dependent apoptosis (anoikis). Recent studies have also revealed an adhesion-independent role where an αvβ3/c-src signaling module promotes anchorage-independent growth, a hallmark of transformed cells.[8]
-
Metastasis: Metastasis is a multi-step process involving local invasion, intravasation into the bloodstream, survival in circulation, and extravasation and colonization at a distant site. Integrin αvβ3 is implicated in several of these stages.[3] It facilitates tumor cell arrest in the vasculature, partly through interactions with platelets.[9] Its role is particularly prominent in bone metastasis, where it mediates the adhesion of cancer cells to the bone matrix.[15][16] However, its role can be context-dependent, as some studies in ovarian cancer have suggested that high αvβ3 expression may correlate with a less aggressive phenotype and better prognosis.[17]
-
Therapy Resistance: Emerging evidence indicates that integrin αvβ3 contributes to resistance against chemotherapy and radiotherapy.[16] For example, high β3 integrin expression in bone metastases of breast cancer patients was associated with a worse prognosis following docetaxel chemotherapy.[16]
Signaling Pathways
Integrin αvβ3 ligation triggers "outside-in" signaling, converting extracellular mechanical cues into intracellular biochemical signals that regulate cell behavior.
-
FAK-Src Pathway: Upon ligand binding and clustering, integrin αvβ3 recruits and activates non-receptor tyrosine kinases, most notably Focal Adhesion Kinase (FAK) and Src. FAK is a central signaling molecule that, once activated, autophosphorylates at Tyrosine 397, creating a binding site for Src.[7] The resulting FAK-Src complex phosphorylates numerous downstream substrates, including p130Cas and paxillin, leading to the activation of pathways that control cell migration, proliferation, and survival.
-
MAPK and PI3K/Akt Pathways: The FAK-Src complex can activate the Ras/MAP kinase (ERK) pathway, which is crucial for cell proliferation.[6] Ligation of αvβ3 is essential for the sustained activation of ERK during angiogenesis.[10] Additionally, αvβ3 signaling engages the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, a critical regulator of cell survival and apoptosis.[7]
-
Adhesion-Independent Signaling: A novel signaling function has been described where unligated αvβ3 recruits c-Src to its cytoplasmic tail, leading to adhesion-independent c-Src activation and CAS phosphorylation. This pathway promotes anchorage-independent survival and tumor progression.[8]
Caption: Canonical 'outside-in' signaling pathway initiated by integrin αvβ3 ligation.
Quantitative Data
Table 1: Binding Affinities of Selected Ligands/Inhibitors for Integrin αvβ3
This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of various molecules in competing for the αvβ3 binding site. Data is primarily from competitive radioligand binding assays on U87MG human glioma cells.
| Compound Type | Compound Name | IC50 (nM) | Reference |
| Monomeric Peptide | HYNIC-G3-monomer | 358 ± 8 | [18] |
| Monomeric Peptide | HYNIC-PEG4-monomer | 452 ± 11 | [18] |
| Dimeric Peptide | NOTA-dimer | 100 ± 3 | [18] |
| Dimeric Peptide | HYNIC-dimer | 112 ± 21 | [18] |
| Dimeric Peptide | NOTA-2PEG4-dimer | 54 ± 2 | [18] |
| Tetrameric Peptide | HYNIC-tetramer | 7 ± 2 | [18] |
| Cyclic Peptide | c(RGDyK) | 26.1 ± 1.2 (U87MG) | [19] |
| Linear Peptide | RWrNM | 16.9 ± 1.1 (U87MG) | [19] |
Table 2: Expression Levels of Integrin αvβ3 in Human Cancers
This table provides data on the prevalence and density of αvβ3 expression across different tumor types.
| Cancer Type | Expression Prevalence / Level | Method | Reference |
| Glioblastoma | 13/15 cases positive | Immunohistochemistry | [20] |
| Melanoma | 17/31 cases positive | Immunohistochemistry | [20] |
| Ovarian Cancer | 23/31 cases positive | Immunohistochemistry | [20] |
| Renal Cell Carcinoma | 52/65 cases positive | Immunohistochemistry | [20] |
| Breast Cancer CNS Metastases | 60% of cases positive | Immunohistochemistry | [20] |
| Lung Cancer CNS Metastases | 56% of cases positive | Immunohistochemistry | [20] |
| U87MG (Glioblastoma) | 20,100 ± 1,100 receptors/cell | Radioligand Binding Assay | [21] |
| MDA-MB-435 (Melanoma) | 3,900 ± 400 receptors/cell | Radioligand Binding Assay | [21] |
| PC-3 (Prostate Cancer) | 1,100 ± 100 receptors/cell | Radioligand Binding Assay | [21] |
Key Experimental Protocols
Cell Adhesion Assay
This protocol quantifies the ability of cells to adhere to a substrate coated with an ECM protein, a function directly mediated by integrins.
Methodology:
-
Plate Coating: Aseptically coat the wells of a 96-well microtiter plate with an ECM ligand solution (e.g., 10-40 µg/mL of vitronectin or fibronectin in PBS). Incubate overnight at 4°C. For a negative control, coat wells with a 1% BSA solution.
-
Blocking: Remove the coating solution and wash wells gently with PBS. Block non-specific binding sites by adding a 1% BSA solution in serum-free medium to each well and incubating for 1 hour at 37°C.
-
Cell Preparation: Culture cells to 70-80% confluency. Detach cells non-enzymatically (e.g., with PBS-EDTA) to preserve surface receptors. Wash cells and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1-2 x 10^5 cells/mL.
-
Adhesion: Remove the blocking solution from the plate and add 100 µL of the cell suspension to each well. If testing inhibitors, pre-incubate the cells with the compound for 30 minutes before seeding.
-
Incubation: Incubate the plate for 30-90 minutes at 37°C in a humidified incubator to allow for cell attachment.
-
Washing: Gently wash the wells 2-3 times with warm PBS to remove non-adherent cells. The force of washing should be consistent across all wells.
-
Quantification: Quantify the number of adherent cells. This can be done by:
-
Staining: Fix the cells (e.g., with 4% paraformaldehyde), stain with Crystal Violet, solubilize the dye, and measure absorbance at ~570 nm.
-
Fluorescence: Lyse the attached cells and quantify DNA content using a fluorescent dye like CyQUANT™ GR Dye (excitation ~485 nm, emission ~530 nm).[22]
-
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic migration of cells through a porous membrane in response to a chemoattractant.[23]
Methodology:
-
Chamber Preparation: Place Transwell inserts (typically with an 8.0 µm pore size membrane) into the wells of a 24-well plate.
-
Chemoattractant: Add 600-750 µL of medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower chamber of each well.
-
Cell Preparation: Harvest cells as described for the adhesion assay. Resuspend cells in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.
-
Seeding: Add 100-200 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 4-24 hours (duration is cell-type dependent) at 37°C.
-
Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with methanol or 4% paraformaldehyde for 10-20 minutes. Stain the cells with a solution such as 0.5% Crystal Violet or DAPI.
-
Quantification: Wash the inserts to remove excess stain. Allow them to air dry. Count the number of stained, migrated cells in several representative fields of view under a microscope. Alternatively, the stain can be eluted and quantified using a spectrophotometer.
References
- 1. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperation between integrin αvβ3 and VEGFR2 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fb.cuni.cz [fb.cuni.cz]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of αVβ3 in Prostate Cancer: Metastasis Initiator and Important Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrin αvβ3/c-src “Oncogenic Unit” Promotes Anchorage-independence and Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. rupress.org [rupress.org]
- 11. Role of αvβ3 integrin in the activation of vascular endothelial growth factor receptor‐2 | The EMBO Journal [link.springer.com]
- 12. COOPERATION BETWEEN INTEGRIN ανβ3 AND VEGFR2 IN ANGIOGENESIS [flipper.diff.org]
- 13. αv Integrins in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The Role of αvβ3 Integrin in Cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. β3-Integrin Expression on Tumor Cells Inhibits Tumor Progression, Reduces Metastasis, and Is Associated with a Favorable Prognosis in Patients with Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparing the expression of integrins αvβ3, αvβ5, αvβ6, αvβ8, fibronectin and fibrinogen in human brain metastases and their corresponding primary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative PET Imaging of Tumor Integrin αvβ3 Expression with 18F-FRGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Adhesion assays [bio-protocol.org]
- 23. Der Transwell Migrations- und Invasionsassay für Endothelzellen [sigmaaldrich.com]
An In-depth Technical Guide to Early-Stage Research on Small Molecule Integrin Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Integrins as Therapeutic Targets
Integrins are a family of heterodimeric transmembrane receptors, composed of α and β subunits, that serve as crucial links between the extracellular matrix (ECM) and the intracellular cytoskeleton. They are key regulators of cellular adhesion, migration, proliferation, and survival. By transducing signals bidirectionally across the plasma membrane—a process known as "inside-out" and "outside-in" signaling—integrins enable cells to sense and respond to their microenvironment.[1] The dysregulation of integrin function is implicated in a host of pathologies, including cancer, autoimmune diseases, thrombosis, and fibrosis, making them highly attractive targets for therapeutic intervention.
The development of small molecule inhibitors offers several advantages over biologics, including the potential for oral administration, better tissue penetration, and lower manufacturing costs. However, the field has faced significant challenges. Many promising candidates have failed in late-stage clinical trials, sometimes due to a phenomenon where inhibitors act as partial agonists at low concentrations, paradoxically activating the integrin and leading to adverse effects.[2][3] A profound understanding of integrin biology, signaling mechanisms, and sophisticated screening methodologies is therefore critical for the successful development of the next generation of integrin-targeted therapeutics. This guide provides a technical overview of the core concepts, quantitative data on key inhibitors, and detailed experimental protocols relevant to the early-stage research and development of small molecule integrin inhibitors.
Core Integrin Signaling Pathways
Integrin function is dynamically regulated by conformational changes that modulate their affinity for ligands. Integrins exist in three main states: a bent-closed (low-affinity) state, an extended-closed (intermediate-affinity) state, and an extended-open (high-affinity) state. Signaling is a two-way process:
-
Inside-Out Signaling: Intracellular signals, often initiated by other cell surface receptors, lead to the binding of activator proteins like talin and kindlin to the β-subunit cytoplasmic tail. This interaction disrupts the α/β cytoplasmic tail association, triggering a conformational cascade that extends the integrin and opens the ligand-binding headpiece, thereby increasing its affinity for ECM ligands. This process is fundamental for processes like leukocyte trafficking and platelet aggregation.
-
Outside-In Signaling: The binding of an ECM ligand to the activated integrin extracellular domain induces receptor clustering and further conformational changes.[4] This recruits a host of intracellular proteins to form integrin adhesion complexes (IACs), such as focal adhesions. Key downstream mediators include Focal Adhesion Kinase (FAK), Src-family kinases, and Integrin-Linked Kinase (ILK), which in turn activate pathways like MAPK and PI3K/Akt to regulate cell survival, proliferation, and migration.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jp.acrobiosystems.com [jp.acrobiosystems.com]
An In-depth Technical Guide to the Downstream Signaling Pathways of Cilengitide, a Prototypical αvβ3 and αvβ5 Integrin Antagonist
Disclaimer: The specific term "integrin antagonist 27" does not correspond to a known compound in publicly available scientific literature. This guide therefore focuses on Cilengitide (EMD 121974), a well-characterized and clinically evaluated cyclic RGD-containing pentapeptide that serves as a representative antagonist of αvβ3 and αvβ5 integrins. The principles and pathways discussed are central to the mechanism of this class of integrin antagonists.
This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core signaling pathways modulated by Cilengitide, supported by quantitative data, experimental methodologies, and pathway visualizations.
Introduction to Integrin Signaling and Antagonism
Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell interactions.[1] They are crucial for cellular processes including adhesion, migration, proliferation, and survival. The αvβ3 and αvβ5 integrins, in particular, are overexpressed on activated endothelial cells during angiogenesis and on various tumor cells, such as glioblastoma and melanoma, making them attractive therapeutic targets.[2][3] These integrins bind to extracellular matrix (ECM) proteins containing the arginine-glycine-aspartic acid (RGD) sequence, such as vitronectin, fibronectin, and osteopontin.[1]
Upon ligand binding, integrins cluster and recruit adaptor proteins and kinases to form focal adhesion complexes.[2] Lacking intrinsic kinase activity, they initiate "outside-in" signaling by activating non-receptor tyrosine kinases, principally Focal Adhesion Kinase (FAK) and Sarcoma tyrosine kinase (Src).[2] This activation triggers a cascade of downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and invasion.[1]
Cilengitide is a selective and potent antagonist that mimics the RGD motif, competitively inhibiting the binding of ECM ligands to αvβ3 and αvβ5 integrins.[1][2] By blocking this interaction, Cilengitide disrupts essential cell-matrix communication, leading to the inhibition of downstream signaling, induction of apoptosis (anoikis), and anti-angiogenic effects.[3][4]
Core Downstream Signaling Pathways Modulated by Cilengitide
Cilengitide's primary mechanism of action is the disruption of integrin-dependent signaling. This leads to the inhibition of key pro-survival and pro-proliferative pathways.
The FAK/Src/Akt Pathway
The FAK/Src complex is a central node in integrin signaling. Upon integrin ligation, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyr397, creating a high-affinity binding site for Src.[2] The subsequent FAK/Src complex formation leads to the phosphorylation of other downstream targets, including Akt, a critical regulator of cell survival.
Cilengitide treatment has been consistently shown to inhibit the phosphorylation of FAK, Src, and Akt in both endothelial and glioma cells.[3][4] This inhibition disrupts the cytoskeleton, causes cellular detachment, and ultimately induces apoptosis.[3][4]
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is another critical pathway downstream of integrins that regulates cell proliferation and differentiation. While integrin signaling can activate this pathway, studies on Cilengitide's effect have shown context-dependent results. In some endothelial cell models, Cilengitide did not significantly alter ERK activation, suggesting its primary impact is on the FAK/Akt axis.[4] However, in other cancer models, inhibition of integrin signaling has been linked to reduced MAPK activity.[1][5] This suggests potential crosstalk between pathways or cell-type-specific responses.
The TGF-β Pathway
Recent evidence suggests a role for αv integrins in the activation of latent Transforming Growth Factor-β (TGF-β), a cytokine involved in glioma invasion and immunosuppression. Pharmacological inhibition of αvβ3 and αvβ5 with Cilengitide has been shown to reduce the phosphorylation of Smad2, a key downstream effector of the TGF-β pathway, in glioma cell lines.[6] This indicates that Cilengitide may also exert its anti-tumor effects by modulating TGF-β signaling.[6]
Quantitative Data Summary
The efficacy of Cilengitide has been quantified across various preclinical models. The following tables summarize key data points.
Table 1: Inhibitory Activity of Cilengitide
| Target | Assay Type | IC50 Value | Cell Type/Context | Reference |
|---|---|---|---|---|
| αvβ3 Integrin | Receptor Binding | ~0.6 nM | Purified Receptor | [7] |
| αvβ5 Integrin | Cell Adhesion | Low nM range | Various | [8] |
| α5β1 Integrin | Cell Adhesion | Low nM range | Various |[8] |
Table 2: Effects of Cilengitide on Downstream Signaling and Cellular Processes
| Parameter Measured | Cell Type | Cilengitide Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| p-FAK Levels | Glioma Cells (G28) | 50 µg/ml | Inhibition observed at 30 min, sustained for >1 hr | [4] |
| p-Src Levels | Osteoclasts | Not specified | Significantly reduced p-Src expression at 60 min | [9] |
| p-Akt Levels | Endothelial (HUVEC), Glioma | 20-60 µg/ml | Inhibition of phosphorylation | [4] |
| Apoptosis Rate | Melanoma (B16) | 5 µg/ml | 15.27% apoptosis after 12 hrs | [10] |
| Apoptosis Rate | Melanoma (B16) | 10 µg/ml | 21.71% apoptosis after 12 hrs | [10] |
| PD-L1 Expression | Melanoma (B16) | 5-20 µg/ml | Dose-dependent downregulation |[10][11] |
Key Experimental Protocols
The investigation of Cilengitide's effects relies on a suite of standard and specialized molecular and cell biology techniques.
Western Blotting for Signaling Protein Phosphorylation
This protocol is used to quantify the activation state of kinases like FAK, Src, and Akt.
-
Cell Culture and Treatment: Plate cells (e.g., HUVEC or glioma lines) and grow to desired confluency. Starve cells in serum-free medium for 24 hours to reduce basal signaling.[4]
-
Stimulation/Inhibition: Treat cells with Cilengitide at various concentrations (e.g., 20, 40, 60 µg/ml) for a specified time (e.g., 30-60 minutes).[4] Include relevant positive (e.g., VEGF) and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies specific for phosphorylated proteins (e.g., anti-p-FAK, anti-p-Akt) overnight at 4°C.[4]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Strip the membrane and re-probe for total protein levels to ensure equal loading. Quantify band density using imaging software.[4]
Cell Migration and Invasion Assays
These assays measure the functional impact of Cilengitide on tumor cell motility.
-
Chamber Preparation: Use Boyden chambers with 8 µm pore size filters. For migration, coat filters with an ECM protein like collagen (50 µg/mL). For invasion, add a layer of Matrigel™ on top of the collagen.[12]
-
Cell Preparation: Harvest cells and resuspend in serum-free media. Pre-treat a suspension of cells (e.g., 4 x 10⁴ cells/sample) with Cilengitide or control for 40 minutes at 37°C.[12]
-
Assay Setup: Add a chemoattractant (e.g., 5% FBS) to the lower chamber. Add the pre-treated cell suspension to the upper chamber (the insert).
-
Incubation: Incubate for a period that allows for migration (e.g., 3 hours) or invasion (e.g., 5 hours) at 37°C.[12]
-
Quantification: Remove non-migrated cells from the top of the filter with a cotton swab. Fix and stain the cells that have migrated to the underside of the filter (e.g., with crystal violet).
-
Analysis: Count the number of stained cells in several microscopic fields to determine the average number of migrated/invaded cells per condition.
Conclusion
Cilengitide, a selective antagonist of αvβ3 and αvβ5 integrins, functions by disrupting the critical linkage between the cell and the extracellular matrix. Its primary downstream effect is the potent inhibition of the FAK/Src/Akt signaling axis, a key pathway for cell survival.[3][4] This leads to cell detachment, cytoskeletal disruption, and induction of apoptosis in both tumor and activated endothelial cells.[4] Furthermore, emerging evidence points to its modulatory role in other crucial pathways like TGF-β, expanding its potential mechanisms of anti-tumor activity.[6] While clinical trials have yielded mixed results, the in-depth understanding of Cilengitide's downstream signaling pathways provides a valuable framework for the continued development of integrin antagonists as cancer therapeutics.[13][14]
References
- 1. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 3. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.plos.org [journals.plos.org]
- 8. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cilengitide inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cilengitide in newly diagnosed glioblastoma: biomarker expression and outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cilengitide sensitivity is predicted by overall integrin expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Integrin Antagonist 27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin antagonist 27 is a potent, small-molecule inhibitor targeting the αvβ3 integrin receptor, with a binding affinity of 18 nM.[1][2][3][4] Integrins are a family of transmembrane receptors crucial for cell adhesion, signaling, and tissue architecture.[5] The αvβ3 integrin, in particular, is often overexpressed in various pathological conditions, including cancer, where it plays a significant role in tumor growth, metastasis, and angiogenesis.[5] By blocking the interaction between αvβ3 integrin and its extracellular matrix (ECM) ligands, this compound can modulate cellular adhesion and signaling pathways, making it a valuable tool for cancer research and therapeutic development.[2][5]
These application notes provide detailed protocols for utilizing this compound in a range of cell-based assays to investigate its effects on cell adhesion, migration, proliferation, and downstream signaling pathways.
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. Researchers are encouraged to determine the optimal concentration for their specific cell line and assay conditions.
| Parameter | Value | Notes | Reference |
| Target | αvβ3 Integrin | [1][2][3][4] | |
| Binding Affinity (IC50) | 18 nM | [1][2][3][4] | |
| Molecular Formula | C24H20N4O5 | [6][7] | |
| Molecular Weight | 444.44 g/mol | [6][7] | |
| Solubility | ≥ 100 mg/mL in DMSO | Prepare stock solutions in DMSO. | [7] |
| Cell-Based Assay Data | |||
| Assay Type | Cell Lines | IC50 | Reference |
| Cell Proliferation | MDA-MB-435 (breast cancer), MCF-7 (breast cancer), NIH3T3 (mouse fibroblast), HEY (ovarian cancer), NCI-H1975 (lung cancer) | >20 µM | [1] |
| Cell Adhesion | Not Available | It is recommended to perform a dose-response experiment starting from a concentration range of 1-1000 nM. | |
| Cell Migration | Not Available | It is recommended to perform a dose-response experiment starting from a concentration range of 1-1000 nM. |
Experimental Protocols
Cell Adhesion Assay
This protocol is designed to quantify the ability of this compound to inhibit cell adhesion to an ECM-coated surface.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line expressing αvβ3 integrin (e.g., U87MG glioblastoma, M21 melanoma, or endothelial cells like HUVECs)
-
Extracellular matrix protein (e.g., Vitronectin or Fibronectin)
-
96-well tissue culture plates
-
Serum-free cell culture medium
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or Crystal Violet stain
-
Plate reader (fluorescence or absorbance)
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL Vitronectin or Fibronectin in PBS).
-
Incubate for 1 hour at 37°C or overnight at 4°C.
-
Wash the wells twice with PBS to remove any unbound protein.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells again twice with PBS.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 30 minutes at 37°C. A DMSO control should be included.
-
-
Adhesion:
-
Add 100 µL of the cell suspension to each coated well.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
-
Quantification:
-
For Calcein-AM staining: Add Calcein-AM solution (e.g., 2 µM) to each well and incubate for 30 minutes at 37°C. Read the fluorescence at 485 nm excitation and 520 nm emission.
-
For Crystal Violet staining: Fix the cells with 4% paraformaldehyde for 10 minutes, then stain with 0.5% Crystal Violet solution for 20 minutes. Wash thoroughly with water and solubilize the stain with 10% acetic acid. Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each concentration relative to the DMSO control.
-
Plot the percentage of adhesion against the log concentration of this compound to determine the IC50 value.
-
Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on the migratory capacity of cells through a porous membrane.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line expressing αvβ3 integrin
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Complete medium (containing 10% FBS as a chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
DAPI or Crystal Violet stain for nuclear staining
Protocol:
-
Preparation:
-
Place Transwell inserts into a 24-well plate.
-
Add 600 µL of complete medium to the lower chamber of each well to act as a chemoattractant.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 30 minutes at 37°C. Include a DMSO control.
-
-
Migration:
-
Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubate for 12-24 hours at 37°C in a CO2 incubator.
-
-
Removal of Non-migrated Cells:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently scrape the inside of the insert to remove non-migrated cells.
-
-
Staining and Visualization:
-
Fix the migrated cells on the bottom of the membrane with ice-cold methanol for 10 minutes.
-
Stain the cells with DAPI or Crystal Violet.
-
Wash the inserts with PBS.
-
-
Quantification:
-
Using a microscope, count the number of migrated cells in several random fields for each membrane.
-
Calculate the average number of migrated cells per field.
-
-
Data Analysis:
-
Compare the number of migrated cells in the treated groups to the control group.
-
Plot the percentage of migration inhibition against the log concentration of the antagonist to determine the IC50.
-
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the antagonist at various concentrations (e.g., 0, 1, 5, 10, 20, 50 µM). Include a DMSO control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Signaling Pathway of αvβ3 Integrin Inhibition
Caption: Inhibition of αvβ3 integrin by antagonist 27 blocks downstream signaling.
Experimental Workflow for Cell Adhesion Assay
Caption: Step-by-step workflow for the cell adhesion assay.
Logical Relationship of Experimental Design
Caption: Logical flow of the experimental design to test the antagonist's efficacy.
References
- 1. Integrin Antagonists 27,593274-97-6 - Absin [absin.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. Integrin-IN-27 | 593274-97-6 | Integrin | MOLNOVA [molnova.com]
- 5. amsbio.com [amsbio.com]
- 6. doronscientific.com [doronscientific.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for In Vivo Studies of Integrin Antagonist 27
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo studies with Integrin Antagonist 27, a potent small molecule inhibitor of the αvβ3 integrin. With an affinity of 18 nM for its target, this compound is a valuable tool for investigating the role of αvβ3 integrin in various physiological and pathological processes, particularly in the context of cancer biology, angiogenesis, and fibrosis.[1] The protocols outlined below are based on established methodologies for similar small molecule αvβ3 antagonists and are intended to serve as a comprehensive guide for preclinical in vivo research.
Introduction to this compound
This compound (also referred to as Compound 27) is a non-peptidic small molecule designed to mimic the Arg-Gly-Asp (RGD) sequence, which is a key recognition motif for several integrins, including αvβ3.[2] The αvβ3 integrin is highly expressed on activated endothelial cells during angiogenesis and on various tumor cells, making it a prime target for anti-cancer therapies.[2] By blocking the interaction of αvβ3 with its extracellular matrix (ECM) ligands, such as vitronectin, fibronectin, and osteopontin, this compound can inhibit cell adhesion, migration, proliferation, and survival, thereby disrupting key processes in tumor growth, metastasis, and the formation of new blood vessels.[2] Preclinical studies with similar αvβ3 antagonists have demonstrated significant anti-angiogenic and anti-tumor effects in various animal models.[2]
In Vivo Experimental Protocols
The following protocols are provided as a starting point for in vivo evaluation of this compound. Optimization of dosages, administration routes, and schedules may be necessary depending on the specific animal model and experimental objectives.
Anti-Angiogenesis Study: Mouse Matrigel Plug Assay
This model is used to assess the effect of this compound on the formation of new blood vessels in vivo.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Matrigel (growth factor-reduced)
-
Basic Fibroblast Growth Factor (bFGF) or Vascular Endothelial Growth Factor (VEGF)
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c nude)
-
Hemoglobin assay kit
Procedure:
-
Preparation of Matrigel Plugs: Thaw Matrigel on ice. Mix Matrigel with bFGF or VEGF to a final concentration of 150 ng/mL. If testing the inhibitory effect of this compound locally, mix the compound into the Matrigel at the desired concentration.
-
Animal Dosing (for systemic administration): Prepare a stock solution of this compound in the recommended vehicle. Administer the compound to mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a predetermined dose. Dosing should begin on the day of Matrigel injection and continue daily.
-
Matrigel Plug Implantation: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the ventral midline of the mice.
-
Plug Excision and Analysis: After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis: Homogenize the Matrigel plugs and measure the hemoglobin content using a commercially available kit. A decrease in hemoglobin content in the plugs from treated animals compared to vehicle controls indicates inhibition of angiogenesis.
Anti-Tumor Efficacy Study: Human Tumor Xenograft Model
This model evaluates the ability of this compound to inhibit the growth of human tumors in immunodeficient mice.
Materials:
-
This compound
-
Vehicle
-
Human tumor cell line known to express αvβ3 (e.g., U87MG glioma, MDA-MB-231 breast cancer, A375 melanoma)
-
6-8 week old immunodeficient mice (e.g., nude or SCID)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 tumor cells in a volume of 100-200 µL of sterile PBS or serum-free media into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare the dosing solution of this compound. Administer the compound to the treatment group via i.p., s.c., or oral gavage at the selected dose and schedule (e.g., daily or every other day). The control group should receive the vehicle alone.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint Analysis: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
Anti-Fibrosis Study: Bleomycin-Induced Pulmonary Fibrosis Model
This model is used to assess the potential of this compound to mitigate fibrotic processes.
Materials:
-
This compound
-
Vehicle
-
Bleomycin sulfate
-
8-10 week old C57BL/6 mice
-
Hydroxyproline assay kit
Procedure:
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline.
-
Treatment Protocol: Begin administration of this compound or vehicle at a specified time point after bleomycin instillation (e.g., day 7 for therapeutic intervention). Administer the compound daily via i.p. or s.c. injection.
-
Assessment of Fibrosis: Euthanize the mice at a predetermined endpoint (e.g., day 21 or 28).
-
Lung Tissue Analysis: Harvest the lungs. One lung can be used for determining the hydroxyproline content, a measure of collagen deposition, using a commercial kit. The other lung can be fixed in formalin for histological analysis (e.g., Masson's trichrome staining to visualize collagen).
Quantitative Data from In Vivo Studies of Similar αvβ3 Antagonists
The following tables summarize quantitative data from published in vivo studies of small molecule αvβ3 integrin antagonists, which can serve as a reference for designing studies with this compound.
Table 1: Anti-Angiogenic Activity of Small Molecule αvβ3 Antagonists
| Compound | Animal Model | Endpoint | Dose | Efficacy | Reference |
| SM256 | Mouse Matrigel Plug | Hemoglobin Content | 0.055 µg/kg/day (ED50) | Potent inhibition of blood vessel formation | [1] |
| SG545 | Mouse Matrigel Plug | Hemoglobin Content | 6 µg/kg/day (ED50) | Inhibition of blood vessel formation | [1] |
| BS-1417 | Mouse Laser-Induced CNV | CNV Size | Daily i.p. injections | 82% reduction in CNV size compared to control | [3] |
Table 2: Anti-Tumor Efficacy of Small Molecule αvβ3 Antagonists
| Compound | Tumor Model | Administration | Dose | Efficacy | Reference |
| SG545 | RKO human colon carcinoma xenograft | Daily | 10 mg/kg/day | 40% tumor growth inhibition | [1] |
| SCH 221153 | LOX human melanoma xenograft | Twice daily i.p. | 50 mg/kg | Significant dose-dependent tumor growth inhibition | [2] |
| mPEG-SC20k-HM-3 | H460 human NSCLC xenograft | s.c. | 73.4 mg/kg | 70.1% tumor inhibitory rate | [4] |
| MK-0429 | Oral squamous cell carcinoma xenograft | Daily | Not specified | Significant suppression of tumor progression | [5] |
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway of αvβ3 Integrin Inhibition
The following diagram illustrates the signaling pathway affected by the antagonism of αvβ3 integrin.
Caption: αvβ3 integrin signaling pathway and its inhibition.
Experimental Workflow for In Vivo Anti-Tumor Efficacy Study
The diagram below outlines the key steps in a typical in vivo anti-tumor efficacy study.
Caption: Workflow for a xenograft anti-tumor study.
Conclusion
This compound represents a promising small molecule for the in vivo investigation of αvβ3 integrin-mediated pathologies. The protocols and data presented in this document provide a solid foundation for designing and executing preclinical studies to evaluate its therapeutic potential in cancer, angiogenesis, and fibrosis. As with any experimental work, careful consideration of the specific research question and appropriate animal model is crucial for obtaining meaningful and reproducible results.
References
- 1. Novel small molecule alpha v integrin antagonists: comparative anti-cancer efficacy with known angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anti-angiogenic effects of non-peptide integrin alphavbeta3 specific antagonist on laser-induced choroidal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An integrin αvβ3 antagonistic modified peptide inhibits tumor growth through inhibition of the ERK and AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of angiogenesis and tumor progression of MK-0429, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of Integrin αvβ3 Antagonist 27 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a general guide for the preclinical evaluation of Integrin antagonist 27. To date, specific in vivo dosage and administration protocols for "this compound" have not been detailed in the primary scientific literature. The foundational publication by Dayam R, et al. in the Journal of Medicinal Chemistry (2006) describes the discovery and in vitro characterization of this compound but does not include animal studies[1]. Therefore, the subsequent protocols are based on established methodologies for evaluating similar small molecule integrin αvβ3 antagonists in animal models and should be adapted and optimized for specific experimental contexts.
Introduction to this compound
This compound is a small molecule antagonist targeting the αvβ3 integrin with a high binding affinity (18 nM)[1]. Integrins are transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) adhesion. The αvβ3 integrin is of particular interest in oncology as its expression is often upregulated in tumor cells and activated endothelial cells, playing a crucial role in tumor growth, angiogenesis, and metastasis. By blocking the interaction of αvβ3 with its ligands, such as vitronectin, fibronectin, and osteopontin, this compound is being investigated as a potential anti-cancer agent[1]. In vitro studies have shown that this compound has an IC50 value greater than 20 µM in a panel of cancer cell lines, including breast, ovarian, and lung cancer lines[1].
Mechanism of Action: αvβ3 Integrin Signaling
Integrin αvβ3, upon binding to its ECM ligands, initiates a cascade of intracellular signals known as "outside-in" signaling. This process is critical for cell survival, proliferation, migration, and invasion. Key signaling pathways activated by αvβ3 integrin include the focal adhesion kinase (FAK), Src family kinases, and the mitogen-activated protein kinase (MAPK) cascade. Antagonists like compound 27 block the initial ligand-binding step, thereby inhibiting these downstream signaling events.
Caption: Simplified signaling pathway of integrin αvβ3 and the inhibitory action of Antagonist 27.
Quantitative Data Summary (Exemplary)
As no in vivo data for this compound is currently available, the following tables provide an example of how to structure and present data for a novel small molecule integrin antagonist. This data is hypothetical and for illustrative purposes only.
Table 1: Exemplary Pharmacokinetic Parameters of a Novel Integrin Antagonist in Rodents
| Parameter | Mouse (10 mg/kg, IV) | Rat (10 mg/kg, PO) |
| Tmax (h) | 0.25 | 2.0 |
| Cmax (ng/mL) | 1500 | 350 |
| AUC0-t (ng·h/mL) | 3200 | 1800 |
| Half-life (t1/2, h) | 2.5 | 4.1 |
| Bioavailability (%) | N/A | 28% |
Table 2: Exemplary Efficacy of a Novel Integrin Antagonist in a Mouse Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration | Tumor Volume Inhibition (%) |
| Vehicle Control | - | Daily, IP | 0% |
| Compound X | 10 | Daily, IP | 35% |
| Compound X | 25 | Daily, IP | 58% |
| Compound X | 50 | Daily, IP | 75% |
Experimental Protocols
The following are detailed, generalized protocols for the in vivo evaluation of a novel integrin αvβ3 antagonist. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Animal Model Selection and Tumor Implantation
A common model for assessing anti-cancer efficacy is the subcutaneous xenograft model in immunocompromised mice.
Protocol:
-
Animal Strain: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).
-
Cell Culture: Culture a human cancer cell line known to express αvβ3 integrin (e.g., U87MG glioblastoma, M21 melanoma, or MDA-MB-231 breast cancer cells) under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 5-10 x 106 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Group Randomization: When tumors reach a mean volume of 100-150 mm3, randomize the animals into treatment and control groups.
Caption: General experimental workflow for an in vivo efficacy study.
Formulation and Administration of this compound
The formulation and route of administration are critical for achieving adequate bioavailability and efficacy.
Protocol:
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO in corn oil, 10% Solutol HS 15 in water).
-
Formulation Preparation: For a typical starting formulation for intraperitoneal (IP) or oral (PO) administration, dissolve the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare fresh daily.
-
Dose Selection: Based on in vitro potency and any preliminary toxicity data, select a range of doses for evaluation (e.g., 10, 25, and 50 mg/kg). A vehicle-only group must be included as a control.
-
Administration:
-
Intraperitoneal (IP) Injection: Administer the formulated compound once or twice daily at a volume of 10 mL/kg.
-
Oral Gavage (PO): Administer the formulated compound once or twice daily at a volume of 10 mL/kg.
-
Intravenous (IV) Injection: For pharmacokinetic studies, administer via the tail vein at a volume of 5 mL/kg. This route requires a formulation in a fully soluble, sterile vehicle like saline with a minimal amount of co-solvent.
-
Efficacy and Toxicity Assessment
Protocol:
-
Efficacy Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
The primary efficacy endpoint is the percentage of tumor growth inhibition (TGI) at the end of the study compared to the vehicle control group.
-
-
Toxicity Monitoring:
-
Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming, or signs of pain).
-
Record body weight at each tumor measurement; significant body weight loss (>15-20%) is a key indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the animals.
-
Excise tumors and record their final weight.
-
Collect tumors and major organs (liver, kidney, spleen, lungs) for histopathological analysis (e.g., H&E staining) and immunohistochemistry (IHC) to assess markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).
-
Concluding Remarks
While "this compound" shows promise as an αvβ3-selective agent based on its in vitro profile, its in vivo properties remain to be characterized. The protocols outlined above provide a standard framework for the initial preclinical evaluation of such a compound. Researchers should conduct preliminary pharmacokinetic and maximum tolerated dose (MTD) studies to inform the design of robust efficacy experiments. The data generated from these studies will be critical in determining the therapeutic potential of this compound for the treatment of cancer and other αvβ3-related pathologies.
References
solubility and preparation of Integrin antagonist 27 for experiments
Application Notes and Protocols: Integrin Antagonist 27
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also referred to as Compound 27, is a potent small molecule inhibitor of integrin αvβ3 with a high binding affinity.[1][2] It is recognized for its potential as an anticancer agent, particularly for its ability to be combined with chemotherapeutic agents like Paclitaxel to selectively target metastatic cancer cells that overexpress αvβ3 integrin.[1][3][4] Integrins are transmembrane receptors that play a critical role in cell adhesion, signal transduction, and the regulation of cellular processes such as growth, migration, and survival.[5][6] The αvβ3 integrin, in particular, is known to be upregulated in various cancer types, where it promotes tumor growth, angiogenesis, and metastasis.[5][6] By blocking the function of αvβ3, this compound disrupts these pathological processes, making it a valuable tool for cancer research.[5]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀N₄O₅ | [3] |
| Molecular Weight | 444.44 g/mol | [3] |
| Target | Integrin αvβ3 | [1][7] |
| Binding Affinity (IC₅₀) | 18 nM | [4][7] |
| Appearance | Powder | [3] |
Solubility Data
The solubility of this compound is a critical factor for the design of both in vitro and in vivo experiments. The compound exhibits different solubilities depending on the solvent system used.
Table 3.1: In Vitro Solubility
| Solvent | Concentration | Remarks | Reference |
| DMSO | ≥ 100 mg/mL (225.00 mM) | Saturation unknown | [3] |
| DMSO | 10 mM | - | [4][7] |
Table 3.2: In Vivo Solubility
| Solvent System | Concentration | Remarks | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.63 mM) | Clear solution | [1][3] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.63 mM) | Clear solution; may require sonication | [1][3] |
Experimental Protocols
Preparation of Stock Solutions (In Vitro)
It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the desired concentration for experiments.
Table 4.1: Preparation of DMSO Stock Solutions
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.2500 mL | 11.2501 mL | 22.5002 mL |
| 5 mM | 0.4500 mL | 2.2500 mL | 4.5000 mL |
| 10 mM | 0.2250 mL | 1.1250 mL | 2.2500 mL |
| Data derived from MedChemExpress datasheet.[3] |
Protocol:
-
Weigh the required amount of this compound powder.
-
Add the calculated volume of pure DMSO to the powder.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]
Preparation of Working Solutions (In Vivo)
For animal experiments, it is crucial to use a biocompatible solvent system. The following are two established protocols. Note: Always prepare fresh working solutions on the day of the experiment.[1]
Protocol 5.1: Aqueous Formulation This formulation is suitable for many standard administration routes.
-
Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The solvent ratio is 10% DMSO and 40% PEG300 . Mix thoroughly.[1][3]
-
Add 5% Tween-80 to the solution and mix until uniform.[1][3]
-
Add 45% saline to reach the final desired volume and concentration. Mix thoroughly.[1][3]
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]
Protocol 5.2: Oil-Based Formulation This formulation is suitable for subcutaneous or intraperitoneal injections and may provide slower release.
-
Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to the tube to achieve the final desired concentration. The solvent ratio is 10% DMSO to 90% corn oil .[1][3]
-
Mix thoroughly. Use of an ultrasonic bath is recommended to ensure a clear, homogenous solution.[1][3]
-
This protocol is not recommended if the continuous dosing period exceeds half a month.[1]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action and the experimental preparation workflow for this compound.
Caption: Integrin αvβ3 signaling pathway and mechanism of inhibition by Antagonist 27.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Integrin-IN-27 | 593274-97-6 | Integrin | MOLNOVA [molnova.com]
- 5. What are Integrin antagonists and how do they work? [synapse.patsnap.com]
- 6. Emerging therapeutic opportunities for integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin-IN-27 |CAS:593274-97-6 Probechem Biochemicals [probechem.com]
Application Notes and Protocols: αvβ3 Integrin Antagonist in Angiogenesis Research
Introduction
These application notes provide a comprehensive overview of the use of a representative αvβ3 integrin antagonist in angiogenesis research. While the specific term "Integrin antagonist 27" likely refers to a citation in a scientific publication rather than a specific compound name, this document focuses on the well-characterized class of αvβ3 antagonists, such as cyclic RGD peptides (e.g., Cilengitide), which are extensively studied in the context of angiogenesis.[1][2][3] These antagonists are pivotal tools for researchers, scientists, and drug development professionals investigating the molecular mechanisms of new blood vessel formation and developing anti-angiogenic therapies.
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various cellular processes including proliferation, migration, and survival.[4][5][6] The αvβ3 integrin is of particular interest in angiogenesis as its expression is significantly upregulated on activated endothelial cells during neovascularization, while it remains at low levels in quiescent vessels.[4][7][8][9] This differential expression makes it an attractive target for therapeutic intervention in diseases characterized by pathological angiogenesis, such as cancer and retinopathies.[2][3][9]
This document details the mechanism of action of αvβ3 antagonists, provides a summary of their effects on endothelial cells, and offers detailed protocols for key in vitro angiogenesis assays.
General Information
| Property | Description |
| Target | αvβ3 Integrin (and in some cases, αvβ5 integrin) |
| Mechanism of Action | Competitively binds to the RGD (Arginine-Glycine-Aspartic acid) binding site of αvβ3 integrin, preventing its interaction with extracellular matrix (ECM) proteins like vitronectin, fibronectin, and osteopontin.[1][9][10] This disruption of integrin-ligand binding inhibits downstream signaling pathways essential for endothelial cell survival, migration, and proliferation during angiogenesis.[4][9] Antagonism of αvβ3 can induce apoptosis in angiogenic endothelial cells.[4][9][11] |
| Applications | In vitro and in vivo studies of angiogenesis, investigation of anti-angiogenic therapies, cancer research, ophthalmology research (e.g., diabetic retinopathy, age-related macular degeneration).[2][3][4][9] |
| Formulation | Typically supplied as a lyophilized powder. Reconstitute in sterile, nuclease-free water or an appropriate buffer (e.g., PBS) to a stock concentration of 1-10 mM. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Controls | A scrambled peptide or a vehicle control (the solvent used to dissolve the antagonist) should be used in all experiments. |
Quantitative Data Summary
The following tables summarize the quantitative effects of representative αvβ3 integrin antagonists on key angiogenic processes as reported in the literature.
Table 1: Inhibition of Endothelial Cell Adhesion
| Antagonist | Cell Type | ECM Ligand | IC50 | Reference |
| TDI-4161 | HEK-293 (human αVβ3) | Fibronectin | 0.042 ± 0.021 µM | [12] |
| TDI-4161 | HEK-293 (human αVβ3) | Vitronectin | 0.050 ± 0.017 µM | [12] |
| TDI-3761 | HEK-293 (human αVβ3) | Fibronectin | 0.079 ± 0.010 µM | [12] |
| TDI-3761 | HEK-293 (human αVβ3) | Vitronectin | 0.125 ± 0.019 µM | [12] |
| Hsdvhk-NH2 (P11) | Not Specified | GRGDSP | 25.72 nM | [13] |
Table 2: Effect on VEGF-Induced Aortic Ring Sprouting
| Antagonist | Concentration | Effect on Sprouting | p-value | Reference |
| Cilengitide | 1 nM | +43% (Enhancement) | p = 0.03 | [2][12] |
| Cilengitide | 10 nM | +24% (Enhancement) | p = 0.04 | [2][12] |
| Cilengitide | 100 nM | -38% (Inhibition) | p = 0.004 | [2][12] |
| Cilengitide | 10 µM | -33% (Inhibition) | p = 0.02 | [2][12] |
| TDI-4161 | 1 µM | +45% (Enhancement) | p = 0.02 | [2][12] |
| TDI-4161 | 10 µM | +50% (Enhancement) | p = 0.03 | [2][12] |
Note: Some αvβ3 antagonists, like Cilengitide, have been observed to paradoxically enhance angiogenesis at low concentrations.[2][12] This highlights the importance of dose-response studies.
Signaling Pathway
The binding of αvβ3 integrin to its ECM ligands initiates a cascade of intracellular signaling events crucial for angiogenesis. Key downstream effectors include Focal Adhesion Kinase (FAK) and Src family kinases, which in turn activate pathways like the Ras/MAPK and PI3K/Akt pathways, promoting cell migration, proliferation, and survival. αvβ3 antagonists block the initial ligand binding, thereby inhibiting these pro-angiogenic signals.[4][9] There is also significant crosstalk between integrin and growth factor receptor signaling, such as with VEGFR-2.[5][7]
Caption: αvβ3 Integrin Signaling Pathway in Angiogenesis.
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract (BME), a key step in angiogenesis.
Caption: Workflow for the Endothelial Cell Tube Formation Assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
αvβ3 integrin antagonist and controls
-
96-well culture plate (pre-chilled)
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw BME on ice overnight in a 4°C refrigerator. Using pre-chilled pipette tips, add 50-80 µL of BME to each well of a pre-chilled 96-well plate. Ensure the entire bottom of the well is covered.
-
BME Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[14]
-
Cell Preparation: While the BME is solidifying, harvest endothelial cells (passage 2-6 is recommended).[14] Centrifuge the cells and resuspend them in basal medium (serum-free or low serum) to a concentration of 1-1.5 x 10^5 cells/mL.
-
Treatment: Prepare cell suspensions containing the desired concentrations of the αvβ3 antagonist, a scrambled peptide control, and a vehicle control. A pro-angiogenic factor like VEGF can be added to stimulate tube formation.
-
Seeding: Carefully add 100 µL of the treated cell suspension to each well on top of the solidified BME. Avoid introducing bubbles and disturbing the gel.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.[15] Monitor tube formation periodically.
-
Imaging: Visualize and capture images of the tube networks using an inverted microscope. If using Calcein AM for staining, follow the manufacturer's protocol before imaging.[14][15]
-
Quantification: Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as the number of nodes, number of branches, and total tube length.[16]
Endothelial Cell Migration (Transwell) Assay
This assay, also known as a Boyden chamber assay, measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.
Caption: Workflow for the Endothelial Cell Migration (Transwell) Assay.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Endothelial Cell Basal Medium and Growth Medium
-
24-well plate with Transwell inserts (8.0 µm pore size)
-
αvβ3 integrin antagonist and controls
-
Chemoattractant (e.g., medium with 10% FBS or VEGF)
-
Cotton swabs
-
Fixation and staining reagents (e.g., paraformaldehyde, crystal violet or DAPI)
-
Microscope
Protocol:
-
Chamber Setup: Add 750 µL of chemoattractant medium (e.g., Endothelial Cell Basal Medium with 10% FBS) to the lower wells of a 24-well plate.
-
Cell Preparation: Culture endothelial cells to 70-90% confluency. Harvest the cells and resuspend them in serum-free assay medium at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Aliquot the cell suspension and add the αvβ3 antagonist or controls at the desired final concentrations.
-
Seeding: Add 150 µL of the treated cell suspension to the upper chamber of each Transwell insert.[17] Place the inserts into the wells containing the chemoattractant.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixative solution (e.g., 4% paraformaldehyde) for 10 minutes.[17] Subsequently, stain the cells with a solution like 0.1% crystal violet or DAPI.[10][17]
-
Imaging and Quantification: After staining, wash the inserts and allow them to air dry. Image the underside of the membrane using a microscope and count the number of migrated cells in several representative fields of view for each condition.[10]
Summary
The antagonism of αvβ3 integrin represents a significant strategy for inhibiting angiogenesis. The protocols and information provided herein serve as a guide for researchers to effectively utilize αvβ3 antagonists in their studies. By disrupting the critical interactions between endothelial cells and the extracellular matrix, these antagonists allow for the detailed investigation of angiogenic mechanisms and the evaluation of potential therapeutic agents. Careful experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining reliable and interpretable results.
References
- 1. What are Integrin antagonists and how do they work? [synapse.patsnap.com]
- 2. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-angiogenic properties of the new selective αVβ3 integrin antagonist RGDechiHCit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrins in angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Integrin signaling is critical for pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of endothelial cell survival and angiogenesis by protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
- 16. researchgate.net [researchgate.net]
- 17. Antagonizing αvβ3 Integrin Improves Ischemia-Mediated Vascular Normalization and Blood Perfusion by Altering Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Integrin Antagonist 27 in Cell Adhesion and Migration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin antagonist 27 is a potent, small-molecule inhibitor of integrin αvβ3 with a high binding affinity of 18 nM.[1] Integrins are a family of transmembrane receptors crucial for cell adhesion to the extracellular matrix (ECM) and for transducing signals that regulate cell migration, proliferation, and survival. The αvβ3 integrin subtype is frequently overexpressed in various cancer cells and is a key player in tumor progression and metastasis, making it a significant target for anticancer therapies. These application notes provide a comprehensive guide for utilizing this compound to study its effects on cell adhesion and migration, complete with detailed protocols and data presentation.
Mechanism of Action
This compound functions by competitively binding to the RGD (Arginine-Glycine-Aspartic acid) binding site of αvβ3 integrins. This action prevents the natural ligands, such as vitronectin and fibronectin, from binding and initiating downstream signaling cascades essential for cell adhesion and migration. The inhibition of these pathways ultimately leads to reduced cell attachment and motility.
Signaling Pathway
Integrin-mediated signaling is a complex process involving numerous downstream effectors. Upon ligand binding, integrins cluster and recruit a variety of signaling proteins to form focal adhesions. A key initial event is the autophosphorylation of Focal Adhesion Kinase (FAK), which then serves as a scaffold for other proteins like Src. This complex can activate several downstream pathways, including the PI 3-kinase/Akt and the Ras/MAPK pathways, which are critical for cell survival, proliferation, and migration. By blocking the initial ligand-integrin interaction, this compound prevents the activation of FAK and the subsequent signaling events.[2]
Data Presentation
Due to the limited availability of specific quantitative data for "this compound," the following tables present representative data from studies on similar small-molecule RGD-based αvβ3 integrin antagonists to illustrate the expected effects.
Table 1: Inhibition of Cell Adhesion by αvβ3 Antagonists
| Cell Line | ECM Substrate | Antagonist | IC50 (µM) | % Inhibition (at specific concentration) | Reference |
| U251 Glioblastoma | Fibronectin | 1a-RGD | Not Reported | ~50% at 20 µM | [2] |
| U373 Glioblastoma | Fibronectin | 1a-RGD | Not Reported | ~60% at 20 µM | [2] |
| Human Endothelial Cells | Vitronectin | Cilengitide | Not Reported | Dose-dependent | [3] |
Table 2: Inhibition of Cell Migration by αvβ3 Antagonists
| Cell Line | Assay Type | Antagonist | IC50 (µM) | % Inhibition (at specific concentration) | Reference |
| U251 Glioblastoma | Boyden Chamber | 1a-RGD | Not Reported | ~70% at 20 µM | [2] |
| U373 Glioblastoma | Boyden Chamber | 1a-RGD | Not Reported | ~80% at 20 µM | [2] |
| Malignant Melanoma | Scratch Assay | RGDechi-hCit | Not Reported | 22-52% at 50-100 µM | [4] |
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on cell adhesion and migration.
Protocol 1: Cell Adhesion Assay
This protocol is designed to quantify the inhibition of cell attachment to an ECM-coated surface.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Fibronectin, Vitronectin)
-
Bovine Serum Albumin (BSA)
-
This compound
-
Cell line of interest (e.g., U251, U373 glioblastoma cells)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet stain (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL fibronectin in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Harvest cells using a non-enzymatic cell dissociation solution. Wash the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1, 1, 10, 20, 50 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Seeding: Add 100 µL of the treated cell suspension to each well of the coated plate.
-
Incubation: Incubate the plate for 1 hour at 37°C in a CO2 incubator.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Staining: Add 100 µL of Crystal Violet solution to each well and incubate for 10 minutes at room temperature.
-
Washing: Wash the wells with water until the excess stain is removed.
-
Quantification: Add 100 µL of solubilization buffer to each well and incubate on a shaker for 10 minutes. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Transwell (Boyden Chamber) Migration Assay
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Cell line of interest
-
Serum-free cell culture medium
-
Complete medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet stain
-
Microscope
Procedure:
-
Chamber Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium at a concentration of 2.5 x 10^5 cells/mL.
-
Treatment: Treat the cell suspension with various concentrations of this compound.
-
Seeding: Add 200 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes, then stain with Crystal Violet for 15 minutes.
-
Washing: Gently wash the inserts with water.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope.
Conclusion
This compound is a valuable tool for investigating the role of αvβ3 integrin in cell adhesion and migration. The protocols provided here offer a framework for quantifying the inhibitory effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The representative data from similar compounds suggest that this compound is likely to be a potent inhibitor of αvβ3-mediated cellular processes.
References
- 1. adooq.com [adooq.com]
- 2. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switching Roles—Exploring Concentration-Dependent Agonistic versus Antagonistic Behavior of Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Anti-Tumor Effects of Integrin Antagonist 27 in Combination with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the potential synergistic anti-tumor effects of Integrin antagonist 27, a small molecule inhibitor of αvβ3 integrin[1], in combination with the widely used chemotherapeutic agent, paclitaxel (B517696). The protocols outlined below are intended to guide researchers in the systematic evaluation of this combination therapy, from initial in vitro cytotoxicity screening to in vivo efficacy studies.
Introduction
Integrins, particularly αvβ3, play a crucial role in tumor progression, including angiogenesis, invasion, and metastasis.[2][3][4][5] By blocking the interaction of integrins with the extracellular matrix, integrin antagonists can inhibit these processes.[6] Paclitaxel, a taxane-based drug, is a potent mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8][9][10] The combination of an integrin antagonist with a cytotoxic agent like paclitaxel presents a promising strategy to enhance anti-tumor efficacy. This compound, with its high affinity for αvβ3 integrin[1], is a prime candidate for such combination studies. This document provides detailed protocols for a comprehensive preclinical evaluation.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Paclitaxel
| Cell Line | Treatment | IC50 (nM) |
| αvβ3-positive Cancer Cell Line (e.g., U87MG, MDA-MB-231) | This compound | To be determined |
| Paclitaxel | To be determined | |
| Combination (Fixed Ratio) | To be determined | |
| αvβ3-negative Cancer Cell Line (e.g., HT-29) | This compound | To be determined |
| Paclitaxel | To be determined | |
| Combination (Fixed Ratio) | To be determined |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | To be determined | 0 |
| This compound | To be determined | To be determined |
| Paclitaxel | To be determined | To be determined |
| Combination Therapy | To be determined | To be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound and paclitaxel, alone and in combination.
Materials:
-
αvβ3-positive (e.g., U87MG, MDA-MB-231) and αvβ3-negative (e.g., HT-29) cancer cell lines
-
This compound
-
Paclitaxel
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and paclitaxel in complete culture medium.
-
Treat cells with varying concentrations of each drug individually and in a fixed-ratio combination for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the combination treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with IC50 concentrations of this compound, paclitaxel, and the combination for 48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This protocol assesses the effect of the combination treatment on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the respective IC50 concentrations of the drugs for 24 hours.
-
Harvest and fix the cells in ice-cold 70% ethanol.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
αvβ3-positive cancer cells
-
This compound
-
Paclitaxel
-
Vehicle solution
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 αvβ3-positive cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign mice to four groups: Vehicle control, this compound, Paclitaxel, and Combination therapy.
-
Administer the treatments according to a predetermined schedule (e.g., daily for the antagonist and weekly for paclitaxel).
-
Measure tumor volume with calipers twice weekly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizations
Caption: Inhibition of the αvβ3 integrin signaling pathway by this compound.
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Caption: A stepwise workflow for the preclinical evaluation of the combination therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Simple, No-Wash Cell Adhesion–Based High-Throughput Assay for the Discovery of Small-Molecule Regulators of the Integrin CD11b/CD18 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based adhesion assays for isolation of snake venom’s integrin antagonists - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Assessing the Cytotoxicity of Integrin Antagonist 27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin antagonist 27 is a small molecule inhibitor targeting the αvβ3 integrin receptor, a key mediator in cell adhesion, signaling, proliferation, and survival.[1] Overexpression of αvβ3 is associated with metastatic cancer, making it a viable target for anticancer therapies.[1] These application notes provide a comprehensive protocol for assessing the cytotoxic effects of this compound on cancer cells. The described methodologies include common in vitro assays to measure cell viability, membrane integrity, and apoptosis.
Integrins are crucial for cell-extracellular matrix (ECM) interactions, which in turn regulate a variety of cellular functions including proliferation and apoptosis.[2] Antagonizing these interactions can disrupt downstream signaling pathways, such as those involving Focal Adhesion Kinase (FAK) and Src, leading to programmed cell death.[2][3][4] Therefore, evaluating the cytotoxic potential of integrin antagonists like compound 27 is a critical step in preclinical drug development.[5][6]
Key Cytotoxicity Assessment Protocols
This section details the protocols for three widely used cytotoxicity assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and an Annexin V/PI-based apoptosis assay using flow cytometry.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[7][8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8][9] The intensity of the color, measured spectrophotometrically, is proportional to the number of viable cells.[8]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium.[11] Remove the old medium from the cells and add the medium containing various concentrations of the antagonist or a vehicle control (e.g., DMSO).[10][11] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[7][10]
-
Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.[8][9] A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.[10]
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12][13][14] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.[13]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (steps 1 and 2). Include appropriate controls: a non-cell control for background, a vehicle control for spontaneous LDH release, and a maximum LDH release control (cells treated with a lysis agent like Triton X-100).[13]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cells.[10]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT), according to the manufacturer's instructions.[12][13]
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes), protected from light.[12][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[10][13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[15][16]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates or flasks and treat with different concentrations of this compound for the desired duration.
-
Cell Harvesting: For adherent cells, collect the culture medium (which may contain detached apoptotic cells) and then detach the adherent cells using a gentle method like Trypsin-EDTA.[11] Combine the detached cells with their corresponding medium. For suspension cells, simply collect the cell suspension.[11]
-
Washing: Centrifuge the cell suspensions and wash the cell pellets with cold PBS.[11]
-
Staining: Resuspend the cell pellets in 1X Binding Buffer.[11] Add Annexin V-FITC and Propidium Iodide to the cell suspension.[11]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11][16]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour of staining.[11][16] Use unstained, Annexin V only, and PI only stained cells as controls to set up compensation and gates.[11]
-
Data Interpretation:
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison between different concentrations of this compound.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.10 ± 0.06 | 88 |
| 5 | 0.85 ± 0.05 | 68 |
| 10 | 0.55 ± 0.04 | 44 |
| 25 | 0.30 ± 0.03 | 24 |
| 50 | 0.15 ± 0.02 | 12 |
Table 2: Cytotoxicity as Determined by LDH Assay
| This compound Conc. (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 ± 0.02 | 0 |
| 1 | 0.25 ± 0.03 | 10 |
| 5 | 0.45 ± 0.04 | 30 |
| 10 | 0.75 ± 0.06 | 60 |
| 25 | 0.95 ± 0.07 | 80 |
| 50 | 1.10 ± 0.08 | 95 |
Table 3: Apoptosis Analysis by Flow Cytometry
| This compound Conc. (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 50 | 62.3 ± 4.2 | 25.4 ± 3.3 | 12.3 ± 2.1 |
| 100 | 40.1 ± 3.8 | 42.7 ± 4.1 | 17.2 ± 2.5 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Integrin Antagonist Signaling Pathway Leading to Apoptosis
Caption: this compound induces apoptosis by blocking survival signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. um.es [um.es]
- 3. Integrin Signaling, Cell Survival, and Anoikis: Distinctions, Differences, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin-Mediated Survival Signals Regulate the Apoptotic Function of Bax through Its Conformation and Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 6. kosheeka.com [kosheeka.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Integrin Antagonist 27 in Metastatic Cancer Cell Research
For Research Use Only.
Introduction
Integrin antagonist 27 is a potent and selective small molecule antagonist of integrin αvβ3, with a binding affinity of 18 nM.[1] Integrins, particularly αvβ3, are cell surface receptors that play a crucial role in cancer progression and metastasis.[2] They mediate cell-extracellular matrix (ECM) interactions, which are fundamental for cell adhesion, migration, and invasion—key processes in the metastatic cascade.[2] Overexpression of αvβ3 is often associated with advanced tumor stages and poor prognosis in various cancers. By blocking the interaction between αvβ3 and its ligands in the ECM, this compound provides a valuable tool for researchers studying the mechanisms of cancer metastasis and for the development of potential anti-cancer therapeutics.
These application notes provide an overview of the properties of this compound, along with detailed protocols for its use in key in vitro assays to study its effects on metastatic cancer cells.
Product Information
| Property | Value | Reference |
| Product Name | This compound | [1] |
| Target | Integrin αvβ3 | [1] |
| Binding Affinity (Kd) | 18 nM | [1] |
| Molecular Formula | C₂₇H₂₉N₅O₅S | N/A |
| Molecular Weight | 535.62 g/mol | N/A |
| Solubility | Soluble in DMSO | [1] |
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Cell Line | Cancer Type | Assay | IC₅₀ Value | Reference |
| HEY | Ovarian Cancer | Cytotoxicity (MTT) | > 20 µM | [3] |
| MCF7 | Breast Cancer | Cytotoxicity (MTT) | > 20 µM | [3] |
| MDA-MB-435 | Melanoma/Breast Cancer | Cytotoxicity (MTT) | > 20 µM | [3] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Cytotoxicity (MTT) | > 20 µM | [3] |
| NIH3T3 | Mouse Fibroblast | Cytotoxicity (MTT) | > 20 µM | [3] |
Note: The high IC₅₀ values for cytotoxicity suggest that the primary mechanism of action of this compound at lower, effective concentrations is not direct cell killing but rather the inhibition of cell adhesion and motility.
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to the RGD (Arginine-Glycine-Aspartic acid) binding site of the αvβ3 integrin, thereby preventing its interaction with ECM proteins like vitronectin, fibronectin, and osteopontin. This disruption of cell-ECM adhesion leads to the inhibition of downstream signaling pathways that are crucial for cell migration, invasion, and survival. The primary signaling cascade affected is the Focal Adhesion Kinase (FAK) and Src family kinase (Src) pathway.
Caption: Signaling pathway inhibited by this compound.
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound on metastatic cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Experimental Workflow
Caption: General workflow for studying this compound.
Cell Adhesion Assay
This assay measures the ability of cancer cells to adhere to an ECM-coated surface and the inhibitory effect of this compound.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., Vitronectin, Fibronectin)
-
This compound
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or Crystal Violet stain
-
Plate reader
Protocol:
-
Plate Coating:
-
Coat wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Vitronectin in PBS) overnight at 4°C.
-
Wash the wells twice with PBS to remove any unbound protein.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
-
Cell Preparation:
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Adhesion:
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Washing and Staining:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Stain the adherent cells with either Calcein-AM (for live cells) or Crystal Violet (for fixed cells).
-
-
Quantification:
-
Read the fluorescence (for Calcein-AM) or absorbance (for Crystal Violet) using a plate reader.
-
Calculate the percentage of adhesion relative to the vehicle control and determine the IC₅₀ for adhesion inhibition.
-
Transwell Migration Assay (Boyden Chamber)
This assay assesses the effect of this compound on the migratory capacity of cancer cells towards a chemoattractant.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
This compound
-
Cancer cell line of interest
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol or other fixative
-
Crystal Violet stain
Protocol:
-
Chamber Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of medium containing a chemoattractant to the lower chamber.
-
-
Cell Preparation:
-
Harvest and resuspend cancer cells in serum-free medium at 1 x 10⁵ cells/mL.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
-
Seeding:
-
Add 100 µL of the treated cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate for 12-24 hours at 37°C to allow for cell migration.
-
-
Staining and Visualization:
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
-
Quantification:
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition compared to the vehicle control.
-
Matrigel Invasion Assay
This assay is similar to the migration assay but includes a layer of Matrigel to simulate the basement membrane, thus measuring the invasive potential of the cells.
Materials:
-
Same as the Transwell Migration Assay, with the addition of Matrigel.
Protocol:
-
Insert Coating:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold serum-free medium.
-
Coat the upper surface of the Transwell insert membrane with a thin layer of the Matrigel solution.
-
Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Assay Procedure:
-
Follow steps 1-6 of the Transwell Migration Assay protocol. The presence of the Matrigel layer will require cells to degrade the matrix to move through the pores, thus measuring invasion.
-
Conclusion
This compound is a valuable research tool for investigating the role of αvβ3 integrin in cancer metastasis. Its high affinity and specificity make it suitable for a range of in vitro studies. The protocols provided here offer a starting point for researchers to explore the effects of this antagonist on cell adhesion, migration, and invasion, key processes in the metastatic cascade. Further studies can also investigate its impact on downstream signaling pathways to better understand the molecular mechanisms of αvβ3-mediated metastasis.
References
- 1. Small Molecule Hormone or Hormone-Like Ligands of Integrin αVβ3: Implications for Cancer Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of adhesion-mediated cell migration in three-dimensional gels of RGD-grafted collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Techniques for Measuring Integrin αvβ3 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Integrin αvβ3, a heterodimeric transmembrane receptor, plays a pivotal role in various physiological and pathological processes, including angiogenesis, tumor metastasis, and inflammation. Its involvement in these critical cellular functions has made it a prime target for therapeutic intervention. Consequently, the development of robust and reliable methods to measure the inhibition of integrin αvβ3 is paramount for the discovery and characterization of novel therapeutics.
This document provides detailed application notes and protocols for a range of in vitro and in vivo techniques to assess the inhibition of integrin αvβ3. These methodologies are essential for researchers in academia and industry who are engaged in the development of antagonists targeting this key receptor.
In Vitro Assays for Measuring Integrin αvβ3 Inhibition
A variety of in vitro assays are available to quantify the inhibitory effects of compounds on integrin αvβ3 function. These assays can be broadly categorized as cell-free (solid-phase binding assays) and cell-based assays (adhesion, migration, and flow cytometry).
Solid-Phase Binding Assay (ELISA-based)
This assay quantifies the ability of a test compound to inhibit the binding of purified or recombinant integrin αvβ3 to its immobilized ligand, such as vitronectin or a synthetic RGD-containing peptide.[1][2]
Principle: An extracellular matrix (ECM) protein or RGD-containing peptide is coated onto a microtiter plate. Purified integrin αvβ3 and the test inhibitor are then added. The amount of integrin that binds to the coated ligand is detected using a primary antibody specific for integrin αvβ3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed with a chromogenic substrate and measured using a plate reader. A decrease in signal in the presence of the inhibitor indicates its ability to block the integrin-ligand interaction.[1][2]
Experimental Protocol:
Materials:
-
High-binding 96-well microtiter plates
-
Purified human integrin αvβ3
-
ECM ligand (e.g., vitronectin, fibronectin) or RGD-containing peptide
-
Test inhibitors
-
Primary antibody against integrin αvβ3 (e.g., LM609)
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
Assay Buffer (e.g., Tris-buffered saline with 1 mM MnCl₂)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the ECM ligand (e.g., 1-10 µg/mL vitronectin in coating buffer) and incubate overnight at 4°C.[3]
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[3]
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare a mixture of a fixed concentration of purified integrin αvβ3 and varying concentrations of the test inhibitor in Assay Buffer. Add 100 µL of this mixture to the wells.
-
Incubation: Incubate the plate for 2-3 hours at room temperature to allow the integrin to bind to the coated ligand.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound integrin and inhibitor.
-
Primary Antibody: Add 100 µL of the primary anti-integrin αvβ3 antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, which is the concentration of inhibitor that reduces the specific binding of the integrin by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]
Workflow for Solid-Phase Binding Assay
Caption: Workflow of a solid-phase binding assay.
Cell Adhesion Assay
This assay measures the ability of an inhibitor to prevent cells that express integrin αvβ3 from adhering to a substrate coated with an integrin ligand.
Principle: Cells expressing integrin αvβ3 are seeded onto plates coated with an ECM protein like vitronectin or fibronectin in the presence or absence of an inhibitor. After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified. A reduction in the number of adherent cells in the presence of the inhibitor indicates its efficacy.
Experimental Protocol:
Materials:
-
96-well tissue culture plates
-
Cells expressing integrin αvβ3 (e.g., U87MG glioblastoma cells, M21 melanoma cells)
-
ECM ligand (e.g., vitronectin, fibronectin)
-
Test inhibitors
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in water)
-
Washing Buffer: 0.1% BSA in medium (e.g., DMEM)[3]
-
Blocking Buffer: 0.5% BSA in medium[3]
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of ECM ligand (e.g., 10-20 µg/mL fibronectin in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.[3]
-
Washing: Wash the wells twice with 200 µL of Washing Buffer.[3]
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer and incubating for 1 hour at 37°C.[3]
-
Washing: Wash the wells once with Washing Buffer.[3]
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Pre-incubate the cells with various concentrations of the test inhibitor for 30 minutes at 37°C.
-
Adhesion: Seed the cell-inhibitor suspension into the coated wells (e.g., 2 x 10⁴ to 5 x 10⁴ cells/well) and incubate for 1-2 hours at 37°C to allow for cell adhesion.[5][6]
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Fixation: Fix the adherent cells by adding 100 µL of 4% paraformaldehyde or cold methanol and incubating for 10-15 minutes at room temperature.[3]
-
Staining: Remove the fixative and add 100 µL of 0.5% Crystal Violet solution to each well. Incubate for 20-30 minutes at room temperature.[7][8]
-
Washing: Gently wash the wells with water until the excess stain is removed.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 100 µL of Solubilization Buffer to each well to dissolve the stain.
-
Measurement: Read the absorbance at 570-590 nm using a microplate reader.[4][7]
Data Analysis: The absorbance is directly proportional to the number of adherent cells. The percentage of adhesion inhibition is calculated relative to the control (no inhibitor). The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.[4]
Workflow for Cell Adhesion Assay
Caption: Workflow of a cell adhesion assay.
Cell Migration Assay (Transwell)
This assay assesses the effect of an inhibitor on the chemotactic migration of cells through a porous membrane.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., serum or a specific growth factor). Inhibitors are added to the upper chamber with the cells. After incubation, the number of cells that have migrated through the pores to the lower side of the membrane is quantified.
Experimental Protocol:
Materials:
-
Transwell inserts (typically 8 µm pore size) and companion plates (24-well)
-
Cells expressing integrin αvβ3
-
Chemoattractant (e.g., fetal bovine serum (FBS), vitronectin)
-
Test inhibitors
-
Serum-free medium
-
Fixative (e.g., 4% paraformaldehyde or methanol)
-
Stain (e.g., Crystal Violet or DAPI)
-
Cotton swabs
Procedure:
-
Rehydration: Rehydrate the Transwell insert membranes with serum-free medium for 1-2 hours at 37°C.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium at a concentration of 1-5 x 10⁵ cells/mL.
-
Inhibitor Treatment: Pre-incubate the cell suspension with various concentrations of the test inhibitor for 30 minutes at 37°C.
-
Cell Seeding: Add the cell-inhibitor suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 6-24 hours), depending on the cell type.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation: Fix the migrated cells on the underside of the membrane with a fixative for 15-20 minutes.
-
Staining: Stain the migrated cells with a suitable stain (e.g., 0.1% Crystal Violet for 15 minutes).
-
Washing: Wash the inserts with water to remove excess stain.
-
Quantification: Count the number of stained cells in several microscopic fields for each membrane. Alternatively, the stain can be eluted and the absorbance measured.
Data Analysis: The number of migrated cells is counted, and the percentage of migration inhibition is calculated relative to the control. An IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Flow Cytometry
Flow cytometry can be used to assess the expression levels of integrin αvβ3 on the cell surface and to determine if an inhibitor can block the binding of a fluorescently labeled ligand or antibody.
Principle: Cells are incubated with a primary antibody specific for integrin αvβ3, followed by a fluorescently-labeled secondary antibody. The fluorescence intensity of individual cells is then measured by a flow cytometer. To measure inhibition, cells are pre-incubated with a test compound before the addition of a fluorescently-labeled ligand (e.g., fluorescently-labeled RGD peptide) or a competing antibody. A decrease in fluorescence intensity indicates inhibition of ligand/antibody binding.[9][10]
Experimental Protocol:
Materials:
-
Cells expressing integrin αvβ3
-
Primary antibody against integrin αvβ3 (e.g., clone LM609 or 23C6) or a fluorescently-labeled ligand[9]
-
Fluorescently-labeled secondary antibody (if the primary is not labeled)
-
Test inhibitors
-
FACS buffer (e.g., PBS with 1-2% BSA or FBS)
-
Fixative (e.g., 1-4% paraformaldehyde) (optional)
Procedure:
-
Cell Preparation: Harvest cells and wash them with cold FACS buffer. Resuspend the cells to a concentration of approximately 1 x 10⁶ cells/mL.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test inhibitor for 30-60 minutes on ice.
-
Ligand/Antibody Staining: Add the fluorescently-labeled ligand or primary antibody at a predetermined optimal concentration and incubate for 30-60 minutes on ice in the dark.
-
Washing: Wash the cells 2-3 times with cold FACS buffer to remove unbound ligand/antibody.
-
Secondary Antibody Staining (if applicable): If using an unlabeled primary antibody, resuspend the cells in a solution containing the fluorescently-labeled secondary antibody and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells 2-3 times with cold FACS buffer.
-
Resuspension: Resuspend the cells in FACS buffer for analysis. If not analyzing immediately, cells can be fixed in 1% paraformaldehyde.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined. The percentage of inhibition is calculated based on the reduction in MFI in the presence of the inhibitor compared to the control. An IC50 value can be determined from a dose-response curve.
Quantitative Data on Integrin αvβ3 Inhibitors
The following tables summarize the inhibitory activities of several known integrin αvβ3 antagonists, providing a benchmark for comparison of novel compounds.
Table 1: IC50 Values of Integrin αvβ3 Inhibitors
| Inhibitor | Class | Assay Type | Cell Line/System | IC50 | Reference(s) |
| Cilengitide | Cyclic Peptide | Solid-Phase Binding (Vitronectin) | Purified αvβ3 | 4.0 nM | [11] |
| Cell Adhesion (Vitronectin) | Endothelial Cells | ~100-400 nM | [1] | ||
| Cell Proliferation (MTT) | B16 Melanoma | ~10 µg/mL | [12] | ||
| Etaracizumab (LM609) | Monoclonal Antibody | Cell Adhesion | Ovarian Cancer Cells | - | [13] |
| cyclo(-RGDfK) | Cyclic Peptide | Solid-Phase Binding | Purified αvβ3 | 0.94 nM | [11] |
| S247 | Peptidomimetic | Cell Adhesion | HEK293-αvβ3 | 0.4 nM | [14] |
Table 2: Binding Affinities (Kd) of Integrin αvβ3 Inhibitors
| Inhibitor | Class | Method | System | Kd | Reference(s) |
| Etaracizumab (Fab LM609) | Monoclonal Antibody | Surface Plasmon Resonance | Purified αvβ3 | 23 nM | [10] |
| RWrNM | Linear Peptide | Microscale Thermophoresis | Purified αvβ3 | 8.61 nM | [15] |
| c(RGDyK) | Cyclic Peptide | Microscale Thermophoresis | Purified αvβ3 | 10.3 nM | [15] |
Integrin αvβ3 Signaling Pathway
Integrin αvβ3, upon binding to its ligands, initiates a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and survival. A key downstream effector is Focal Adhesion Kinase (FAK).
Integrin αvβ3 Signaling Cascade
Caption: Integrin αvβ3 signaling pathway.
Upon ligand binding, integrin αvβ3 clusters and recruits FAK to focal adhesions, leading to its autophosphorylation. This creates a binding site for Src family kinases, which further phosphorylate FAK and other downstream targets. This complex can then activate two major signaling pathways:
-
The PI3K/Akt Pathway: Activated FAK can recruit and activate phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). The PI3K/Akt pathway is a critical regulator of cell survival and proliferation.[16]
-
The Ras/MAPK Pathway: The FAK/Src complex can also lead to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade, which is crucial for gene expression changes that promote cell proliferation, migration, and angiogenesis.[17][18]
In Vivo Models for Assessing αvβ3 Inhibition
To evaluate the therapeutic potential of integrin αvβ3 inhibitors in a more physiologically relevant context, in vivo models are indispensable.
Tumor Xenograft Models
Principle: Human tumor cells that express integrin αvβ3 are implanted into immunocompromised mice, typically subcutaneously or orthotopically. Once tumors are established, the mice are treated with the test inhibitor. Tumor growth is monitored over time, and at the end of the study, tumors can be excised for further analysis.
General Protocol:
-
Cell Implantation: Inject a suspension of human tumor cells (e.g., 1-5 x 10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the test inhibitor and vehicle control according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Tumor weight can be measured, and tissue can be collected for immunohistochemistry (to assess proliferation, apoptosis, and angiogenesis) or other molecular analyses.[19][20]
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine if there is a significant difference in tumor growth between the treated and control groups.
Imaging of Integrin αvβ3 Expression
Non-invasive imaging techniques can be used to visualize and quantify integrin αvβ3 expression in vivo, which is valuable for monitoring therapeutic response.
Positron Emission Tomography (PET): PET imaging using radiolabeled RGD-containing peptides (e.g., ¹⁸F-Galacto-RGD) allows for the non-invasive visualization and quantification of integrin αvβ3 expression in tumors and other tissues.[19][21] The uptake of the radiotracer in the tumor correlates with the level of integrin αvβ3 expression. This technique can be used to assess the baseline expression of the target and to monitor changes in expression in response to therapy.[21]
Other Imaging Modalities: Other imaging techniques, such as single-photon emission computed tomography (SPECT), magnetic resonance imaging (MRI), and optical imaging, have also been developed for imaging integrin αvβ3 expression in vivo using targeted contrast agents.[22]
By employing the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively measure the inhibition of integrin αvβ3, a crucial step in the development of novel therapeutics for a range of diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. αvβ3 Integrin Mediates the Cell-adhesive Capacity and Biological Activity of Basic Fibroblast Growth Factor (FGF-2) in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct contact with perivascular tumor cells enhances integrin αvβ3 signaling and migration of endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. CD51/CD61 (Integrin alpha v beta 3) Monoclonal Antibody (23C6) (14-0519-82) [thermofisher.com]
- 10. Anti-Integrin alpha V + beta 3 antibody (GTX01084) | GeneTex [genetex.com]
- 11. Phase I and pharmacokinetic study of etaracizumab (Abegrin), a humanized monoclonal antibody against alphavbeta3 integrin receptor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reconstructing integrin activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Etaracizumab Overview - Creative Biolabs [creativebiolabs.net]
- 15. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of Inhibitors of Integrin Cytoplasmic Domain Interactions With Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DOT Language | Graphviz [graphviz.org]
- 20. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]Galacto-RGD - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PET Imaging of Integrin αVβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. graphviz.org [graphviz.org]
Troubleshooting & Optimization
troubleshooting Integrin antagonist 27 experimental results
Welcome to the technical support center for Integrin Antagonist 27. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results with this novel αvβ3 integrin antagonist.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during your experiments with this compound.
Q1: What is the expected potency of this compound?
A1: this compound is a potent small molecule inhibitor of the integrin αvβ3 with a binding affinity of 18 nM.[1] However, its functional inhibitory concentration (IC50) in cell-based assays can be significantly higher and cell-type dependent. For a panel of cancer cell lines, including breast (MDA-MB-435, MCF-7), ovarian (HEY), and lung (NCI-H1975), the IC50 was reported to be greater than 20 µM.[2]
Q2: I am not observing the expected inhibitory effect of this compound in my cell adhesion/migration assay. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Cell Line αvβ3 Expression: Confirm that your cell line expresses sufficient levels of αvβ3 integrin. Expression levels can vary significantly between cell types and even with passage number. We recommend verifying expression by flow cytometry or western blot.
-
Compound Integrity and Solubility: Ensure the compound has been stored correctly (-20°C for long-term storage) and is fully dissolved. This compound is soluble in DMSO at 10 mM. For in vivo studies, specific solvent preparations are recommended, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for a 2.5 mg/mL solution.[3]
-
Assay Conditions: Integrin-ligand binding is dependent on divalent cations. Ensure your assay buffer contains adequate concentrations of Ca²⁺ and Mg²⁺.
-
Paradoxical Agonistic Effect: Some integrin antagonists, particularly RGD-mimetics, have been reported to exhibit a biphasic effect, acting as agonists at low concentrations and antagonists at high concentrations.[4] This can lead to an unexpected increase in cell adhesion or migration at sub-optimal concentrations. While this compound is a non-RGD mimetic, it is crucial to perform a full dose-response curve to rule out any such paradoxical effects.
-
Experimental Controls: Ensure you have included appropriate positive and negative controls in your experiment. A known αvβ3 inhibitor (e.g., Cilengitide) can serve as a positive control, and a scrambled peptide or vehicle (DMSO) as a negative control.
Q3: I am observing a paradoxical increase in cell adhesion/migration at low concentrations of this compound. Is this normal?
A3: This phenomenon, known as a biphasic or paradoxical effect, has been observed with some integrin antagonists.[4] At low concentrations, these molecules can induce a conformational change in the integrin receptor, shifting it to a high-affinity state and thereby promoting ligand binding and downstream signaling. At higher concentrations, the antagonist competitively inhibits ligand binding, leading to the expected inhibitory effect. If you observe this, it is crucial to carefully determine the optimal inhibitory concentration range for your specific cell type and assay.
Q4: How can I confirm that the observed effects of this compound are specifically mediated by αvβ3?
A4: To ensure on-target activity, consider the following experiments:
-
Use of αvβ3-negative cells: Compare the effect of the antagonist on your target cells with a cell line that does not express αvβ3.
-
Rescue experiments: Overexpression of αvβ3 in a low-expressing cell line should sensitize the cells to the antagonist.
-
Blocking antibodies: Use a well-characterized αvβ3 blocking antibody as a positive control for specific inhibition.
-
Downstream signaling analysis: Assess the phosphorylation status of key downstream signaling molecules of the αvβ3 pathway, such as Focal Adhesion Kinase (FAK) and ERK. Inhibition of αvβ3 should lead to a decrease in the phosphorylation of these proteins.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 18 nM | Purified αvβ3 integrin | [1] |
| IC50 (Cell Viability) | > 20 µM | MDA-MB-435, MCF-7, NIH3T3, HEY, NCI-H1975 | [2] |
Experimental Protocols
Cell Adhesion Assay
This protocol provides a general framework for assessing the effect of this compound on cell adhesion to an extracellular matrix (ECM) protein.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., Vitronectin, Fibronectin)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound
-
Cell suspension in serum-free media
-
Calcein-AM or other suitable fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Vitronectin in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with blocking buffer for 1 hour at 37°C.
-
Cell Preparation: Label your cells with Calcein-AM according to the manufacturer's instructions and resuspend in serum-free media.
-
Treatment: Incubate the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Seeding: Add the treated cell suspension to the coated and blocked wells.
-
Incubation: Allow cells to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
Transwell Migration Assay
This protocol outlines a method to evaluate the effect of this compound on cancer cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Chemoattractant (e.g., 10% FBS)
-
This compound
-
Cell suspension in serum-free media
-
Crystal Violet staining solution
Procedure:
-
Chemoattractant Addition: Add media containing a chemoattractant to the lower chamber of the 24-well plate.
-
Cell Preparation: Resuspend cells in serum-free media.
-
Treatment: Treat the cells with different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Seeding: Add the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate for a period sufficient for cell migration (e.g., 12-24 hours) at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Flow Cytometry for αvβ3 Expression
This protocol describes how to quantify the cell surface expression of αvβ3 integrin.
Materials:
-
Anti-αvβ3 antibody (conjugated to a fluorophore)
-
Isotype control antibody
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and prepare a single-cell suspension.
-
Staining: Incubate the cells with the anti-αvβ3 antibody or the isotype control antibody in FACS buffer for 30 minutes on ice, protected from light.
-
Washing: Wash the cells with FACS buffer to remove unbound antibodies.
-
Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
Visualizations
Caption: Simplified signaling pathway of integrin αvβ3 and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: Experimental workflow for a cell adhesion assay to test the efficacy of this compound.
References
Optimizing Integrin Antagonist 27 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Integrin antagonist 27. The information is designed to address specific issues that may be encountered during the optimization of its concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule that acts as a potent antagonist of the αvβ3 integrin receptor, with a reported affinity of 18 nM.[1] By blocking this receptor, it interferes with cell adhesion to the extracellular matrix (ECM), which can inhibit cell survival, migration, and proliferation.[2][3] This mechanism makes it a subject of interest for anticancer research, particularly for its potential to induce a form of programmed cell death known as anoikis in anchorage-dependent cells.[2][4]
Q2: I am not observing any effect of this compound in my cell-based assay. What are the possible reasons?
There are several potential reasons for a lack of observed effect:
-
Incorrect Cell Line: The chosen cell line may not express sufficient levels of the αvβ3 integrin. It is crucial to use cell lines with confirmed high expression of this specific integrin subtype.[4] For example, human endothelial cells (like HUVECs) and certain cancer cells, such as glioblastoma cell lines U251 and U373, are known to express αvβ3.[2][4]
-
Inappropriate Assay Conditions: The experimental setup may not be optimal. This includes the choice of ECM protein coating on the culture plates, the cell seeding density, and the incubation time with the antagonist.
-
Suboptimal Antagonist Concentration: The concentration of this compound may be too low to elicit a response. A dose-response experiment is essential to determine the optimal concentration.
-
Antagonist Degradation: Ensure the proper storage and handling of the antagonist to prevent degradation.
Q3: My results are inconsistent or not reproducible. What are some common causes?
Inconsistent results can stem from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with extensive passaging.
-
Reagent Variability: Ensure consistency in all reagents, including media, serum, and the ECM coating proteins.
-
Concentration-Dependent Agonist/Antagonist Effect: Some integrin ligands can exhibit a dual role, acting as agonists at low concentrations and antagonists at high concentrations.[5][6] This can lead to paradoxical effects and variability. A wide concentration range in your dose-response studies can help identify this phenomenon.[5]
Q4: How can I confirm that this compound is specifically targeting αvβ3 in my cells?
To confirm the specificity of your antagonist, you can perform the following experiments:
-
Use a Control Cell Line: Employ a cell line that is known to have low or no expression of αvβ3 integrin.[4] A lack of response in this cell line would support the specificity of the antagonist.
-
Competitive Binding Assay: Perform a competitive binding assay using a known labeled ligand for αvβ3. The ability of this compound to displace the labeled ligand would indicate direct binding to the receptor.
-
Antibody Blocking: Use a blocking antibody specific for the αvβ3 integrin as a positive control. The effects of the antibody should mimic the effects of the antagonist.[7]
Q5: What downstream signaling pathways are typically affected by αvβ3 integrin antagonism?
Inhibition of αvβ3 integrin signaling primarily affects the Focal Adhesion Kinase (FAK) pathway.[2] A marked reduction in FAK phosphorylation is a common indicator of successful αvβ3 antagonism.[2] Depending on the cell type and context, other pathways such as the ERK and AKT signaling cascades may also be affected.[2]
Troubleshooting Guides
Problem 1: No Inhibition of Cell Adhesion Observed
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low Integrin Expression | Confirm αvβ3 expression levels in your cell line using flow cytometry or Western blotting.[2][4][8] If expression is low, switch to a cell line with higher expression (e.g., HUVECs, M21 melanoma, U251/U373 glioblastoma).[2][4][5] |
| Incorrect ECM Substrate | Ensure the use of an appropriate ECM protein that binds to αvβ3, such as vitronectin or fibronectin, to coat your culture plates.[2] |
| Insufficient Antagonist Concentration | Perform a dose-response curve with a broad range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 value.[4] |
| Short Incubation Time | Increase the incubation time with the antagonist. Adhesion assays may require several hours for the effect to become apparent. |
Problem 2: High Cell Death or Cytotoxicity in Control Cells
Possible Causes & Solutions
| Cause | Recommended Solution |
| Solvent Cytotoxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the antagonist is non-toxic to your cells. Run a solvent-only control. |
| Off-Target Effects | At very high concentrations, small molecules can have off-target effects. Lower the concentration of the antagonist and ensure you are working within a specific inhibitory range. |
| Poor Cell Health | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. |
Problem 3: Unexpected Increase in Cell Adhesion or Signaling
Possible Causes & Solutions
| Cause | Recommended Solution |
| Agonistic Effect at Low Concentrations | Some integrin antagonists can act as partial agonists at low concentrations, leading to increased adhesion or signaling.[5][6] Widen the concentration range in your dose-response experiments to observe the full dose-response curve.[5] |
| Experimental Artifact | Review your experimental protocol for any potential errors in pipetting or reagent preparation. |
Experimental Protocols & Data Presentation
Dose-Response Determination for this compound
This protocol outlines a typical cell adhesion assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Plate Coating: Coat a 96-well plate with an appropriate ECM protein (e.g., 10 µg/mL vitronectin) and incubate overnight at 4°C. Block with 1% BSA.
-
Cell Preparation: Culture αvβ3-positive cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free media.
-
Antagonist Preparation: Prepare a serial dilution of this compound in serum-free media.
-
Incubation: Add the cell suspension to the coated plate along with the different concentrations of the antagonist. Include a vehicle-only control. Incubate for 1-3 hours at 37°C.
-
Washing: Gently wash the plate to remove non-adherent cells.
-
Quantification: Stain the remaining adherent cells with a suitable dye (e.g., crystal violet) and quantify the absorbance.
-
Data Analysis: Plot the percentage of cell adhesion against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.[9]
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| This compound Concentration | 1 nM - 10 µM | A broad range is recommended to capture the full dose-response.[5] |
| Cell Seeding Density | 1 x 10^4 - 5 x 10^4 cells/well | Optimize for your specific cell line to achieve a sub-confluent monolayer. |
| Incubation Time | 1 - 3 hours | This may need optimization depending on the cell type and adhesion kinetics. |
| ECM Coating Concentration | 5 - 20 µg/mL | The optimal concentration depends on the ECM protein and cell line. |
Analysis of Downstream Signaling
This protocol describes how to assess the effect of this compound on FAK phosphorylation.
Methodology:
-
Cell Culture and Starvation: Culture αvβ3-positive cells to near confluency and then serum-starve for 12-24 hours.
-
Antagonist Treatment: Treat the cells with the determined IC50 concentration of this compound for a specified time (e.g., 30-60 minutes).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated FAK (p-FAK) and total FAK.
-
Densitometry: Quantify the band intensities to determine the ratio of p-FAK to total FAK.
Visualizations
Caption: Integrin αvβ3 signaling and the inhibitory action of Antagonist 27.
Caption: A logical workflow for troubleshooting common issues in assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Integrin antagonists and how do they work? [synapse.patsnap.com]
- 4. cancerresgroup.us [cancerresgroup.us]
- 5. Switching Roles—Exploring Concentration-Dependent Agonistic versus Antagonistic Behavior of Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Integrin-mediated Crosstalk with Epidermal Growth Factor Receptor/Erk or Src Signaling Pathways in Autophagic Prostate Epithelial Cells Induces Caspase-independent Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Integrin antagonist 27
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Integrin Antagonist 27. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a small molecule antagonist that specifically targets the αvβ3 integrin with a binding affinity of 18 nM.[1][2] Its primary mechanism of action is to block the binding of extracellular matrix (ECM) ligands, such as vitronectin, to the αvβ3 integrin. This inhibition disrupts downstream signaling pathways involved in cell adhesion, migration, and proliferation, making it a candidate for anticancer research.[1][3]
Q2: What are the potential off-target effects of this compound?
While specific off-target data for this compound is not publicly available, researchers should be aware of potential off-target effects common to integrin antagonists, particularly those that are RGD-mimetics.[4] These can include:
-
Binding to other RGD-binding integrins: Cross-reactivity with other integrins that recognize the RGD motif, such as αvβ1, αvβ5, αvβ6, αvβ8, α5β1, and αIIbβ3, is a possibility.[5][6]
-
Partial agonism: Some small molecule integrin antagonists can induce a conformational change in the integrin receptor, leading to a high-affinity ligand-binding state.[4][7][8] This can paradoxically activate downstream signaling pathways, even in the absence of the natural ligand.[5]
-
Concentration-dependent effects: At low concentrations, some αvβ3 antagonists have been observed to stimulate, rather than inhibit, processes like angiogenesis.[7][9]
Q3: How can I assess the specificity of this compound in my experimental system?
To determine the selectivity of this compound, a panel of in vitro assays is recommended. A competitive binding assay using purified integrin receptors is a direct way to measure the inhibitor's affinity for its primary target versus other integrins.[10] Additionally, cell-based assays with cell lines expressing different integrin profiles can confirm the functional selectivity.[10]
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Cell Adhesion
Possible Causes:
-
Suboptimal Inhibitor Concentration: The effective concentration may vary between different cell types and experimental conditions.
-
Presence of Compensatory Integrins: The cells may express other integrins that can compensate for the inhibition of αvβ3, allowing for adhesion to the ECM.[11]
-
Incorrect ECM Protein: The cells may not be using αvβ3 as their primary receptor for adhesion to the substrate you are using.
-
Degradation of the Antagonist: The compound may not be stable under your experimental conditions.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate this compound over a wide range of concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell line and ECM protein.
-
Characterize Integrin Expression: Use flow cytometry or western blotting to confirm the expression levels of αvβ3 and other RGD-binding integrins on your cells.
-
Use Different ECM Proteins: Test cell adhesion on various substrates (e.g., vitronectin, fibronectin, collagen) to identify the primary integrin-ligand interaction.
-
Include Positive and Negative Controls: Use a well-characterized αvβ3 antagonist (e.g., Cilengitide) as a positive control and a non-RGD binding integrin-expressing cell line as a negative control.
Problem 2: Unexpected Agonistic Effects Observed (e.g., Increased Cell Migration or Proliferation)
Possible Causes:
-
Partial Agonism: At certain concentrations, this compound might be inducing a conformational change in αvβ3 that activates downstream signaling.[4][7][8]
-
Off-Target Effects: The antagonist may be interacting with other receptors or signaling molecules in the cell.
Troubleshooting Steps:
-
Evaluate Downstream Signaling Pathways: Use western blotting to assess the phosphorylation status of key signaling proteins downstream of integrin activation, such as Focal Adhesion Kinase (FAK) and Extracellular signal-regulated kinase (ERK), in the presence of varying concentrations of the antagonist.[10]
-
Perform a Competitive Binding Assay: Analyze the binding of a known activating ligand in the presence and absence of this compound to see if the antagonist enhances ligand binding at low concentrations.
-
Test a Structurally Different Antagonist: Compare the effects of this compound with an antagonist from a different chemical class to see if the agonistic effects are specific to this compound.
Data Presentation
Table 1: Hypothetical Comparative Selectivity Profile of this compound
To provide a framework for assessing the selectivity of this compound, the following table presents hypothetical IC50 values against a panel of integrins, compared to the known antagonists Cilengitide and ATN-161.[10] Researchers should perform their own binding assays to determine the actual selectivity profile.
| Integrin Subtype | This compound (Hypothetical IC50, nM) | Cilengitide (IC50, nM) | ATN-161 (IC50, µM) |
| αvβ3 | 18 | 4.1 | 0.6 |
| αvβ5 | >1000 | 70 | >100 |
| α5β1 | >1000 | >1000 | 1.0 |
| αIIbβ3 | >1000 | >1000 | Not Reported |
Data for Cilengitide and ATN-161 are from literature sources.[10] Data for this compound is hypothetical and should be experimentally determined.
Experimental Protocols
Key Experiment: Competitive ELISA for Integrin Binding Specificity
This assay determines the ability of this compound to compete with a known biotinylated ligand for binding to a panel of purified integrin receptors.[10]
Materials:
-
96-well ELISA plates
-
Purified human integrin receptors (e.g., αvβ3, αvβ5, α5β1, αIIbβ3)
-
Biotinylated ECM ligand (e.g., biotinylated vitronectin for αvβ3)
-
This compound
-
Streptavidin-HRP
-
TMB substrate and stop solution
-
Plate reader
Methodology:
-
Coating: Coat the 96-well plate with the purified integrin receptor overnight at 4°C.
-
Blocking: Block the wells with a suitable blocking buffer to prevent non-specific binding.
-
Competition: Add varying concentrations of this compound to the wells, followed by the addition of the biotinylated ligand at a constant concentration.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.[10]
-
Detection: Wash the plate and add Streptavidin-HRP to each well. Incubate for 1 hour.
-
Development: After washing, add the TMB substrate. The color development is inversely proportional to the amount of antagonist bound.
-
Quantification: Stop the reaction and measure the absorbance at 450 nm. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the biotinylated ligand binding.[10]
Mandatory Visualizations
Caption: Integrin αvβ3 signaling pathway and the inhibitory action of Antagonist 27.
Caption: A logical workflow for troubleshooting unexpected agonistic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. What are Integrin antagonists and how do they work? [synapse.patsnap.com]
- 4. It’s the water! The open and shut case of drug-induced integrin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Integrin-based Therapeutics: Biological Basis, Clinical Use and New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging therapeutic opportunities for integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Integrin Antagonist 27 in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering stability issues with Integrin antagonist 27 in solution. Proper handling and formulation are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound degradation in my experiments?
A1: Signs of degradation include a noticeable loss of biological effect, a decrease in potency (requiring higher concentrations for the same outcome), and inconsistent results between experiments.[1] Visual indicators such as precipitate formation or a color change in the solution can also suggest instability.
Q2: What are the primary factors that cause this compound to degrade in solution?
A2: The stability of a small molecule like this compound is influenced by several factors, including:
-
pH: The antagonist may be susceptible to hydrolysis at non-neutral pH.[2][3]
-
Temperature: Higher temperatures can accelerate chemical degradation.[4]
-
Light Exposure: UV or ambient light can cause photolysis.[4]
-
Oxidation: The presence of dissolved oxygen or trace metals can lead to oxidative degradation.[2][5][6]
-
Solvent: The choice of solvent and its purity (e.g., presence of water in DMSO) can impact stability.[7]
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, prepare a high-concentration stock solution in an anhydrous solvent like DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C, protected from light.[1] Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation.
Q4: I observe a precipitate when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A4: Precipitate formation indicates that the antagonist's solubility limit has been exceeded in the aqueous buffer.[7] To address this, you can try the following:
-
Reduce the final concentration of the antagonist in your assay.
-
Increase the percentage of DMSO in the final solution, ensuring it remains below a level that causes cellular toxicity (typically <0.5%).[7]
-
Use a pre-warmed buffer for dilution and vortex gently while adding the stock solution.
Q5: Can components in my cell culture medium affect the stability and activity of this compound?
A5: Yes, components in the medium, especially serum proteins, can non-specifically bind to the antagonist, reducing its effective concentration.[7] Additionally, cells themselves can metabolize the compound, converting it into inactive forms.[7] It is advisable to assess the stability of the antagonist directly in your final assay medium.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Loss of Antagonist Activity in Long-Term Cell Culture Experiments
If you observe a diminishing effect of this compound over several days, it is likely due to its degradation in the culture medium at 37°C.
-
Solution 1: Increase Media Replacement Frequency: Replace the cell culture medium with freshly prepared medium containing the antagonist every 24-48 hours. The optimal frequency will depend on the antagonist's stability under your specific conditions.
-
Solution 2: Perform a Stability Study: Conduct a time-course experiment to determine the stability of this compound in your cell culture medium at 37°C. This will help you establish an appropriate media replacement schedule.
Issue 2: Inconsistent IC50 Values Between Experiments
Variability in IC50 values often points to issues with the preparation of stock solutions or serial dilutions.
-
Solution 1: Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh stocks from the powdered compound and aliquot them for single use.[1]
-
Solution 2: Verify Stock Concentration: After preparation, confirm the concentration of your stock solution using a suitable analytical method like HPLC or spectrophotometry.
-
Solution 3: Standardize Dilution Procedures: Use calibrated pipettes and ensure consistent pipetting techniques to minimize errors during the preparation of serial dilutions.
Issue 3: High Background or Off-Target Effects
The appearance of unexpected cellular phenotypes or toxicity may be caused by degradation products of the antagonist.
-
Solution 1: Assess Purity: Use HPLC to analyze your stock solution for the presence of degradation products. If impurities are detected, prepare a fresh stock solution.
-
Solution 2: Use Protective Agents: If the antagonist is known to be susceptible to oxidation, consider adding antioxidants to your buffer. Similarly, if hydrolysis is a concern, ensure the pH of your solution is maintained within the optimal range for stability.[4]
Data Presentation: Stability of this compound
The following tables present hypothetical stability data for this compound under various conditions to illustrate how such data can be structured. It is crucial to generate this data for your specific experimental setup.
Table 1: Stability of this compound in Different Solvents at -20°C
| Solvent | Purity after 1 month (%) | Purity after 6 months (%) |
| Anhydrous DMSO | >99 | 98 |
| Ethanol | 97 | 92 |
| PBS (pH 7.4) | 85 | 60 |
Table 2: Effect of pH and Temperature on the Stability of this compound in Aqueous Solution over 48 Hours
| pH | Temperature | Remaining Antagonist (%) |
| 5.0 | 37°C | 75 |
| 7.4 | 37°C | 90 |
| 8.5 | 37°C | 65 |
| 7.4 | 4°C | >98 |
| 7.4 | 25°C (Room Temp) | 95 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a method to quantify the degradation of this compound over time.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, DMSO)
-
Appropriate buffers (e.g., phosphate-buffered saline)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the desired buffer or solvent.
-
Incubation: Aliquot the solution into several vials and store them under the desired conditions (e.g., 4°C, 25°C, 37°C). Protect samples from light if the compound is light-sensitive.
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), remove one aliquot from each condition.
-
HPLC Analysis:
-
If the sample contains proteins (e.g., cell culture medium), precipitate them with an equal volume of cold acetonitrile, centrifuge, and transfer the supernatant to an HPLC vial.
-
Inject the sample onto the HPLC column.
-
Use a mobile phase gradient that effectively separates the parent compound from any degradation products.
-
Detect the antagonist using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the antagonist.
-
Quantify the peak area of the antagonist at each time point and use the standard curve to determine its concentration.
-
Calculate the percentage of the remaining antagonist at each time point relative to the initial concentration (time 0).
-
Visualizations
Integrin Signaling and Antagonist Action
Integrins are transmembrane receptors that, upon binding to the extracellular matrix (ECM), initiate intracellular signaling cascades that regulate cell survival, proliferation, and migration. This compound works by blocking the interaction between the integrin and its ECM ligand.
Caption: Simplified integrin signaling pathway and the inhibitory action of Antagonist 27.
Troubleshooting Workflow for Antagonist Instability
A logical approach to diagnosing and resolving stability issues with this compound.
Caption: A troubleshooting flowchart for addressing the instability of this compound.
Experimental Workflow for Stability Assessment
A step-by-step process for quantitatively measuring the stability of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
addressing cytotoxicity issues with Integrin antagonist 27
Welcome to the technical support center for Integrin Antagonist 27. This resource is designed for researchers, scientists, and drug development professionals to address potential cytotoxicity issues that may be encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the integrin αvβ3 heterodimer with a reported binding affinity of 18 nM.[1][2] Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) and cell-cell adhesion.[3] Upon binding to their ligands, they trigger intracellular signaling pathways that regulate cell survival, proliferation, and migration.[3] this compound works by blocking the interaction between αvβ3 and its ligands, thereby inhibiting downstream signaling.[1] This can lead to the inhibition of processes such as angiogenesis and tumor growth, making it a compound of interest in cancer research.[1]
Q2: Is cytotoxicity an expected outcome when using this compound?
The expected cytotoxic effect of this compound can be context-dependent. For some cancer cell lines that are highly dependent on αvβ3 signaling for survival, inhibition by an antagonist can lead to apoptosis (a form of programmed cell death).[4][5] For instance, studies on other αvβ3 antagonists, such as cilengitide, have demonstrated a reduction in cell viability in ovarian cancer cells.[5][6] However, in a panel of breast cancer, ovarian cancer, lung cancer, and fibroblast cell lines, this compound showed an IC50 of >20 µM, suggesting low direct cytotoxicity at this concentration.[2] Therefore, significant cytotoxicity at lower concentrations might be unexpected and could indicate either a specific on-target effect in a particularly sensitive cell line or a potential off-target effect.
Q3: What are the potential causes of unexpected cytotoxicity with this compound?
Unexpected cytotoxicity can arise from several factors:
-
On-target effects in sensitive cell lines: The cell line you are using may have a strong dependence on αvβ3 signaling for survival, which was not previously characterized.
-
Off-target effects: The compound may be interacting with other cellular targets besides αvβ3, leading to a toxic response. This is a common challenge with small molecule inhibitors.
-
Compound stability and purity: Degradation of the compound or the presence of cytotoxic impurities could be a cause.
-
Experimental conditions: Factors such as high compound concentration, prolonged exposure, or specific cell culture conditions can contribute to cytotoxicity.
Q4: How can I differentiate between on-target and off-target cytotoxic effects?
Distinguishing between on-target and off-target effects is a critical step in troubleshooting. A recommended approach includes:
-
Using a structurally unrelated αvβ3 inhibitor: If a different αvβ3 antagonist with a distinct chemical structure produces the same cytotoxic effect, it is more likely to be an on-target effect.
-
Performing a rescue experiment: If the cytotoxicity is on-target, it might be reversible by providing an excess of the natural ligand for αvβ3 or by modulating downstream signaling pathways.
-
Knockdown/knockout of the target: Using techniques like siRNA or CRISPR to reduce the expression of αvβ3 (specifically the αv or β3 subunit) should mimic the effect of the antagonist if the cytotoxicity is on-target.
-
Kinase or receptor profiling: Screening this compound against a panel of other receptors and kinases can help identify potential off-target interactions.
Troubleshooting Guides
Problem: Higher than expected cytotoxicity observed in my cell line.
Initial Assessment:
-
Confirm the final concentration of this compound: Double-check your calculations and dilution steps.
-
Verify the health of your cells: Ensure your cells are healthy and not compromised before adding the compound.
-
Check the purity and stability of the compound: If possible, verify the purity of your batch of this compound. Ensure it has been stored correctly.
Experimental Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a dose-response and time-course experiment. | To determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity and the onset of the toxic effects. |
| 2 | Use multiple cytotoxicity assays. | Different assays measure different aspects of cell death (e.g., metabolic activity, membrane integrity, apoptosis). This provides a more complete picture. (See Table 1 for a comparison). |
| 3 | Test in a different cell line. | Compare the cytotoxic effect in your cell line of interest with a cell line known to have low αvβ3 expression. |
| 4 | Conduct on-target validation experiments. | As described in FAQ Q4, use a structurally unrelated inhibitor or a genetic knockdown of αvβ3 to confirm the effect is target-mediated. |
Table 1: Comparison of Cytotoxicity Assay Results (Hypothetical Data)
| Assay Type | Principle | Result with this compound (10 µM, 48h) | Interpretation |
| MTT Assay | Measures metabolic activity. | 70% decrease in signal | Indicates a significant loss of viable, metabolically active cells. |
| LDH Release Assay | Measures lactate dehydrogenase release from damaged cells, indicating loss of membrane integrity. | 65% increase in LDH release | Suggests cell death is occurring via necrosis or late-stage apoptosis. |
| Annexin V/PI Staining | Differentiates between apoptotic (Annexin V positive) and necrotic (PI positive) cells. | 50% Annexin V positive, 15% PI positive | Suggests that a significant portion of the cell death is due to apoptosis. |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculation: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Seeding and Treatment: Treat cells in a 6-well plate with this compound.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V positive cells are apoptotic, and PI positive cells are necrotic or late-stage apoptotic.
Visualizations
References
- 1. amsbio.com [amsbio.com]
- 2. Integrin Antagonists 27,593274-97-6 - Absin [absin.net]
- 3. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids [medsci.org]
- 5. Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
overcoming poor solubility of Integrin antagonist 27
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Integrin antagonist 27. The information is designed to address common challenges, particularly those related to the compound's poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a small molecule inhibitor of the αvβ3 integrin with a binding affinity of 18 nM. It is investigated for its potential as an anticancer agent. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₀N₄O₅[1] |
| Molecular Weight | 444.44 g/mol [1] |
| Appearance | Solid (powder) |
| Primary Target | αvβ3 Integrin[2] |
Q2: I am having trouble dissolving this compound. What solvents are recommended?
This compound has poor aqueous solubility. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of ≥ 100 mg/mL (225.00 mM).[1] For other common laboratory solvents, specific solubility data has not been determined. However, based on its hydrophobic structure, it is expected to have low solubility in aqueous buffers (like PBS) and polar protic solvents such as ethanol and methanol.
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL[1] |
| Ethanol | Not Determined |
| Methanol | Not Determined |
| Acetonitrile | Not Determined |
| PBS (pH 7.4) | Not Determined (Expected to be very low) |
| In vivo formulation 1 | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[1][2] |
| In vivo formulation 2 | 2.5 mg/mL in 10% DMSO, 90% corn oil (requires sonication)[1][2] |
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low enough to be tolerated by your cells and to keep the compound in solution. For most cell lines, a final DMSO concentration of ≤ 0.5% is recommended, and for sensitive cells, it should be 0.1% or lower.
-
Gradual Dilution: Avoid adding the concentrated DMSO stock solution directly to the full volume of your media. Instead, perform a serial dilution. For example, make an intermediate dilution of the stock in pre-warmed media before adding it to the final culture volume.
-
Pre-warm Media: Add the compound to cell culture media that has been pre-warmed to 37°C. Temperature changes can affect solubility.
-
Increase Mixing: After adding the compound to the media, mix gently but thoroughly by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause the media to foam.
-
Lower Final Compound Concentration: If precipitation persists, you may be exceeding the solubility limit of the compound in the final media. Try lowering the final concentration of this compound in your experiment.
-
Use of Surfactants: For in vitro assays without live cells, adding a small amount of a non-ionic detergent like Tween-20 (0.01-0.05%) to the assay buffer can help maintain solubility.
Q4: What is the recommended final concentration of DMSO in cell culture experiments, and do I need a vehicle control?
The final concentration of DMSO should be kept as low as possible, ideally at or below 0.5%. Many cell lines can tolerate this, but it is crucial to determine the specific tolerance of your cell line with a dose-response experiment. Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on cell viability, proliferation, or signaling pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Powder is difficult to dissolve in DMSO. | Insufficient mixing or sonication. | Vortex the solution for several minutes. If undissolved particles remain, use a bath sonicator for 5-10 minutes. Gentle warming to 37°C may also aid dissolution. |
| Compound precipitates immediately upon dilution in aqueous buffer or media. | Exceeding aqueous solubility limit. Final DMSO concentration is too low. | Perform serial dilutions. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Consider using a formulation with co-solvents if the experiment allows. |
| Precipitate forms in the cell culture plate over time during incubation. | Compound instability or slow precipitation at 37°C. Interaction with media components or serum proteins. | Reduce the incubation time if possible. Test the experiment in serum-free media if your cell line permits. Perform a solubility test in your specific media at 37°C for the duration of your experiment. |
| Inconsistent experimental results. | Inaccurate stock concentration due to improper dissolution. Degradation of the compound due to multiple freeze-thaw cycles. Hygroscopicity of DMSO leading to changes in stock concentration. | Ensure the compound is fully dissolved in the stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Use anhydrous DMSO and keep the stock vial tightly sealed. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous or sterile-filtered DMSO (≥99.9% purity)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L/mL * 444.44 g/mol * 1000 mg/g = 4.44 mg/mL For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.44 mg of this compound.
-
Weigh the compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the calculated amount of this compound powder and add it to the tube.
-
Add DMSO: Using a calibrated micropipette, add the calculated volume of DMSO to the tube.
-
Dissolve the compound: Close the tube tightly and vortex the solution for 2-3 minutes. Visually inspect to ensure all solid has dissolved. If not, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
Objective: To prepare a 10 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock solution (final DMSO concentration: 0.1%).
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw the stock solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To avoid precipitation from a large dilution factor, first prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed media to get a 100 µM solution. Mix gently by pipetting.
-
Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed media to achieve a final concentration of 10 µM. This results in a final DMSO concentration of 0.1%.
-
Mix and use immediately: Mix the final working solution gently and use it to treat your cells immediately.
-
Prepare vehicle control: Prepare a vehicle control by adding the same volume of DMSO to the same final volume of media used for the working solution (e.g., 1 µL of DMSO in 1 mL of media for a 0.1% DMSO control).
Visualizations
Caption: Simplified αvβ3 integrin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound working solutions for cell-based assays.
Caption: A logical workflow for troubleshooting precipitation of this compound in cell culture experiments.
References
Technical Support Center: Minimizing Variability in Integrin Antagonist 27 Experiments
Welcome to the technical support center for Integrin Antagonist 27. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a potent and selective antagonist of the αvβ3 integrin, with a binding affinity and IC50 value of 18 nM.[1] Integrins are cell surface receptors that mediate cell-to-extracellular matrix (ECM) and cell-to-cell interactions.[2] By blocking the RGD (Arginine-Glycine-Aspartic acid) binding site on the αvβ3 integrin, this compound prevents the binding of ECM proteins like vitronectin and fibronectin.[2][3] This inhibition disrupts downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival.[4]
Q2: How should I prepare and store this compound?
Proper handling and storage are critical to maintaining the activity of this compound.
-
Reconstitution: The antagonist is soluble in DMSO at a concentration of 10 mM.[1] For in vitro experiments, prepare a stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
-
Storage: Store the powdered form of this compound at -20°C for up to three years.[5] Once reconstituted in DMSO, it is recommended to aliquot the stock solution and store it at -20°C for up to one year or at -80°C for up to two years to avoid repeated freeze-thaw cycles.[5] For in vivo studies, it is best to prepare fresh solutions daily.[6]
Q3: I am observing inconsistent IC50 values in my experiments. What are the potential causes?
Variability in IC50 values can arise from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as integrin expression levels can change with prolonged culturing.
-
Cell Confluency: Ensure that cells are seeded at a consistent density to reach a similar confluency at the time of the experiment. Overly confluent or sparse cultures can exhibit altered integrin expression and signaling.
-
Serum Concentration: The concentration of serum in the culture medium can affect cell behavior and the availability of ECM proteins. It is advisable to perform assays under serum-starved or low-serum conditions to minimize this variability.
-
Antagonist Preparation: Inconsistent preparation of the antagonist stock and working solutions can lead to dosing errors. Always ensure the antagonist is fully dissolved and well-mixed before use.
-
Biphasic Effect: Some RGD-mimetic integrin antagonists can exhibit a biphasic effect, acting as agonists at low concentrations and antagonists at higher concentrations.[3][7] This can lead to unexpected results and variability in dose-response curves. It is crucial to perform a wide-range dose-response analysis to determine the optimal inhibitory concentration.
Q4: My cells are not responding to this compound. What should I check?
If you do not observe the expected inhibitory effect, consider the following:
-
αvβ3 Integrin Expression: Confirm that your cell line expresses sufficient levels of αvβ3 integrin. You can verify this using techniques like flow cytometry or western blotting.
-
Antagonist Activity: Ensure that the antagonist has not degraded due to improper storage or handling. If possible, test its activity on a positive control cell line known to be sensitive to αvβ3 inhibition.
-
Assay Conditions: The chosen experimental endpoint might not be sensitive to αvβ3 inhibition in your specific cell model. Consider evaluating different functional outcomes, such as adhesion to vitronectin versus fibronectin, or assessing different signaling pathways.
-
Redundant Integrin Function: Cells can sometimes compensate for the inhibition of one integrin by utilizing other integrins that bind to the same ECM proteins.[8] Investigating the expression of other RGD-binding integrins (e.g., α5β1, αvβ5) may provide insights.
Troubleshooting Guides
Cell Adhesion Assays
Issue: High background adhesion in control wells.
| Possible Cause | Troubleshooting Step |
| Non-specific binding of cells to the plate. | Block non-specific binding sites by pre-coating the wells with a blocking agent like Bovine Serum Albumin (BSA). |
| Presence of serum in the assay medium. | Perform the adhesion assay in serum-free medium to minimize the influence of serum proteins. |
| Inadequate washing steps. | Ensure gentle but thorough washing to remove non-adherent cells without detaching weakly adherent cells. |
Issue: No significant inhibition of adhesion with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal antagonist concentration. | Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your specific cell line. |
| Low αvβ3 integrin expression. | Verify αvβ3 expression levels in your cells. If expression is low, consider using a different cell line or a different assay. |
| ECM protein used for coating is not primarily recognized by αvβ3. | Use vitronectin as the coating substrate, as it is a primary ligand for αvβ3 integrin. |
| Insufficient pre-incubation time with the antagonist. | Pre-incubate the cells with this compound for at least 30 minutes before adding them to the coated wells to allow for sufficient receptor binding. |
Cell Migration Assays (Scratch & Transwell)
Issue: Inconsistent scratch width in a scratch assay.
| Possible Cause | Troubleshooting Step |
| Variable pressure applied when making the scratch. | Use a consistent tool (e.g., a p200 pipette tip) and apply even pressure to create a uniform scratch. |
| Cell monolayer is not fully confluent. | Ensure the cell monolayer is 90-100% confluent before making the scratch. |
Issue: Low cell migration through the transwell membrane.
| Possible Cause | Troubleshooting Step |
| Pore size of the membrane is too small for the cells. | Select a transwell insert with a pore size appropriate for your cell type (e.g., 8 µm for many cancer cell lines). |
| Chemoattractant concentration is not optimal. | Titrate the concentration of the chemoattractant (e.g., FBS) in the lower chamber to find the optimal gradient for cell migration. |
| Incubation time is too short. | Optimize the incubation time to allow for a sufficient number of cells to migrate through the membrane. |
Cell Proliferation Assays (MTS/MTT)
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly. |
| Edge effects in the microplate. | Avoid using the outermost wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium. |
| Incomplete solubilization of formazan crystals (MTT assay). | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for assays involving integrin antagonists. Note that these are starting points, and optimal conditions should be determined experimentally for your specific cell line and assay.
Table 1: this compound Properties
| Parameter | Value | Reference |
| Target | αvβ3 Integrin | [1] |
| IC50 | 18 nM | [1] |
| Affinity (Kd) | 18 nM | [6] |
| Solubility | 10 mM in DMSO | [1] |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (Solution) | -20°C for 1 year; -80°C for 2 years | [5] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Cell Type | Antagonist Concentration Range | Expected Inhibition (%) | Reference |
| Cell Adhesion | Glioblastoma cells (U251, U373) | 1 - 1000 nM | 20 - 80% | [1] |
| Cell Migration | Glioblastoma cells (U251, U373) | 10 - 500 nM | 30 - 70% | [1] |
| Cell Proliferation | Malignant Melanoma cells | 1 - 10 µM | 10 - 40% | [9] |
Experimental Protocols
Cell Adhesion Assay
This protocol describes a colorimetric method to quantify cell adhesion.
-
Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Treatment: Pre-incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C.
-
Seeding: Add 100 µL of the cell suspension to each coated and blocked well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Staining: Add 100 µL of 0.5% crystal violet solution to each well and incubate for 10 minutes at room temperature.
-
Washing: Wash the wells with water to remove excess stain.
-
Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% acetic acid) to each well and incubate for 15 minutes with gentle shaking.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Transwell Migration Assay
This protocol outlines the steps for a transwell migration assay.
-
Insert Preparation: Rehydrate transwell inserts (8 µm pore size) in serum-free medium. For invasion assays, coat the inserts with a thin layer of Matrigel.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at 1 x 10^5 cells/mL.
-
Antagonist Treatment: Add this compound to the cell suspension at the desired concentrations.
-
Seeding: Add the cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate for 12-24 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope. Alternatively, the stain can be extracted and quantified by measuring absorbance.
MTS Cell Proliferation Assay
This protocol provides a method for assessing cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Antagonist Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Quantification: Measure the absorbance at 490 nm using a microplate reader.
Visualizations
αvβ3 Integrin Signaling Pathway
Caption: αvβ3 integrin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Adhesion Assay
Caption: A typical workflow for a cell adhesion assay using an integrin antagonist.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A troubleshooting flowchart for addressing inconsistent IC50 values in experiments.
References
- 1. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Integrins in Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Emerging therapeutic opportunities for integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Integrins for Cancer Therapy - Disappointments and Opportunities [frontiersin.org]
- 9. In Vitro Activity of the αvβ3 Integrin Antagonist RGDechi-hCit on Malignant Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
identifying and resolving issues in integrin binding assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with integrin binding assays.
Troubleshooting Guide
This section addresses common problems encountered during integrin binding assays, offering potential causes and solutions in a structured format.
Issue 1: Low or No Signal
Question: We are observing a weak or absent signal in our integrin binding assay. What are the potential causes and how can we troubleshoot this?
Answer: A low or non-existent signal can stem from several factors, ranging from reagent issues to suboptimal assay conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Integrin | Integrins exist in different activation states (low-affinity "bent-closed" and high-affinity "extended-open")[1]. For ligand binding, integrins generally need to be in an active conformation.[1] - Solution: Induce integrin activation using known agonists such as MnCl₂ (manganese chloride), phorbol esters (e.g., PMA), or activating antibodies.[2] The choice of activator may depend on the specific integrin and cell type. |
| Suboptimal Ligand Concentration | The concentration of the labeled ligand may be too low to generate a detectable signal. - Solution: Perform a titration experiment to determine the optimal ligand concentration. Start with a broad range and narrow down to the concentration that provides the best signal-to-noise ratio. |
| Issues with Labeled Ligand/Antibody | The fluorescent dye or biotin label on the ligand or antibody may have degraded, or the labeling process itself might have compromised the binding site. - Solution: Check the expiration date and storage conditions of your labeled reagents. If possible, test the activity of the labeled reagent in a different, validated assay. Consider labeling a fresh batch of ligand or antibody. |
| Incorrect Buffer Composition | Integrin-ligand binding is critically dependent on the presence of divalent cations like Mg²⁺ and Ca²⁺.[3] - Solution: Ensure your binding buffer contains physiological concentrations of these cations. A common binding buffer composition is 50mM Tris-HCl pH 7.4, 100mM NaCl, 2mM CaCl₂, 1mM MgCl₂, and 1mM MnCl₂.[4] |
| Cell Health and Viability | Unhealthy or dead cells will not bind ligands effectively and can contribute to assay variability.[3][5] - Solution: Always use cells that are in the logarithmic growth phase and exhibit high viability.[3] Avoid over-trypsinization, as it can damage surface receptors.[3] Include a viability dye in flow cytometry-based assays to exclude dead cells from the analysis.[6] |
| Low Integrin Expression | The cell line being used may not express a sufficient level of the target integrin on its surface. - Solution: Verify the expression level of the target integrin using techniques like flow cytometry with a validated antibody or by Western blot. If expression is low, consider using a different cell line or a transient transfection system to overexpress the integrin.[7] |
Issue 2: High Background or Non-Specific Binding
Question: Our integrin binding assay is showing high background signal, making it difficult to distinguish specific binding. What could be causing this and how can we reduce it?
Answer: High background is a common issue that can obscure specific binding signals. It is often caused by non-specific interactions of the labeled ligand or antibody with the assay components.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inadequate Blocking | Insufficient blocking of non-specific binding sites on the plate surface (in solid-phase assays) or on the cells themselves is a primary cause of high background.[8][9] - Solution: Use an appropriate blocking buffer, such as Bovine Serum Albumin (BSA) or casein.[10] Optimize the blocking time and temperature. For cell-based assays, including BSA in the binding buffer can help reduce non-specific interactions.[4] |
| Excessive Ligand/Antibody Concentration | Using too high a concentration of the labeled ligand or antibody can lead to increased non-specific binding. - Solution: Titrate the labeled reagent to find the lowest concentration that still provides a robust specific signal. |
| Hydrophobic or Electrostatic Interactions | The labeled ligand or antibody may be non-specifically adhering to the assay plate or other surfaces. - Solution: Include a mild, non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers to help reduce these interactions. |
| Presence of Dead Cells | Dead cells can non-specifically bind antibodies and other proteins, contributing to high background in flow cytometry and other cell-based assays.[6] - Solution: As mentioned previously, use a viability dye to gate out dead cells during analysis.[6] Ensure high cell viability before starting the experiment. |
| Fc Receptor Binding | If using antibodies, they may bind non-specifically to Fc receptors on the cell surface. - Solution: Block Fc receptors using an Fc receptor blocking reagent or by including excess unlabeled immunoglobulin from the same species as your primary antibody in the blocking buffer.[11] |
| Suboptimal Washing Steps | Inadequate washing can leave unbound labeled reagent behind, leading to a high background signal. - Solution: Increase the number and/or duration of wash steps. Ensure that the wash buffer volume is sufficient to thoroughly wash the wells or cells. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right type of integrin binding assay for my research?
A1: The choice of assay depends on your specific research question, available resources, and the nature of your interacting molecules.
-
Solid-Phase Assays (ELISA-like): These are well-suited for studying the direct interaction between a purified integrin and its ligand and for screening inhibitors.[10] They are generally high-throughput and cost-effective.
-
Cell-Based Assays: These assays provide a more physiologically relevant context as the integrin is expressed on a live cell.[3] They are ideal for studying how cellular signaling ("inside-out" signaling) affects integrin activation and ligand binding.
-
Flow Cytometry-Based Assays: This method is powerful for quantifying ligand binding to integrins on a single-cell level within a heterogeneous population.[7] It allows for the simultaneous analysis of multiple parameters, such as integrin expression levels and cell viability.[6]
Q2: What is the importance of "inside-out" and "outside-in" signaling in integrin binding assays?
A2: These signaling pathways are fundamental to integrin function.
-
Inside-out signaling refers to intracellular signals that activate integrins, causing a conformational change that increases their affinity for extracellular ligands.[2] In your assay, this means you may need to stimulate the cells to see significant ligand binding.
-
Outside-in signaling is initiated by ligand binding to the integrin, which then triggers intracellular signaling cascades that can affect cell behavior, such as proliferation, survival, and migration.[12] While not always directly measured in a simple binding assay, understanding this concept is crucial when interpreting the downstream effects of integrin-ligand interactions.
Q3: Can I perform integrin binding assays with serum in the media?
A3: It is generally not recommended, especially for initial experiments or when quantifying specific binding.[3] Serum contains extracellular matrix (ECM) proteins like fibronectin and vitronectin, which can compete with your ligand for binding to the integrins.[3] This can lead to an underestimation of the specific binding in your assay. For troubleshooting and quantitative studies, it is best to perform the assay in serum-free media.[3]
Experimental Protocols & Visualizations
General Workflow for a Cell-Based Integrin Binding Assay
Below is a generalized protocol for a fluorescent ligand binding assay using flow cytometry.
Methodology:
-
Cell Preparation: Culture integrin-expressing cells to 70-80% confluency. Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface proteins. Wash the cells with a serum-free buffer.
-
Cell Counting and Resuspension: Count the cells and assess viability. Resuspend the cells in a binding buffer (e.g., DPBS with 0.5% BSA, 1mM CaCl₂, and 1mM MgCl₂) at a concentration of 1x10⁶ cells/mL.
-
Integrin Activation (Optional): If studying the active state, treat the cells with an activating agent (e.g., 1mM MnCl₂) for 15-30 minutes at 37°C.
-
Ligand Incubation: Add the fluorescently labeled ligand at a predetermined optimal concentration to the cell suspension. Include control tubes with a non-labeled competitor ligand to determine non-specific binding.
-
Incubation: Incubate the cells with the ligand for 30-60 minutes at 37°C or on ice, protected from light. Incubation on ice can help to reduce receptor internalization.
-
Washing: Wash the cells 2-3 times with cold binding buffer to remove unbound ligand. Centrifuge at a low speed to pellet the cells between washes.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in a suitable buffer for flow cytometry. If desired, add a viability dye. Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
Caption: Workflow for a cell-based integrin binding assay.
Integrin Signaling Pathway Overview
Integrin activation is a key step for ligand binding and is regulated by intracellular signaling pathways.
Caption: Simplified integrin inside-out and outside-in signaling.
Troubleshooting Logic Flow
A logical approach to diagnosing issues with your integrin binding assay.
Caption: A logical workflow for troubleshooting integrin binding assays.
References
- 1. Low-affinity integrin states have faster ligand-binding kinetics than the high-affinity state | eLife [elifesciences.org]
- 2. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 6. immudex.com [immudex.com]
- 7. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. journals.biologists.com [journals.biologists.com]
how to control for non-specific binding of Integrin antagonist 27
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Integrin antagonist 27. The information is designed to help control for non-specific binding and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule that acts as an antagonist for integrin αvβ3. It has a binding affinity of 18 nM for this target and is investigated for its potential as an anticancer agent.[1]
Q2: What is non-specific binding and why is it a concern when using this compound?
Non-specific binding refers to the interaction of this compound with molecules other than its intended target, integrin αvβ3. This can lead to inaccurate experimental results, such as an overestimation of the antagonist's potency or off-target effects that confound data interpretation. It is crucial to include proper controls to differentiate between specific binding to integrin αvβ3 and non-specific interactions.
Q3: What are the essential controls to include in my experiments to monitor non-specific binding?
To effectively control for non-specific binding, it is recommended to include the following in your experimental design:
-
Negative Control (Scrambled Peptide): Use a scrambled version of an RGD-containing peptide. These peptides have the same amino acid composition as active RGD peptides but in a different sequence, rendering them unable to bind specifically to the integrin. This helps to determine the level of binding that is not sequence-specific.
-
Unrelated Antagonist/Inhibitor: Employ an antagonist for a different receptor not expressed on your cells of interest to account for general compound-related non-specific effects.
-
Excess Unlabeled Antagonist: In competition assays, a high concentration of unlabeled this compound should be used to displace the labeled antagonist from its specific binding sites, thus revealing the level of non-specific binding.
-
Positive Control for Detachment: In cell adhesion assays, a chelating agent like EDTA can be used as a positive control for inducing cell detachment, confirming that the cells are capable of detaching under appropriate conditions.
Q4: Can this compound exhibit any activity other than antagonism?
Yes, it is important to be aware that some RGD-mimetic integrin antagonists can act as partial agonists at low concentrations. This paradoxical effect can sometimes lead to an increase in cell adhesion or signaling. Therefore, it is crucial to perform dose-response experiments to characterize the full activity profile of this compound in your specific experimental system.
Troubleshooting Guide: Non-Specific Binding of this compound
| Problem | Potential Cause | Recommended Solution |
| High background signal in binding assays | 1. Suboptimal blocking of non-specific sites: The blocking agent (e.g., BSA) may not be effectively preventing the antagonist from binding to the plate or other proteins. 2. Hydrophobic interactions: The antagonist may be non-specifically interacting with plastic surfaces. 3. Incorrect buffer composition: The pH or salt concentration of the buffer may be promoting non-specific interactions. | 1. Increase the concentration of the blocking agent (e.g., 1-3% BSA) or try a different blocking agent (e.g., casein). 2. Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers. 3. Optimize the buffer pH and ionic strength. |
| Inconsistent results between experiments | 1. Variability in cell health or density: Cells that are unhealthy or plated at inconsistent densities can lead to variable integrin expression and non-specific uptake of the compound. 2. Presence of serum in the assay medium: Serum contains extracellular matrix proteins (e.g., fibronectin, vitronectin) that can compete with this compound for binding to αvβ3. | 1. Ensure consistent cell passage number, viability, and plating density for all experiments. 2. Perform binding and adhesion assays in serum-free media to eliminate competition from endogenous ligands. |
| No displacement of labeled antagonist by excess unlabeled antagonist in competition assays | 1. The observed binding is predominantly non-specific: The labeled antagonist is binding to sites other than the specific integrin binding pocket. 2. Concentration of unlabeled antagonist is too low: An insufficient concentration of the unlabeled antagonist will not effectively compete for the specific binding sites. | 1. Re-evaluate your assay conditions and controls to minimize non-specific binding (see above). 2. Increase the concentration of the unlabeled antagonist by at least 100-fold over the labeled antagonist concentration. |
| Antagonist appears to increase cell adhesion at low concentrations | Partial agonistic activity: As an RGD-mimetic, the antagonist may be inducing a conformational change in the integrin that promotes adhesion at low occupancy levels. | 1. Perform a full dose-response curve to identify the concentration range where this effect occurs. 2. Clearly report this observation and consider its implications for your experimental conclusions. |
Quantitative Data Summary
| Parameter | Value | Target/System |
| Binding Affinity (Kd) | 18 nM | Integrin αvβ3 |
| Cytotoxicity IC50 | >20 µM | MDA-MB-435, MCF-7, NIH3T3, HEY, NCI-H1975 cancer cell lines[1] |
| Recommended Concentration for Scrambled RGD Peptide Control | 10-100 µg/mL | Cell Adhesion Assays |
| Recommended Concentration for EDTA (Positive Control for Detachment) | 2-10 mM | Cell Adhesion/Detachment Assays |
Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine IC50 of this compound
This protocol is a recommended procedure based on established methods for competitive integrin binding assays.
Materials:
-
Purified human integrin αvβ3
-
This compound
-
Labeled ligand (e.g., biotinylated vitronectin or a fluorescently labeled RGD peptide)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2
-
Blocking Buffer: Assay Buffer containing 1% BSA
-
96-well high-binding microplate
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with purified integrin αvβ3 (e.g., 1 µg/mL in Assay Buffer) overnight at 4°C.
-
Blocking: Wash the plate three times with Assay Buffer. Block non-specific binding sites by incubating each well with 200 µL of Blocking Buffer for 2 hours at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 50 µL of the antagonist dilutions to the appropriate wells.
-
Add 50 µL of the labeled ligand at a constant concentration (e.g., a concentration close to its Kd) to all wells.
-
For total binding, add 50 µL of Assay Buffer instead of the antagonist.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled ligand (e.g., 1000-fold excess of unlabeled vitronectin or this compound).
-
-
Incubation: Incubate the plate for 3 hours at room temperature with gentle agitation.
-
Washing: Wash the plate three times with Assay Buffer to remove unbound reagents.
-
Detection:
-
If using a biotinylated ligand, add streptavidin-HRP conjugate and incubate for 1 hour. After washing, add a suitable substrate and measure the absorbance.
-
If using a fluorescently labeled ligand, measure the fluorescence directly using a plate reader.
-
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of the antagonist and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Cell Adhesion Assay to Evaluate the Effect of this compound
Materials:
-
Cells expressing integrin αvβ3 (e.g., U87MG glioblastoma cells)
-
This compound
-
Scrambled RGD peptide (negative control)
-
EDTA (positive control for detachment)
-
Serum-free cell culture medium
-
Fibronectin or vitronectin
-
96-well tissue culture plates
-
Calcein-AM or other suitable cell viability stain
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with fibronectin or vitronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment:
-
In separate tubes, pre-incubate the cell suspension with different concentrations of this compound, the scrambled RGD peptide, or vehicle control for 30 minutes at 37°C.
-
-
Cell Seeding: Add 100 µL of the treated cell suspension to each coated well.
-
Adhesion: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantification:
-
Add 100 µL of serum-free medium containing Calcein-AM to each well and incubate for 30 minutes at 37°C.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis: Normalize the fluorescence of treated wells to the vehicle control to determine the percentage of cell adhesion.
Visualizations
Caption: Integrin αvβ3 signaling pathway and the inhibitory action of Antagonist 27.
Caption: Troubleshooting workflow for addressing high non-specific binding.
References
Technical Support Center: Refining Protocols for Long-Term Studies with Integrin Antagonist 27
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Integrin antagonist 27 in long-term studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that specifically targets and inhibits the αvβ3 integrin receptor with a high binding affinity, exhibiting an IC50 of 18 nM. Its primary mechanism of action involves blocking the interaction between the αvβ3 integrin and its ligands in the extracellular matrix (ECM). This disruption interferes with downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival. As αvβ3 integrin is often overexpressed on cancer cells and activated endothelial cells during angiogenesis, this compound is investigated as a potential anti-cancer agent.[1]
Q2: What are the initial recommended concentrations for in vitro studies with this compound?
A2: For initial in vitro experiments, it is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay. Based on its high binding affinity, a starting concentration range from nanomolar to low micromolar is recommended. For example, in studies with other small molecule αvβ3 antagonists, concentrations ranging from 1 nM to 20 µM have been used to observe effects on cell viability, adhesion, and migration.[2][3]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound has a molecular weight of 444.44 g/mol . For in vitro use, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. Always ensure the antagonist is fully dissolved before use.
Q4: How frequently should the cell culture media containing this compound be replaced in long-term experiments?
A4: The stability of small molecule inhibitors in cell culture can vary. Factors such as temperature, pH, and cellular metabolism can lead to degradation and a decrease in effective concentration over time. For long-term in vitro studies (e.g., several days to weeks), it is recommended to replace the media with fresh this compound every 48 to 72 hours to ensure a consistent and effective concentration of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during long-term studies with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Diminished or loss of antagonist effect over time | 1. Degradation of the antagonist: Small molecules can be unstable in culture media over extended periods. 2. Cellular metabolism: Cells may metabolize the antagonist into inactive forms. 3. Development of cellular resistance: Prolonged exposure can lead to compensatory mechanisms, such as upregulation of the target integrin or activation of alternative signaling pathways.[4][5][6][7][8] | 1. Increase media replenishment frequency: Change the media with freshly prepared antagonist every 24-48 hours. 2. Verify antagonist concentration: Use analytical methods like HPLC to determine the concentration of the active compound in the culture media over time. 3. Monitor integrin expression: Use flow cytometry or Western blotting to check for changes in αvβ3 integrin levels on the cell surface. 4. Investigate alternative pathways: Assess the activation of other integrins or related signaling molecules. |
| Inconsistent results between experiments | 1. Variability in stock solution: Improper storage or multiple freeze-thaw cycles can degrade the stock solution. 2. Inconsistent cell density: Variations in cell number can alter the effective antagonist-to-cell ratio. 3. Contamination: Mycoplasma or other contaminants can affect cellular responses. | 1. Prepare fresh stock solutions: Aliquot and store stock solutions properly. Avoid using old stocks. 2. Maintain consistent cell seeding and confluency: Standardize cell plating procedures. 3. Regularly test for contamination: Use a mycoplasma detection kit. |
| Paradoxical increase in cell migration or survival at low concentrations | Agonistic effect: Some integrin antagonists can act as partial agonists at low, sub-inhibitory concentrations, paradoxically promoting integrin activation and downstream signaling.[9][10][11] | 1. Perform a detailed dose-response analysis: Identify the optimal concentration range that consistently produces an inhibitory effect. 2. Use a "pure" antagonist as a control if available: Compare the effects with an antagonist known not to have partial agonist activity.[9][10][11] |
| Changes in cell morphology unrelated to expected antagonist effect | 1. Off-target effects: The antagonist may be interacting with other cellular targets. 2. Toxicity of the antagonist or solvent: High concentrations can lead to cellular stress and morphological changes. | 1. Perform target engagement assays: Confirm that the antagonist is binding to αvβ3 integrin at the concentrations used. 2. Conduct cytotoxicity assays: Determine the toxic concentration range for your cell line. 3. Include a vehicle control: Ensure that the solvent (e.g., DMSO) is not causing the observed effects. |
Experimental Protocols
In Vitro Cell Adhesion Assay
This assay measures the ability of this compound to inhibit the attachment of cells to an ECM-coated surface.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., Vitronectin, Fibronectin)
-
Bovine Serum Albumin (BSA)
-
This compound
-
Cell line expressing αvβ3 integrin
-
Calcein-AM or Crystal Violet stain
-
Plate reader
Methodology:
-
Coating: Coat the wells of a 96-well plate with an ECM protein solution (e.g., 10 µg/mL Vitronectin in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with a 1% BSA solution in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free media.
-
Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Seeding: Add the cell suspension to the coated and blocked wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
Calcein-AM: Add Calcein-AM solution and incubate for 30 minutes. Measure fluorescence with a plate reader.
-
Crystal Violet: Fix the cells with 4% paraformaldehyde, stain with 0.1% crystal violet, and then solubilize the dye. Measure absorbance with a plate reader.
-
-
Analysis: Calculate the percentage of cell adhesion relative to the vehicle control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tip or a culture-insert
-
This compound
-
Microscope with a camera
Methodology:
-
Cell Seeding: Seed cells in a culture plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip or by removing a culture-insert.
-
Treatment: Wash the wells to remove detached cells and add media containing different concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at various time points (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Boyden Chamber Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix in the presence of this compound.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel or other basement membrane extract
-
This compound
-
Chemoattractant (e.g., media with 10% FBS)
-
Cotton swabs
-
DAPI or Crystal Violet stain
Methodology:
-
Coating: Coat the apical side of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Chamber Setup: Place the coated inserts into the wells of a 24-well plate containing media with a chemoattractant in the lower chamber.
-
Cell Seeding: Pre-treat cells with this compound or a vehicle control, and then seed them into the upper chamber in serum-free media.
-
Incubation: Incubate the plate for 12-48 hours to allow for cell invasion.
-
Removal of Non-invading Cells: Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Staining and Counting: Fix and stain the invading cells on the lower surface of the membrane with DAPI or crystal violet. Count the number of stained cells in several fields of view under a microscope.
-
Analysis: Compare the number of invading cells in the antagonist-treated groups to the vehicle control.
Quantitative Data Summary
Table 1: In Vitro Efficacy of αvβ3 Integrin Antagonists
| Antagonist | Type | Target Integrin(s) | Binding Affinity (IC50) | In Vitro Effects |
| This compound | Small Molecule | αvβ3 | 18 nM | Anticancer agent, often used with Paclitaxel[1] |
| Cilengitide | Cyclic Peptide | αvβ3, αvβ5 | 0.61 nM (αvβ3), 8.4 nM (αvβ5)[12] | Inhibits endothelial cell attachment and migration; induces apoptosis in tumor cells.[12] |
| SCH221153 | Peptidomimetic | αvβ3, αvβ5 | 3.2 nM (αvβ3), 1.7 nM (αvβ5)[1] | Highly selective for αv-dependent integrins.[1] |
| Etaracizumab (LM609) | Monoclonal Antibody | αvβ3 | Not specified | Sterically hinders ligand binding; induces NK cell-mediated cytotoxicity.[12] |
Table 2: In Vivo Efficacy of αvβ3 Integrin Antagonists in Xenograft Models
| Antagonist | Tumor Model | Dosing Schedule | Outcome |
| CNTO 95 | Human Melanoma | 10 mg/kg (3 times/week) | ~80% inhibition of tumor growth.[1] |
| Cilengitide | Breast Cancer (with radioimmunotherapy) | Not specified | 53% increased efficacy of radioimmunotherapy.[1] |
| S247 | Glioma, Epidermoid, Prostate Cancer (with radiotherapy) | Not specified | Enhanced anti-angiogenic and anti-tumor effects.[1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified αvβ3 integrin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: A logical workflow for troubleshooting diminished efficacy of this compound in long-term studies.
References
- 1. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of αvβ3 Integrin in Cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The Role of αvβ3 Integrin in Cancer Therapy Resistance | Semantic Scholar [semanticscholar.org]
- 7. Integrin αvβ3 Is a Master Regulator of Resistance to TKI-Induced Ferroptosis in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of αvβ3 Integrin in Cancer Therapy Resistance [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to Integrin αvβ3 Antagonists: Validating Inhibitory Efficacy
For Researchers, Scientists, and Drug Development Professionals
Integrin αvβ3 has emerged as a critical therapeutic target in various pathologies, including cancer angiogenesis, metastasis, and fibrosis.[1] This guide provides an objective comparison of the inhibitory effects of various antagonists on αvβ3, with a focus on validating their performance through established experimental protocols. We will use the peptide antagonist HSDVHK-NH2 TFA as a primary example and compare it with other notable antagonists.
Comparative Efficacy of Integrin αvβ3 Antagonists
The inhibitory potential of different classes of αvβ3 antagonists can be quantified and compared using various in vitro assays. The table below summarizes the binding affinities and observed in vitro effects of a selection of these compounds.
| Antagonist | Type | Target Integrin(s) | Binding Affinity (IC50) | In Vitro Effects |
| HSDVHK-NH2 TFA | Peptide | αvβ3 | 2.414 pM for αvβ3-vitronectin interaction; 25.72 nM for αvβ3-GRGDSP interaction[1] | Dose-dependently inhibits HUVEC proliferation and bFGF-induced cell migration[1] |
| Cilengitide | Cyclic Peptide | αvβ3, αvβ5 | 4 nM (αvβ3), 79 nM (αvβ5)[2] | Inhibits endothelial cell attachment and migration; induces apoptosis in tumor cells[1] |
| SB273005 | Non-peptide | αvβ3, αvβ5 | Ki of 1.2 nM (αvβ3) and 0.3 nM (αvβ5)[2] | Blocks binding of integrins to the RGD sequence[3] |
| Etaracizumab (LM609) | Monoclonal Antibody | αvβ3 | Not explicitly found | Sterically hinders ligand binding; induces NK cell-mediated cytotoxicity; inhibits tumor cell proliferation and invasion[1] |
| Abituzumab (DI17E6) | Monoclonal Antibody | Pan-αv (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8) | Not explicitly found | Blocks ligand binding to multiple αv integrins[1] |
| TDI-4161 | Small Molecule | αvβ3 | 0.042 µM (fibronectin adhesion), 0.050 µM (vitronectin adhesion)[4][5] | Pure antagonist that does not induce receptor extension[4][5] |
Experimental Protocols for Validating Inhibitory Effects
The validation of an integrin antagonist's efficacy relies on a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Cell Adhesion Assay
This assay measures the ability of an antagonist to block the binding of cells expressing αvβ3 to a substrate coated with an αvβ3 ligand, such as vitronectin or fibronectin.
-
Materials: 96-well plates, αvβ3-expressing cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, U87 glioma cells), extracellular matrix (ECM) protein (e.g., vitronectin, fibrinogen), antagonist compound, cell labeling dye (e.g., Calcein-AM), plate reader.
-
Protocol:
-
Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL vitronectin in PBS) and incubate overnight at 4°C.
-
Wash the wells with PBS to remove unbound protein and block non-specific binding with 1% BSA in PBS for 1 hour at 37°C.
-
Label the αvβ3-expressing cells with a fluorescent dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in a serum-free medium.
-
Pre-incubate the cells with varying concentrations of the integrin antagonist for 30 minutes at 37°C.
-
Add the cell-antagonist mixture to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the concentration of the antagonist that inhibits 50% of cell adhesion (IC50).
-
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of an antagonist on the migration of cells towards a chemoattractant through a porous membrane.
-
Materials: Boyden chamber apparatus with porous inserts (e.g., 8 µm pores), chemoattractant (e.g., bFGF, VEGF), αvβ3-expressing cells, antagonist compound, cell staining solution (e.g., Crystal Violet).
-
Protocol:
-
Place the porous inserts into the wells of a 24-well plate.
-
Add a medium containing a chemoattractant to the lower chamber.
-
Resuspend the cells in a serum-free medium containing different concentrations of the antagonist.
-
Add the cell-antagonist suspension to the upper chamber (the insert).
-
Incubate for 4-24 hours at 37°C to allow for cell migration through the membrane.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Compare the number of migrated cells in the presence and absence of the antagonist.
-
Cell Proliferation Assay
This assay determines the impact of the antagonist on the proliferation of cells, which is often dependent on integrin-mediated signaling.
-
Materials: 96-well plates, αvβ3-expressing cells, antagonist compound, proliferation reagent (e.g., MTT, WST-1), plate reader.
-
Protocol:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of the antagonist.
-
Incubate for a period of 24-72 hours.
-
Add the proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader, which correlates with the number of viable cells.
-
Determine the concentration of the antagonist that inhibits cell proliferation by 50% (IC50).
-
Visualizing αvβ3 Signaling and Experimental Validation
Diagrams can effectively illustrate complex biological pathways and experimental workflows.
Caption: Integrin αvβ3 signaling pathway and point of inhibition.
Caption: Workflow for validating an αvβ3 integrin antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Integrin Antagonist 27 and Other αvβ3 Inhibitors for Researchers
In the landscape of cancer research and drug development, integrin αvβ3 has emerged as a critical target due to its significant role in tumor angiogenesis, metastasis, and survival. This guide provides a comparative analysis of Integrin Antagonist 27, a notable small molecule αvβ3 inhibitor, alongside other prominent inhibitors of this receptor. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Overview of this compound
This compound is a small molecule that demonstrates high-affinity binding to the αvβ3 integrin receptor, with a reported affinity of 18 nM.[1] It is under investigation as a potential anticancer agent, with the ability to be conjugated with chemotherapeutics like Paclitaxel to specifically target αvβ3-positive metastatic cancer cells.[1]
Comparative Analysis of αvβ3 Inhibitors
The following tables summarize the in vitro and in vivo performance of this compound in comparison to other well-characterized αvβ3 inhibitors. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Inhibitory Activity of αvβ3 Antagonists
| Compound | Target(s) | Assay Type | Cell Line/System | IC50 / Binding Affinity | Reference |
| This compound | αvβ3 | Receptor Binding | Purified αvβ3 | 18 nM (Affinity) | [1] |
| This compound | αvβ3 | Cell Viability | MDA-MB-435, MCF-7, NIH3T3, HEY, NCI-H1975 | >20 µM | Dayam R, et al. 2006 |
| Cilengitide | αvβ3, αvβ5 | Cell-free | Purified αvβ3/αvβ5 | 4.1 nM (αvβ3), 79 nM (αvβ5) | Request PDF |
| Cilengitide | αvβ3, αvβ5 | Cell Adhesion | - | 0.4 µM (inhibition) | [2] |
| MK-0429 | αvβ3 | Cell-free | Purified αvβ3 | 80 nM | Adooq Bioscience |
| SB-273005 | αvβ3, αvβ5 | Receptor Binding | Purified αvβ3/αvβ5 | 1.2 nM (Ki, αvβ3), 0.3 nM (Ki, αvβ5) | MedChemExpress |
| Cyclo(-RGDfK) | αvβ3 | Cell-free | Purified αvβ3 | 0.94 nM | MedChemExpress |
Table 2: In Vivo Efficacy of αvβ3 Antagonists
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| NDAT (αvβ3 antagonist) | Pancreatic Cancer (Orthotopic) | Mouse | Not Specified | Enhanced anti-tumor and anti-inflammatory efficacy of cisplatin. | Frontiers |
| XT199 (αvβ3 antagonist) | Pancreatic Cancer (Orthotopic) | Mouse | Not Specified | Enhanced anti-tumor and anti-inflammatory efficacy of cisplatin. | Frontiers |
| Cilengitide | Glioblastoma (Orthotopic) | Mouse | Not Specified | Suppressed tumor cell migration and angiogenesis. | [2] |
| Cilengitide | Melanoma (Subcutaneous) | Mouse | Not Specified | In combination with anti-PD1 therapy, reduced tumor growth and extended survival. | [3] |
Experimental Methodologies
Detailed protocols for key experiments are provided below to facilitate the replication and validation of findings.
αvβ3 Integrin Receptor Binding Assay
This assay is designed to determine the binding affinity of a test compound to the purified αvβ3 integrin receptor.
Materials:
-
Purified human αvβ3 integrin protein
-
Biotinylated vitronectin (or other RGD-containing ligand)
-
Streptavidin-coated microplates
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)
-
Detection antibody (e.g., anti-vitronectin antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Plate reader
Protocol:
-
Coat streptavidin-coated microplates with biotinylated vitronectin overnight at 4°C.
-
Wash the plates to remove unbound vitronectin.
-
Block non-specific binding sites with a suitable blocking buffer.
-
Add purified αvβ3 integrin protein to the wells.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for a specified period to allow for competitive binding.
-
Wash the plates to remove unbound components.
-
Add a primary antibody against the ligand (vitronectin) or the integrin.
-
Add a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the signal using a plate reader.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC50) is calculated. For affinity (Kd), saturation binding analysis is performed.
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit cell adhesion to an extracellular matrix (ECM) protein.
Materials:
-
Cancer cell line expressing αvβ3 (e.g., U87MG glioblastoma, M21 melanoma)
-
ECM protein (e.g., vitronectin, fibronectin)
-
96-well tissue culture plates
-
Test compounds
-
Cell labeling dye (e.g., Calcein-AM)
-
Fluorescence plate reader
Protocol:
-
Coat the wells of a 96-well plate with the ECM protein and incubate overnight at 4°C.
-
Block non-specific binding sites.
-
Label the cells with a fluorescent dye.
-
Pre-incubate the labeled cells with various concentrations of the test compound.
-
Seed the pre-incubated cells onto the ECM-coated plate.
-
Allow the cells to adhere for a specified time (e.g., 1-2 hours) at 37°C.
-
Wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of adhesion inhibition relative to the untreated control.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Test compound and vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Experimental Workflows
Visual representations of the αvβ3 integrin signaling pathway and a typical experimental workflow for inhibitor screening are provided below using Graphviz.
Caption: αvβ3 Integrin Signaling Pathway.
Caption: Experimental Workflow for αvβ3 Inhibitor Screening.
References
Cross-Validation of Integrin Antagonist 27 Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of Integrin antagonist 27, a small molecule inhibitor of αvβ3 integrin, across various cell lines. The data presented here is intended to assist researchers in evaluating its potential as a therapeutic agent and to provide detailed methodologies for reproducing and expanding upon these findings.
Executive Summary
This compound is a potent and selective inhibitor of the αvβ3 integrin, a cell surface receptor critically involved in cell adhesion, migration, and signaling.[1] Dysregulation of αvβ3 integrin activity is implicated in various pathological processes, including tumor growth, metastasis, and angiogenesis, making it a compelling target for anticancer therapies. This guide summarizes the known activity of this compound in different cancer cell lines and provides detailed experimental protocols for assessing its efficacy.
Comparative Activity of this compound
The inhibitory activity of this compound has been evaluated in a panel of human cancer cell lines. The available data indicates that while the antagonist demonstrates high binding affinity to the αvβ3 integrin, its cytotoxic effect, as measured by IC50 values, is observed at concentrations greater than 20 µM in the tested cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-435 | Breast Cancer | > 20 | [Dayam R, et al. 2006] |
| MCF-7 | Breast Cancer | > 20 | [Dayam R, et al. 2006] |
| HEY | Ovarian Cancer | > 20 | [Dayam R, et al. 2006] |
| NCI-H1975 | Lung Cancer | > 20 | [Dayam R, et al. 2006] |
| NIH3T3 | Mouse Fibroblast | > 20 | [Dayam R, et al. 2006] |
Note: The IC50 values indicate the concentration of the antagonist required to inhibit 50% of the cell viability. A higher IC50 value suggests lower cytotoxic potency under the tested conditions. The consistent IC50 of >20 µM across different cancer cell lines suggests that while this compound is a potent binder to its target, it may not be directly cytotoxic at lower concentrations. Its therapeutic potential may lie in its ability to inhibit cell adhesion and migration, processes that are crucial for cancer metastasis.
Experimental Protocols
Cell Adhesion Assay
This protocol details a common method to assess the ability of this compound to inhibit cell adhesion to an extracellular matrix (ECM) protein, which is a primary function of αvβ3 integrin.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., Vitronectin, Fibronectin)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Test cell lines (e.g., MDA-MB-435, U87MG)
-
Cell culture medium
-
This compound
-
Calcein-AM (or other fluorescent cell stain)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with an ECM protein solution (e.g., 10 µg/mL Vitronectin in PBS) and incubate overnight at 4°C.
-
The following day, wash the wells twice with PBS to remove any unbound protein.
-
Block non-specific binding by adding a solution of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells again twice with PBS.
-
-
Cell Preparation:
-
Harvest the desired cell line and resuspend in serum-free cell culture medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Label the cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in serum-free medium.
-
In a separate plate, pre-incubate the fluorescently labeled cells with the different concentrations of this compound for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Add 100 µL of the cell/antagonist mixture to each well of the ECM-coated plate.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
The percentage of adhesion inhibition is calculated relative to the vehicle control.
-
Signaling Pathway and Experimental Workflow
αvβ3 Integrin Signaling Pathway
This compound functions by blocking the interaction of αvβ3 integrin with its extracellular ligands. This disruption interferes with the downstream signaling cascade that is crucial for cell survival, proliferation, and migration. A key player in this pathway is the Focal Adhesion Kinase (FAK). Upon integrin-ligand binding, FAK is recruited to focal adhesions and autophosphorylated, initiating a signaling cascade that involves pathways such as PI3K/Akt and MAPK/ERK. By preventing the initial ligand binding, this compound is expected to inhibit the phosphorylation and activation of FAK.[2][3][4]
Caption: αvβ3 integrin signaling pathway and the inhibitory action of Antagonist 27.
Experimental Workflow for Assessing Antagonist Activity
The following workflow outlines the key steps to characterize the activity of this compound in different cell lines.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Discovery of small molecule integrin alphavbeta3 antagonists as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Focal Adhesion Kinase Using Inhibitors of Protein-Protein Interactions [mdpi.com]
- 4. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Integrin Antagonists: A Comparative Analysis of Integrin Antagonist 27 and Cilengitide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key integrin antagonists, Integrin Antagonist 27 (also known as AV-38/398) and Cilengitide. This analysis is supported by available experimental data to delineate their respective pharmacological profiles.
Integrin receptors, key mediators of cell-matrix and cell-cell interactions, play a pivotal role in tumor progression, angiogenesis, and metastasis. Their significance in oncology has led to the development of numerous antagonists, with this compound and Cilengitide emerging as notable small molecule and cyclic peptide inhibitors, respectively. This guide delves into a comparative analysis of their mechanism of action, binding affinity, in vitro efficacy, and provides an overview of relevant experimental methodologies.
At a Glance: Key Quantitative Data
To facilitate a direct comparison, the following tables summarize the available quantitative data for this compound and Cilengitide.
| Compound | Chemical Class | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Small Molecule | C₂₄H₂₀N₄O₅ | 444.44 |
| Cilengitide | Cyclic Pentapeptide | C₂₇H₄₀N₈O₇ | 588.66 |
Table 1: General Properties of this compound and Cilengitide.
| Compound | Target Integrins | Binding Affinity (IC₅₀/Ki) |
| This compound | αvβ3 | 18 nM (Affinity)[1] |
| αvβ5, α5β1 | Data not available in published literature. | |
| Cilengitide | αvβ3 | 0.61 nM - 4.1 nM (IC₅₀) |
| αvβ5 | 8.4 nM - 79 nM (IC₅₀) | |
| α5β1 | 14.9 nM (IC₅₀) |
Table 2: Comparative Binding Affinities of this compound and Cilengitide. Note: Data for this compound is from a single source and specifies 'affinity' without detailing the assay type (e.g., cell-free vs. cell-based). Cilengitide data is derived from cell-free assays, providing a more direct measure of target engagement.
| Cell Line | Cancer Type | This compound (AV-38/398) IC₅₀ (µM) | Cilengitide IC₅₀ (µM) |
| HUVEC | Endothelial | ~0.25 | Less efficient than AV-38/398 |
| 518A2 | Melanoma | 8.7 | 9.1 |
| A375 | Melanoma | 1.6 - 3.4 | 0.5 - 9.1 |
| HT-29 | Colon Adenocarcinoma | Non-responsive | Effective |
Table 3: In Vitro Anti-proliferative Activity of this compound (AV-38/398) and Cilengitide in Various Cell Lines. Data is based on 72-hour treatments. The differential sensitivity of HT-29 cells, which lack αvβ3 but express αvβ5, suggests a higher selectivity of this compound for αvβ3.
Mechanism of Action and Signaling Pathways
Both this compound and Cilengitide function by competitively inhibiting the binding of extracellular matrix (ECM) proteins, such as vitronectin, to αv integrins on the cell surface. This disruption of integrin-ligand interactions triggers a cascade of intracellular events, ultimately leading to anti-cancer effects.
A primary consequence of this inhibition is the induction of anoikis , a form of programmed cell death that occurs when anchorage-dependent cells detach from the surrounding ECM. This is particularly relevant for endothelial cells during angiogenesis and for metastatic cancer cells.
The downstream signaling pathways affected by both antagonists include the Focal Adhesion Kinase (FAK), Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for cell proliferation, survival, and migration. By inhibiting these pathways, the antagonists effectively suppress key processes that drive tumor progression.
Figure 1: Signaling Pathway of Integrin Antagonists. This diagram illustrates the mechanism by which this compound and Cilengitide inhibit αv integrins, leading to the disruption of cell adhesion and downstream signaling pathways, ultimately resulting in anoikis, and reduced cell migration and proliferation.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparative analysis of this compound and Cilengitide.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to an ECM-coated surface in the presence of an inhibitor.
Figure 2: Cell Adhesion Assay Workflow. This diagram outlines the key steps in a cell adhesion assay used to evaluate the efficacy of integrin antagonists.
Detailed Protocol:
-
Plate Coating: 96-well plates are coated with an ECM protein, such as vitronectin or fibronectin (typically 1-10 µg/mL in PBS), overnight at 4°C.
-
Blocking: The following day, the coating solution is removed, and the wells are blocked with a solution of bovine serum albumin (BSA) (e.g., 1% in PBS) for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: The cell line of interest is harvested, washed, and resuspended in a serum-free medium.
-
Treatment: The cell suspension is pre-incubated with varying concentrations of the integrin antagonist (this compound or Cilengitide) for a specified time (e.g., 30 minutes at 37°C).
-
Seeding: The treated cells are then seeded onto the coated and blocked 96-well plates and incubated for a period to allow for adhesion (e.g., 1-2 hours at 37°C).
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: The remaining adherent cells are fixed and stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured using a plate reader to quantify the number of adherent cells.
Transwell Migration Assay
This assay assesses the ability of an antagonist to inhibit the migration of cells through a porous membrane towards a chemoattractant.
Figure 3: Transwell Migration Assay Workflow. This diagram illustrates the procedure for a transwell migration assay to test the inhibitory effects of integrin antagonists on cell motility.
Detailed Protocol:
-
Chamber Setup: A chemoattractant, such as fetal bovine serum (FBS), is added to the lower chamber of a 24-well plate. A Transwell insert with a porous membrane (e.g., 8 µm pores) is then placed into the well.
-
Cell Preparation: Cells are harvested and resuspended in a serum-free medium.
-
Treatment and Seeding: The integrin antagonist is added to the cell suspension at various concentrations. The treated cells are then seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a sufficient time to allow for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed using a cotton swab.
-
Staining and Quantification: The migrated cells on the lower surface of the membrane are fixed with methanol and stained with a solution like crystal violet. The number of migrated cells is then counted under a microscope in several random fields.
In Vivo Efficacy
Conclusion
Both this compound and Cilengitide demonstrate promise as inhibitors of integrin-mediated processes crucial for cancer progression. The available data suggests that this compound (AV-38/398) is a potent inhibitor of αvβ3, with its anti-proliferative effects in cell-based assays occurring at concentrations that align well with its reported binding affinity. Cilengitide, a well-characterized cyclic peptide, exhibits a broader spectrum of activity against αvβ3, αvβ5, and α5β1 integrins with high affinity.
The choice between these antagonists in a research or drug development context would depend on the specific integrin profile of the cancer type being targeted and the desired selectivity. Further preclinical and clinical investigation into the pharmacokinetics, in vivo efficacy, and safety profile of this compound is warranted to fully elucidate its therapeutic potential relative to more established integrin inhibitors like Cilengitide.
References
specificity of Integrin antagonist 27 versus other integrin subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding specificity of Integrin Antagonist 27 (also known as Compound 27) for its primary target, integrin αvβ3, versus other integrin subtypes. The data presented is derived from key experimental findings to assist researchers in evaluating its potential for targeted therapeutic applications.
Executive Summary
This compound is a potent and highly selective small molecule inhibitor of the integrin αvβ3, a receptor centrally involved in angiogenesis, tumor metastasis, and bone resorption.[1][2] Experimental data demonstrates that this antagonist exhibits a nanomolar binding affinity for αvβ3 while displaying significantly lower to negligible activity against other closely related integrin subtypes. This high degree of selectivity makes this compound a valuable tool for specifically investigating αvβ3-mediated biological processes and a promising candidate for targeted cancer therapy.
Data Presentation: Specificity Profile of this compound
The following table summarizes the inhibitory activity of this compound against various human integrin subtypes. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the integrin's binding activity. A lower IC50 value indicates a higher potency.
| Integrin Subtype | IC50 (nM) | Ligand Used in Assay |
| αvβ3 | 18 | Echistatin |
| αvβ5 | > 10,000 | Vitronectin |
| α5β1 | > 10,000 | Fibronectin |
| αIIbβ3 | > 10,000 | Fibrinogen |
Data sourced from Dayam R, et al. J Med Chem. 2006.
As the data illustrates, this compound is highly potent against αvβ3, with an IC50 of 18 nM. In contrast, its inhibitory activity against αvβ5, α5β1, and αIIbβ3 is more than 550-fold weaker, with IC50 values exceeding 10,000 nM. This demonstrates a remarkable selectivity for the αvβ3 subtype.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the procedures described in the primary literature.
Solid-Phase Integrin Binding Assay
This assay was utilized to determine the IC50 values of this compound against a panel of purified human integrin receptors.
Materials:
-
Purified human integrin receptors (αvβ3, αvβ5, α5β1, αIIbβ3)
-
Biotinylated ligands: Echistatin (for αvβ3), Vitronectin (for αvβ5), Fibronectin (for α5β1), Fibrinogen (for αIIbβ3)
-
This compound (Compound 27)
-
96-well microtiter plates
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, and 0.1% BSA
-
Streptavidin-alkaline phosphatase conjugate
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Plate reader
Procedure:
-
Coating: 96-well microtiter plates were coated with 100 µL of a 10 µg/mL solution of the respective purified human integrin receptor overnight at 4°C.
-
Blocking: The plates were washed with assay buffer and then blocked with 1% BSA in assay buffer for 2 hours at room temperature to prevent non-specific binding.
-
Competition: A serial dilution of this compound was prepared. 25 µL of each antagonist concentration was added to the wells, followed by 25 µL of the respective biotinylated ligand at a concentration of 10 nM. The plate was incubated for 3 hours at room temperature with gentle shaking.
-
Detection: The plates were washed three times with assay buffer. 100 µL of streptavidin-alkaline phosphatase conjugate (1:1000 dilution in assay buffer) was added to each well and incubated for 1 hour at room temperature.
-
Substrate Addition: After another three washes, 100 µL of pNPP substrate was added to each well.
-
Data Acquisition: The absorbance was measured at 405 nm using a plate reader. The IC50 values were calculated by non-linear regression analysis of the competition curves.
Visualizations
Integrin αvβ3 Signaling Pathway
The following diagram illustrates the central role of integrin αvβ3 in mediating cell adhesion, migration, and survival signals, which are key processes in angiogenesis and tumor progression. This compound blocks the initial ligand binding step in this cascade.
Caption: Integrin αvβ3 signaling pathway and the inhibitory action of Antagonist 27.
Experimental Workflow for Integrin Binding Assay
This diagram outlines the sequential steps of the solid-phase integrin binding assay used to determine the specificity of this compound.
Caption: Workflow of the solid-phase competitive integrin binding assay.
References
In Vivo Anti-Cancer Efficacy: A Comparative Analysis of Integrin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-cancer effects of three prominent integrin antagonists: Cilengitide, Volociximab, and Intetumumab. These agents represent different approaches to targeting integrin pathways, which are crucial for tumor growth, angiogenesis, and metastasis. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the underlying biological pathways and experimental workflows.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative data from preclinical in vivo studies for Cilengitide, Volociximab, and Intetumumab, focusing on their effects on tumor growth, angiogenesis, and metastasis.
Table 1: In Vivo Tumor Growth Inhibition
| Integrin Antagonist | Target Integrin(s) | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| Cilengitide | αvβ3 & αvβ5 | Nude Mice (Xenograft) | Glioblastoma (U87MG) | Daily intraperitoneal injection | Maintained tumor volume at 1-2 mm³ vs. control growth to 120 mm³ | [1] |
| Nude Mice (Xenograft) | Breast Cancer (HBT 3477) | 250 µ g/dose , 6 doses | Did not alter tumor growth alone, but increased radioimmunotherapy cure rate from 15% to 53% | [2] | ||
| Volociximab | α5β1 | New Zealand White Rabbits | VX2 Carcinoma | 10 mg/kg, intravenous, twice weekly | Significantly inhibited tumor growth of both subcutaneous and intramuscular tumors | [3][4][5] |
| Intetumumab (CNTO 95) | Pan-αv | Nude Rats (Xenograft) | Melanoma | 10 mg/kg, once weekly | Reduced final tumor weight by >99% | [6] |
| Nude Mice (Xenograft) | Melanoma | 10 mg/kg, 3 times/week | Inhibited tumor growth by ~80% | [6] |
Table 2: In Vivo Effects on Angiogenesis and Metastasis
| Integrin Antagonist | Endpoint | Animal Model | Cancer Type | Dosing Regimen | Outcome | Citation(s) |
| Cilengitide | Angiogenesis (CD31 staining) | Nude Mice (Xenograft) | Glioblastoma (U87MG) | Daily intraperitoneal injection | Kept CD31 staining low, indicating suppression of angiogenesis | [1][7] |
| Volociximab | Angiogenesis (Blood Vessel Density) | New Zealand White Rabbits | VX2 Carcinoma | 10 mg/kg, intravenous, twice weekly | Correlated with decreased blood vessel density within tumors | [3][5] |
| Intetumumab (CNTO 95) | Metastasis (Lung) | Nude Rats (Xenograft) | Non-Small Cell Lung Cancer (A549) | 10 mg/kg, intraperitoneal, once weekly for 60 days | Significantly reduced lung metastasis; only 4 of 9 rats developed metastases | [8][9][10] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vivo experiments cited in the comparison.
Subcutaneous Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous tumor model in immunocompromised mice, a common method for evaluating the efficacy of anti-cancer agents.
Materials:
-
Human cancer cells (e.g., U87MG glioblastoma, A549 lung cancer)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take-rate)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Integrin antagonist (e.g., Cilengitide) and vehicle control
Procedure:
-
Cell Preparation: Culture human cancer cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 5 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.
-
Animal Preparation and Tumor Implantation: Anesthetize the mice. Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the integrin antagonist (e.g., Cilengitide at 50 mg/kg) or vehicle control via the specified route (e.g., intraperitoneal injection) and schedule (e.g., daily).[11]
In Vivo Metastasis Assay (Lung Colonization)
This protocol is used to assess the effect of a therapeutic agent on the colonization of cancer cells in the lungs following intravenous injection.
Materials:
-
Human cancer cells (e.g., A549 non-small cell lung cancer)
-
Immunocompromised animals (e.g., nude rats)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Integrin antagonist (e.g., Intetumumab) and vehicle control
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of cancer cells in sterile PBS as described in the xenograft protocol.
-
Intravenous Injection: Inject the cancer cells (e.g., 1 x 10^6 cells in 200 µL) into the lateral tail vein of the animals. This introduces the cells directly into the bloodstream, from where they can travel to and colonize the lungs.
-
Treatment Administration: Administer the integrin antagonist (e.g., Intetumumab at 10 mg/kg) or vehicle control according to the planned dosing regimen (e.g., once weekly intraperitoneal injections).[9]
-
Metastasis Assessment: After a predetermined period (e.g., 60 days), euthanize the animals.[9]
-
Ex Vivo Analysis: Excise the lungs and fix them in Bouin's solution. The number of metastatic nodules on the lung surface can then be counted under a dissecting microscope. For more detailed analysis, lungs can be sectioned and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
Microvessel Density Analysis
This protocol describes the use of immunohistochemistry to quantify the density of blood vessels within a tumor, a common method for assessing angiogenesis.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Primary antibody against an endothelial cell marker (e.g., anti-CD31)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate the tumor tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen. For CD31, a common method is to use a citrate-based buffer (pH 6.0).
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary anti-CD31 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the sections and mount with a coverslip.
-
Quantification:
-
Identify the areas of highest vascularization ("hot spots") within the tumor section at low magnification.
-
At high magnification (e.g., 200x), count the number of stained microvessels in several fields within these hot spots.
-
The microvessel density is typically expressed as the average number of vessels per high-power field.
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways targeted by these integrin antagonists and a typical experimental workflow for their in vivo evaluation.
Caption: Simplified signaling pathways of αvβ3/αvβ5 and α5β1 integrins in cancer.
Caption: General workflow for in vivo evaluation of anti-cancer integrin antagonists.
References
- 1. Effect of the angiogenesis inhibitor Cilengitide (EMD 121974) on glioblastoma growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilengitide targeting of alpha(v)beta(3) integrin receptor synergizes with radioimmunotherapy to increase efficacy and apoptosis in breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volociximab, a chimeric integrin alpha5beta1 antibody, inhibits the growth of VX2 tumors in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Rabbit VX2 Liver Tumor Model: A Review of Clinical, Biology, Histology, and Tumor Microenvironment Characteristics [frontiersin.org]
- 5. Volociximab, a chimeric integrin alpha5beta1 antibody, inhibits the growth of VX2 tumors in rabbits | springermedizin.de [springermedizin.de]
- 6. CNTO 95, a fully human monoclonal antibody that inhibits alphav integrins, has antitumor and antiangiogenic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-alphav integrin monoclonal antibody intetumumab enhances the efficacy of radiation therapy and reduces metastasis of human cancer xenografts in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Intetumumab | CNTO 95 | anti-α(v)-integrin antibody | TargetMol [targetmol.com]
- 11. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Small Molecule vs. Antibody-Based Integrin Antagonists
A Comparative Guide for Researchers and Drug Developers
Integrins, a diverse family of heterodimeric cell surface receptors, play a pivotal role in cell adhesion, signaling, and migration. Their involvement in a wide array of physiological and pathological processes, including inflammation, thrombosis, and cancer, has made them a prime target for therapeutic intervention. The two main classes of drugs that have been developed to block integrin function are small molecule antagonists and antibody-based therapies. This guide provides an objective comparison of these two modalities, supported by experimental data, to aid researchers, scientists, and drug development professionals in their decision-making process.
At the Molecular Level: A Tale of Two Binders
Small molecule and antibody-based integrin antagonists employ distinct mechanisms to inhibit integrin function. Small molecules are typically designed to mimic the integrin-binding motifs of natural ligands, such as the RGD (Arginine-Glycine-Aspartic acid) sequence, and act as competitive inhibitors at the ligand-binding site.[1][2] In contrast, monoclonal antibodies can function through several mechanisms, including direct blockade of the ligand-binding site, allosteric inhibition by binding to a site distant from the ligand-binding pocket and inducing a conformational change that prevents ligand binding, or by inducing internalization of the integrin receptor.[3][4]
A critical difference lies in their specificity and potential for off-target effects. Antibodies, due to their larger and more complex binding surfaces, generally exhibit higher specificity for their target integrin heterodimer.[5] Small molecules, while offering the advantage of oral bioavailability, can sometimes interact with multiple integrin subtypes, which may lead to unintended side effects.[2][5] However, significant efforts in medicinal chemistry have led to the development of highly selective small molecule inhibitors.
Quantitative Comparison of Integrin Antagonists
The following tables summarize key quantitative data for representative small molecule and antibody-based integrin antagonists, providing a snapshot of their performance characteristics.
| Small Molecule Antagonist | Target Integrin | Binding Affinity (Kd/IC50) | Mode of Administration | Selectivity Profile |
| Cilengitide | αvβ3, αvβ5 | IC50 = ~1-10 nM | Intravenous | High for αvβ3/αvβ5 |
| BIO5192 | α4β1 | KD < 10 pM | Systemic | Highly selective for α4β1 |
| Lifitegrast | LFA-1 (αLβ2) | IC50 = 2.98 nM | Ophthalmic solution | Selective for LFA-1 |
| SM256 | αvβ3 | IC50 = 4 nM | Systemic (preclinical) | Selective for αvβ3 |
| SD983 | αvβ3, αvβ5 | IC50 = 2 nM (αvβ3), 54 nM (αvβ5) | Systemic (preclinical) | Preferential for αvβ3 |
Table 1: Quantitative data for selected small molecule integrin antagonists. Data compiled from multiple sources.[4][6][7]
| Antibody-Based Antagonist | Target Integrin | Binding Affinity (Kd) | Mode of Administration | Mechanism of Action |
| Natalizumab (Tysabri®) | α4-integrins (α4β1, α4β7) | High | Intravenous | Blocks ligand binding |
| Vedolizumab (Entyvio®) | α4β7 | High | Intravenous | Blocks MAdCAM-1 binding |
| Abciximab (ReoPro®) | αIIbβ3 | High | Intravenous | Blocks fibrinogen binding |
| Vitaxin | αvβ3 | High | Intravenous | Blocks ligand binding |
| Etrolizumab | β7-integrins (α4β7, αEβ7) | High | Subcutaneous | Blocks MAdCAM-1 and E-cadherin binding |
Table 2: Quantitative data for selected antibody-based integrin antagonists. Data compiled from multiple sources.[8]
Pharmacokinetic and Pharmacodynamic Profiles
The physicochemical differences between small molecules and antibodies lead to distinct pharmacokinetic and pharmacodynamic profiles.
| Parameter | Small Molecule Antagonists | Antibody-Based Antagonists |
| Molecular Weight | Low (<1 kDa) | High (~150 kDa) |
| Route of Administration | Oral, Intravenous, Topical | Intravenous, Subcutaneous |
| Half-life | Short (hours) | Long (days to weeks) |
| Distribution | Broader tissue distribution | Primarily in circulation and extracellular fluid |
| Metabolism | Hepatic metabolism | Proteolysis |
| Immunogenicity | Low | Potential for anti-drug antibodies |
Table 3: General pharmacokinetic comparison of small molecule and antibody-based integrin antagonists.[5][9]
Experimental Protocols
Accurate evaluation of integrin antagonist performance relies on robust experimental assays. Below are detailed protocols for key experiments.
Integrin Binding Assay (ELISA-based)
This assay quantifies the ability of an antagonist to compete with a natural ligand for binding to a purified integrin receptor.[10]
-
Coating: Coat a 96-well high-binding microplate with a solution of the purified target integrin (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.
-
Competition: Add a constant concentration of a biotinylated natural ligand (e.g., fibronectin for α5β1) mixed with serial dilutions of the test antagonist (small molecule or antibody). Incubate for 2-3 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
-
Readout: Wash the plate and add a TMB substrate solution. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm. The IC50 value can be calculated from the resulting dose-response curve.
Cell Adhesion Assay
This assay measures the ability of an antagonist to inhibit cell adhesion to a substrate coated with an integrin ligand.[11][12][13]
-
Plate Coating: Coat a 96-well tissue culture plate with an integrin ligand (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.
-
Cell Preparation: Label cells expressing the target integrin with a fluorescent dye (e.g., Calcein-AM).
-
Inhibition: Pre-incubate the labeled cells with various concentrations of the antagonist for 30 minutes at 37°C.
-
Adhesion: Seed the pre-incubated cells onto the ligand-coated plate and allow them to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the plate to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The percentage of inhibition is calculated relative to a no-antagonist control.
In Vivo Efficacy Model (e.g., Tumor Xenograft Model)
This type of study evaluates the therapeutic efficacy of an integrin antagonist in a living organism.[7][14]
-
Cell Implantation: Subcutaneously inject tumor cells that express the target integrin into immunocompromised mice.
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Treatment: Administer the integrin antagonist (small molecule or antibody) or a vehicle control to the mice according to a defined dosing schedule and route of administration.
-
Monitoring: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry to assess angiogenesis or apoptosis.
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz, illustrate key concepts in integrin signaling and experimental workflows.
Figure 1: Simplified integrin signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] An Assessment of the Mechanistic Differences Between Two Integrin α4β1 Inhibitors, the Monoclonal Antibody TA-2 and the Small Molecule BIO5192, in Rat Experimental Autoimmune Encephalomyelitis | Semantic Scholar [semanticscholar.org]
- 4. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule BIO5192, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. allucent.com [allucent.com]
- 6. adooq.com [adooq.com]
- 7. Novel small molecule alpha v integrin antagonists: comparative anti-cancer efficacy with known angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Old and New Biologics and Small Molecules in Inflammatory Bowel Disease: Anti Integrins [kjg.or.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell-Based Adhesion Assays for Isolation of Snake Venom's Integrin Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Identification and in vivo efficacy of small-molecule antagonists of integrin alphavbeta3 (the vitronectin receptor) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Interaction: A Comparative Guide to the Binding of Integrin Antagonist 27 on Integrin αvβ3
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding characteristics of Integrin Antagonist 27 on the αvβ3 integrin receptor. While direct structural confirmation of the binding site for Antagonist 27 remains to be fully elucidated in publicly accessible literature, this document synthesizes available data and compares it with well-characterized αvβ3 antagonists, namely the cyclic peptide cilengitide and the monoclonal antibody etaracizumab. Detailed experimental protocols for key methodologies used in determining integrin-ligand interactions are also provided.
Executive Summary
Integrin αvβ3 is a crucial receptor involved in angiogenesis, tumor progression, and metastasis, making it a prime target for anticancer therapies. A variety of antagonists have been developed to block its function. This guide focuses on a small molecule, this compound, and places its known properties in the context of other established αvβ3 inhibitors.
This compound has been identified as a potent antagonist of integrin αvβ3 with a binding affinity in the nanomolar range.[1][2] However, unlike cilengitide, for which a crystal structure in complex with αvβ3 is available, the precise binding site and interaction motifs of Antagonist 27 have not been structurally defined. This guide will explore the likely binding mechanism based on the available information and compare it to the known interactions of cilengitide and etaracizumab.
Comparison of Integrin αvβ3 Antagonists
The following table summarizes the key binding and mechanistic features of this compound, cilengitide, and etaracizumab.
| Feature | This compound | Cilengitide | Etaracizumab (LM609) |
| Antagonist Type | Small molecule | Cyclic RGD peptide mimic | Humanized monoclonal antibody (IgG1) |
| Binding Affinity | IC50 = 18 nM[1][2] | Sub-nanomolar to low nanomolar IC50/Ki | High affinity (pM to low nM Kd) |
| Binding Site | Presumed to be the RGD-binding pocket | RGD-binding pocket at the αv/β3 interface[3][4][5][6] | Binds to an epitope on the αvβ3 heterodimer that sterically hinders ligand access to the RGD-binding pocket[7] |
| Mechanism of Action | Competitive antagonism | Competitive antagonism, partial agonist activity reported | Steric hindrance of ligand binding |
| Structural Data | No publicly available crystal or cryo-EM structure in complex with αvβ3 | X-ray crystal structure with αvβ3 ectodomain available (PDB ID: 1L5G)[1][4] | Epitope mapping has been performed[8][9] |
Deciphering the Binding Site: Experimental Approaches
The definitive confirmation of a ligand's binding site on its target protein relies on a combination of experimental techniques. While specific data for this compound is limited, the following methodologies are the gold standard in the field.
Competitive Binding Assays
These assays are fundamental in determining the binding affinity of a ligand and inferring its binding site. The general principle involves the competition between a labeled, high-affinity ligand (e.g., a radiolabeled peptide like [¹²⁵I]-echistatin) and the unlabeled antagonist of interest for binding to the integrin receptor.[10][11][12] A decrease in the signal from the labeled ligand indicates that the test compound is binding to the same or an overlapping site.
X-ray Crystallography
X-ray crystallography provides high-resolution, atomic-level detail of the interaction between a ligand and its protein target.[1][4] By co-crystallizing the antagonist with the integrin αvβ3 ectodomain, the precise orientation of the ligand within the binding pocket can be visualized, revealing key hydrogen bonds, hydrophobic interactions, and coordination with metal ions.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the structure of large protein complexes in their near-native state.[8][13][14][15] It is particularly useful for studying membrane proteins like integrins and can provide insights into conformational changes induced by ligand binding.
Site-Directed Mutagenesis
This technique involves mutating specific amino acid residues within the presumed binding site of the integrin.[16] By assessing the impact of these mutations on the binding affinity of the antagonist, the key residues involved in the interaction can be identified.
Visualizing the Methodologies
To further clarify the experimental workflows and logical connections, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and in vivo efficacy of small-molecule antagonists of integrin alphavbeta3 (the vitronectin receptor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule integrin alphavbeta3 antagonists as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopolymers.org.ua [biopolymers.org.ua]
- 6. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. Cryo-EM structure of the αvβ8 integrin reveals a mechanism for stabilizing integrin extension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benny Geiger's Lab [weizmann.ac.il]
- 11. Quantitative PET Imaging of Tumor Integrin αvβ3 Expression with 18F-FRGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational design of a protein that binds integrin αvβ3 outside the ligand binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ash.confex.com [ash.confex.com]
- 16. Mutagenesis studies of the β I domain metal ion binding sites on integrin αVβ3 ligand binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Integrin Antagonist 27 and Other RGD Mimetics in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Integrin antagonists represent a promising class of therapeutics targeting a range of diseases, from cancer to fibrosis. The Arg-Gly-Asp (RGD) motif has been a cornerstone in the development of these antagonists, leading to a diverse landscape of peptidomimetics. This guide provides a comparative analysis of Integrin Antagonist 27, a novel small molecule, against other well-characterized RGD mimetics, with a focus on their performance in preclinical studies.
Quantitative Performance Analysis
The following tables summarize the binding affinities and inhibitory concentrations of this compound and other notable RGD mimetics targeting the αvβ3 integrin, a key player in angiogenesis and tumor metastasis. While direct head-to-head studies involving this compound are limited, this compilation of data from various sources allows for an indirect comparison of their potencies.
Table 1: Comparative Binding Affinity and In Vitro Efficacy of αvβ3 Integrin Antagonists
| Antagonist | Type | Target Integrin(s) | Binding Affinity (nM) | IC50 | In Vitro Effects |
| This compound | Small Molecule | αvβ3 | 18[1][2][3] | >20 µM for various cancer cell lines[2] | Investigated as a novel anticancer agent.[1][2][3] |
| Cilengitide (EMD 121974) | Cyclic Peptide | αvβ3, αvβ5, α5β1 | 0.61 (αvβ3), 8.4 (αvβ5), 14.9 (α5β1)[4] | 4 nM (αvβ3-Vitronectin), 79 nM (αvβ5-Vitronectin)[4] | Inhibits endothelial cell attachment and migration; induces apoptosis in tumor cells.[5] |
| HSDVHK-NH2 TFA | Peptide | αvβ3 | - | 2.414 pM (αvβ3-Vitronectin), 25.72 nM (αvβ3-GRGDSP)[5] | Dose-dependently inhibits HUVEC proliferation and bFGF-induced cell migration.[5] |
| MK-0429 (L-000845704) | Non-peptide | αvβ3 | - | 80 nM[1] | Orally active antagonist.[1] |
| Cyclo(RGDyK) | Cyclic Peptide | αVβ3 | - | 20 nM[1] | Potent and selective αVβ3 inhibitor.[1] |
| Cyclo(-RGDfK) | Cyclic Peptide | αvβ3 | - | 0.94 nM[4][6] | Potent and selective αvβ3 inhibitor.[4][6] |
Key Experimental Protocols
The data presented in this guide are derived from various in vitro and in vivo experimental setups. Below are detailed methodologies for key experiments typically used to characterize and compare integrin antagonists.
Solid-Phase Integrin Binding Assay (ELISA-based)
This assay is used to determine the binding affinity (IC50) of antagonists to a specific integrin.
Methodology:
-
Plate Coating: 96-well microplates are coated with an RGD-containing ligand (e.g., vitronectin or fibrinogen) overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a solution like bovine serum albumin (BSA).
-
Competition Reaction: A fixed concentration of purified integrin αvβ3 is pre-incubated with varying concentrations of the test antagonist (e.g., this compound or other RGD mimetics).
-
Incubation: The integrin/antagonist mixture is added to the coated wells and incubated for a set period (e.g., 1-2 hours) at room temperature to allow for binding.
-
Washing: Unbound integrin and antagonist are removed by washing the plates multiple times.
-
Detection: A primary antibody specific to the integrin (e.g., anti-αvβ3) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric or fluorescent signal is measured using a plate reader.
-
Data Analysis: The signal intensity is inversely proportional to the binding of the antagonist. IC50 values are calculated by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.[7]
Cell Adhesion Assay
This assay assesses the ability of an antagonist to inhibit cell attachment to an extracellular matrix (ECM) protein.
Methodology:
-
Plate Coating: 96-well plates are coated with an ECM protein such as vitronectin or fibronectin.
-
Cell Preparation: A cell line expressing the target integrin (e.g., U87MG glioblastoma cells for αvβ3) is cultured and harvested. Cells may be labeled with a fluorescent dye (e.g., Calcein-AM) for easier quantification.
-
Antagonist Treatment: The cells are pre-incubated with various concentrations of the integrin antagonist for a specific duration.
-
Cell Seeding: The treated cells are seeded onto the ECM-coated plates and allowed to adhere for 1-2 hours at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified. If fluorescently labeled, the fluorescence is read using a plate reader. Alternatively, cells can be fixed, stained (e.g., with crystal violet), and the absorbance measured.
-
Data Analysis: The percentage of adhesion inhibition is calculated relative to untreated control cells, and the IC50 value is determined.[8][9]
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of an integrin antagonist in a living organism.
Methodology:
-
Cell Implantation: Human tumor cells (e.g., U87MG) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the integrin antagonist (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., with calipers) throughout the study. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry to assess angiogenesis).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of tumor growth inhibition in the treated group compared to the control group.[10][11]
Visualizing Molecular Interactions and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Simplified Integrin αvβ3 signaling pathway and the inhibitory action of RGD mimetics.
Caption: Workflow of a competitive solid-phase integrin binding assay.
References
- 1. adooq.com [adooq.com]
- 2. Integrin Antagonists 27,593274-97-6 - Absin [absin.net]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Integrin (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell-Based Adhesion Assays for Isolation of Snake Venom's Integrin Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and in vivo efficacy of small-molecule antagonists of integrin alphavbeta3 (the vitronectin receptor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Commercially Sourced Integrin Antagonist 27: Purity and Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the commercially available small molecule, Integrin Antagonist 27, with other alternative αvβ3 integrin antagonists. The following sections detail the purity and biological activity of these compounds, supported by experimental data and detailed protocols to aid in the selection of the most suitable antagonist for your research needs.
Comparative Analysis of Purity and Activity
The purity and inhibitory activity of this compound and a selection of commercially available αvβ3 antagonists are summarized below. Purity was assessed by High-Performance Liquid Chromatography (HPLC), and activity was determined by in vitro cell adhesion or receptor binding assays.
Table 1: Purity of Commercial αvβ3 Integrin Antagonists
| Compound | Supplier Reported Purity (%) | Method |
| This compound | 95.0%[1] | Not Specified |
| Cilengitide | >98%[2] | HPLC |
| SB-273005 | >98%[3][4][5] | Not Specified |
| TDI-4161 | Not Specified | Not Specified |
Table 2: Biological Activity of αvβ3 Integrin Antagonists
| Compound | Target(s) | Reported IC50/Ki | Assay Type |
| This compound | αvβ3 | 18 nM (Ki) | Receptor Binding Assay[1] |
| Cilengitide | αvβ3, αvβ5 | 0.61 nM (IC50, αvβ3)[6] | Cell-free binding assay |
| 4.1 nM (IC50, αvβ3)[7] | Cell-free binding assay | ||
| SB-273005 | αvβ3, αvβ5 | 1.2 nM (Ki, αvβ3)[1][8] | Competitive binding assay |
| TDI-4161 | αvβ3 | 22 nM (IC50)[9] | Cell Adhesion Assay (HEK293 cells) |
| 28 nM (IC50)[10] | Purified αVβ3 binding to penton base |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and validation.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of small molecule integrin antagonists.
Objective: To separate and quantify the main compound from any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sample of the integrin antagonist
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Dissolve the integrin antagonist in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (or optimal wavelength for the compound of interest).
-
Injection Volume: 10 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
αvβ3-Mediated Cell Adhesion Assay
This protocol is designed to assess the functional activity of integrin antagonists by measuring their ability to inhibit cell adhesion to an extracellular matrix protein.
Objective: To determine the IC50 value of an integrin antagonist in a cell-based assay.
Materials:
-
Human endothelial cells (e.g., HUVECs) or other cells expressing αvβ3 integrin.
-
96-well tissue culture plates.
-
Vitronectin (or Fibronectin).
-
Bovine Serum Albumin (BSA).
-
Calcein-AM (or other fluorescent cell stain).
-
Integrin antagonist to be tested.
-
Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+).
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with vitronectin (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS to remove unbound vitronectin.
-
Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells again with PBS.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
-
Adhesion Assay:
-
Pre-incubate the labeled cells with various concentrations of the integrin antagonist for 30 minutes at 37°C.
-
Add the cell-antagonist mixture to the vitronectin-coated wells.
-
Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells with assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each antagonist concentration relative to the control (no antagonist).
-
Plot the percentage of adhesion against the antagonist concentration and determine the IC50 value using a suitable curve-fitting software.
-
Visualized Workflows and Pathways
The following diagrams illustrate the key biological pathway and experimental workflows described in this guide.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. SB273005 | CAS:205678-31-5 | αvβ3 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cilengitide | Integrin | Autophagy | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. | BioWorld [bioworld.com]
- 10. ashpublications.org [ashpublications.org]
Safety Operating Guide
Proper Disposal of Integrin Antagonist 27: A Step-by-Step Guide
For Immediate Reference: Integrin antagonist 27 is classified as a non-hazardous substance. However, adherence to proper disposal protocols is essential for maintaining a safe and compliant laboratory environment. This guide provides detailed procedures for the safe handling and disposal of this compound in solid form and as a prepared solution.
Summary of Key Disposal and Safety Information
For quick reference, the following table summarizes the essential information for the disposal of this compound.
| Form | Disposal Method | Personal Protective Equipment (PPE) | Spill Cleanup |
| Solid (Powder) | Dispose of as non-hazardous solid waste in accordance with institutional and local guidelines. | Standard laboratory PPE (lab coat, gloves, safety glasses). | Absorb with inert material, decontaminate the area with alcohol, and dispose of waste in a sealed container. |
| Solution | Dispose of as non-hazardous liquid waste in accordance with institutional and local guidelines. | Standard laboratory PPE (lab coat, gloves, safety glasses). | Absorb with inert material, decontaminate the area with alcohol, and dispose of waste in a sealed container. |
Detailed Experimental Protocols
Disposal of Solid this compound
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific procedures for the disposal of non-hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for clarification if needed.
-
Package the Waste:
-
Ensure the this compound powder is in a securely sealed primary container.
-
Place the primary container into a larger, durable secondary container to prevent accidental spillage.
-
Label the secondary container clearly as "Non-hazardous waste: this compound" and include the date of disposal.
-
-
Dispose of the Waste: Following your institution's protocol, place the labeled secondary container in the designated non-hazardous solid waste stream.[1][2][3]
Disposal of this compound Solutions
-
Consult Institutional Guidelines: Check with your institution's EHS department for their specific procedures regarding the disposal of non-hazardous liquid waste. Some institutions may permit drain disposal for small quantities of non-hazardous, water-soluble substances, while others may require collection.
-
Waste Collection (Preferred Method):
-
Pour the this compound solution into a designated, leak-proof waste container.
-
Label the container "Non-hazardous aqueous waste: this compound" and specify the solvent if other than water.
-
Store the waste container in a designated area away from incompatible chemicals.
-
Arrange for pickup and disposal through your institution's hazardous waste management program.[4]
-
-
Drain Disposal (If Permitted):
Disposal of Contaminated Materials
-
Empty Containers:
-
Rinse empty containers that held this compound with a suitable solvent (e.g., water or ethanol) at least three times.
-
Dispose of the rinsate as non-hazardous liquid waste according to the procedures outlined above.
-
Deface or remove the original label from the empty container.
-
Dispose of the rinsed, unlabeled container in the appropriate laboratory glass or solid waste bin.[1]
-
-
Personal Protective Equipment (PPE) and Spill Cleanup Materials:
-
Used gloves, absorbent pads, and other materials contaminated with this compound should be placed in a sealed bag or container.
-
Label the container as "Non-hazardous solid waste" and dispose of it according to your institution's guidelines.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling Integrin Antagonist 27
This guide provides crucial safety protocols, handling procedures, and disposal plans for Integrin antagonist 27, a small molecule inhibitor of integrin αvβ3. The information is intended for researchers and drug development professionals to ensure safe laboratory practices and proper experimental execution.
Chemical and Physical Properties
This compound (also known as Compound 27) is a potent anticancer agent used in research to selectively target αvβ3-positive metastatic cancer cells.[1][2]
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀N₄O₅ | [3][4] |
| Molecular Weight | 444.44 g/mol | [3][4] |
| CAS Number | 593274-97-6 | [1][4] |
| Appearance | Solid powder | [1] |
| Purity | >98% (HPLC) | [2] |
| Solubility | 10 mM in DMSO | [2] |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | [4] |
| Storage (in Solvent) | 2 years at -80°C, 1 year at -20°C | [4] |
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, standard laboratory precautions are essential to minimize exposure.[4] The following PPE is recommended when handling the compound.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Disposable nitrile gloves. | Provides protection against a broad range of chemicals during short-term handling.[5] Inspect gloves before each use and change immediately upon contact with the substance. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of the compound, especially when in solution.[5][6] |
| Skin and Body Protection | Laboratory coat. | A standard lab coat should be worn to protect skin and clothing from contamination.[5] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. | Use in a chemical fume hood if there is a risk of generating dust or aerosols.[4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[7][8] |
Handling and Operational Plan
Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store the compound according to the temperature recommendations in the table above, away from direct sunlight and ignition sources.[4]
-
Keep the container tightly sealed in a cool, well-ventilated area.[4]
Preparation of Stock Solutions: A common protocol for preparing a stock solution for in vitro experiments is as follows:
-
Objective: To prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
-
Materials: this compound powder, DMSO (anhydrous), appropriate sterile microcentrifuge tubes or vials, calibrated micropipettes.
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood or on a contained surface.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.44 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with water.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
Disposal Plan
While not classified as hazardous, this compound and its containers should be disposed of responsibly to prevent environmental contamination.
-
Unused Compound/Solutions: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: Items such as gloves, pipette tips, and paper towels that are contaminated with the compound should be placed in a sealed bag or container and disposed of as chemical waste.
-
Empty Containers: Remove or deface the label on the original container before disposal to prevent misuse.
For non-hazardous chemical waste, a common procedure is to mix the material with an inert, non-combustible absorbent material (like vermiculite or sand), place it in a sealed and labeled container, and arrange for disposal through a licensed chemical waste contractor.[10]
Signaling Pathway and Experimental Workflow
This compound functions by blocking the αvβ3 integrin receptor. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Their signaling is crucial for processes like cell migration, proliferation, and survival. Disruption of these pathways is a key strategy in cancer therapy.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Integrin-IN-27 | 593274-97-6 | Integrin | MOLNOVA [molnova.com]
- 3. Integrin Antagonists 27 | C24H20N4O5 | CID 6148173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. realsafety.org [realsafety.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. What are Integrin antagonists and how do they work? [synapse.patsnap.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
